Product packaging for 8-methoxy-2H-chromene-3-carbonitrile(Cat. No.:CAS No. 57543-69-8)

8-methoxy-2H-chromene-3-carbonitrile

Cat. No.: B1362059
CAS No.: 57543-69-8
M. Wt: 187.19 g/mol
InChI Key: DAZAHWMZYLIXAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-methoxy-2H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO2 B1362059 8-methoxy-2H-chromene-3-carbonitrile CAS No. 57543-69-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxy-2H-chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-13-10-4-2-3-9-5-8(6-12)7-14-11(9)10/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZAHWMZYLIXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369390
Record name 8-methoxy-2H-chromene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57543-69-8
Record name 8-methoxy-2H-chromene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 8-Methoxy-2H-chromene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 8-methoxy-2H-chromene-3-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The document elucidates the prevalent synthetic strategy, grounded in the principles of the Knoevenagel condensation, and offers a detailed, step-by-step experimental protocol. A critical analysis of reaction parameters, mechanistic insights, and data interpretation is presented to empower researchers in the successful and efficient synthesis of this valuable compound.

Introduction: The Significance of the Chromene Scaffold

The chromene nucleus is a privileged heterocyclic system found in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1] The incorporation of a methoxy group at the 8-position and a carbonitrile moiety at the 3-position of the 2H-chromene ring system yields a molecule with unique electronic and steric properties, making it a valuable building block in drug discovery programs and a target for the development of novel functional materials. The strategic synthesis of this compound is therefore a critical endeavor for chemists working at the interface of organic synthesis and applied sciences.

Core Synthetic Strategy: Knoevenagel Condensation and Intramolecular Cyclization

The most direct and widely adopted method for the synthesis of 2H-chromene-3-carbonitriles is a tandem reaction sequence initiated by a Knoevenagel condensation, followed by an intramolecular cyclization.[2] This elegant and atom-economical approach involves the reaction of a salicylaldehyde derivative with an active methylene compound, typically malononitrile.

The key starting materials for the synthesis of this compound are:

  • 2-hydroxy-3-methoxybenzaldehyde (o-vanillin): This commercially available reagent provides the phenolic hydroxyl group and the benzene ring, which will form the core of the chromene system.[3][4] The methoxy group at the position ortho to the hydroxyl group ultimately becomes the 8-methoxy substituent in the final product.

  • Malononitrile: As the active methylene compound, malononitrile possesses two acidic protons flanked by two electron-withdrawing nitrile groups.[5] This structural feature facilitates its deprotonation by a weak base to form a stabilized carbanion, the key nucleophile in the Knoevenagel condensation.

The choice of catalyst is paramount in this reaction, with weak organic bases being the most common promoters. Catalysts such as piperidine, triethylamine, or even milder inorganic bases like sodium bicarbonate are frequently employed to facilitate the initial condensation step without promoting unwanted side reactions.[6][7][8]

Mechanistic Insights: A Step-by-Step Visualization

The synthesis of this compound proceeds through a well-established two-step mechanism:

  • Knoevenagel Condensation: The reaction is initiated by the base-catalyzed deprotonation of malononitrile to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of 2-hydroxy-3-methoxybenzaldehyde. The resulting aldol-type adduct rapidly undergoes dehydration to yield an intermediate α,β-unsaturated dinitrile, often referred to as a Knoevenagel adduct.

  • Intramolecular Oxa-Michael Addition: In the second step, the phenolic hydroxyl group of the Knoevenagel adduct acts as an intramolecular nucleophile. It attacks the electron-deficient β-carbon of the α,β-unsaturated system in a conjugate addition reaction (an oxa-Michael addition). This cyclization step forms the dihydropyran ring characteristic of the 2H-chromene scaffold. Subsequent protonation of the resulting enolate furnishes the final product, this compound. While the direct product of this cyclization is often the 2-amino-4H-chromene tautomer, the 2H-chromene can be accessed, sometimes through an iminochromene intermediate which can then be further reacted or isolated.[1][6][9] For the purpose of this guide, we will focus on the formation of the core chromene ring system.

The following diagram illustrates the logical workflow of the synthesis:

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_product Final Product 2_hydroxy_3_methoxybenzaldehyde 2-hydroxy-3-methoxybenzaldehyde knoevenagel Knoevenagel Condensation (Base-catalyzed) 2_hydroxy_3_methoxybenzaldehyde->knoevenagel malononitrile Malononitrile malononitrile->knoevenagel cyclization Intramolecular Oxa-Michael Addition knoevenagel->cyclization Knoevenagel Adduct Intermediate product This compound cyclization->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of a closely related precursor, 8-methoxy-2-imino-2H-chromene-3-carbonitrile, which can be a key intermediate. This protocol is adapted from established literature procedures and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.[8]

Materials and Reagents:

  • 2-hydroxy-3-methoxybenzaldehyde (o-vanillin)

  • Malononitrile (propanedinitrile)

  • Piperidine

  • Ethanol, absolute

  • Deionized water

  • Diethyl ether

Procedure:

  • To a solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in absolute ethanol, add malononitrile (1.0 eq).

  • To this stirred mixture, add a catalytic amount of piperidine (e.g., 0.5 mol%).

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, a precipitate may form. If so, cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake sequentially with cold water and diethyl ether to remove unreacted starting materials and impurities.

  • Dry the resulting solid under vacuum to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Data Summary and Comparison

The efficiency of chromene synthesis is highly dependent on the chosen reaction conditions. The following table summarizes key parameters from various reported syntheses of chromene derivatives, highlighting the impact of different catalysts and solvents.

CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
PiperidineEthanolRoom Temp.2-24 hGood[8]
NaHCO₃/Na₂CO₃WaterRoom Temp.0.5-22 hModerate to Good[6]
TriethylamineDichloromethaneRoom Temp.Not specifiedModerate[6]
Pyridine-2-carboxylic acidWater-EtOH (1:1)RefluxShortUp to 98%[10][11]
Catalyst-freeNeat (Mechanochemical)Room Temp.Not specifiedGood[5]

Conclusion and Future Perspectives

The synthesis of this compound via the Knoevenagel condensation of 2-hydroxy-3-methoxybenzaldehyde and malononitrile represents a robust and efficient synthetic strategy. The reaction is amenable to a variety of catalytic systems, including environmentally benign and catalyst-free conditions. The versatility of the chromene scaffold ensures that this synthetic methodology will continue to be of paramount importance in the development of novel therapeutic agents and advanced materials. Future research may focus on the development of stereoselective syntheses of chiral chromene derivatives and the expansion of the substrate scope to generate libraries of novel compounds for high-throughput screening.

References

An In-Depth Technical Guide to the Chemical Properties of 8-Methoxy-2H-chromene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the chemical properties of 8-methoxy-2H-chromene-3-carbonitrile. This document moves beyond a simple recitation of facts, aiming instead to provide a deeper understanding of the causality behind its synthesis, reactivity, and potential applications. The chromene scaffold is a well-established "privileged structure" in medicinal chemistry, known for its broad spectrum of biological activities.[1][2][3][4] This guide is structured to empower researchers and drug development professionals with the foundational knowledge required to effectively harness the potential of this specific derivative. Every piece of information is meticulously referenced to ensure the highest level of scientific integrity.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a benzopyran core. The strategic placement of the methoxy and nitrile functional groups significantly influences its chemical behavior and potential biological interactions.

Molecular Formula: C₁₁H₉NO₂[5] Molecular Weight: 187.19 g/mol [5] Appearance: Yellow Solid[6]

Structural Elucidation

The core structure consists of a benzene ring fused to a 2H-pyran ring. An electron-donating methoxy group is situated at the 8-position of the benzene ring, while a strongly electron-withdrawing nitrile group is attached to the 3-position of the pyran ring. This electronic push-pull system is a key determinant of the molecule's reactivity and spectroscopic properties.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label=""]; H [label=""]; I [label=""]; J [label=""]; K [label=""]; L [label=""]; M [label=""]; N [label=""]; O [label=""]; P [label=""]; Q [label=""];

A -- B [len=1.0]; B -- C [len=1.0]; C -- D [len=1.0]; D -- E [len=1.0]; E -- F [len=1.0]; F -- A [len=1.0]; A -- G [len=1.0]; G -- H [len=1.0]; H -- I [len=1.0]; I -- D [len=1.0]; H -- J [len=1.0]; J -- K [len=1.0]; K -- L [len=1.0]; F -- M [len=1.0]; M -- N [len=1.0]; B -- O [label="O", pos="0.5,0.5"]; O -- P [label="CH3", pos="0.5,0.5"]; J -- Q [label="C≡N", pos="0.5,0.5"]; }

Caption: Molecular Structure of this compound.

Physicochemical Data

A thorough understanding of a compound's physicochemical properties is paramount for its application in drug discovery and development. While comprehensive experimental data for this compound is not extensively available in the public domain, the following table provides key known properties and estimations based on its structure.

PropertyValue/InformationSource
CAS Number 57543-69-8[5]
Molecular Formula C₁₁H₉NO₂[5]
Molecular Weight 187.19 g/mol [5]
Physical Form Yellow Solid[6]
Solubility Expected to be soluble in polar aprotic solvents like DMSO and DMF. Limited solubility in water is anticipated.[7]
Stability Chromene derivatives can be sensitive to light and strong acids or bases. Storage in a cool, dark, and dry place is recommended.[8]

Synthesis and Reactivity

The synthesis of this compound is most effectively achieved through a Knoevenagel condensation, a classic and reliable method for C-C bond formation.[9]

Synthetic Pathway: Knoevenagel Condensation

The reaction involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with an active methylene compound, typically malononitrile, in the presence of a basic catalyst.[1][10]

graph "Synthesis_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

reactant1 [label="2-Hydroxy-3-methoxybenzaldehyde"]; reactant2 [label="Malononitrile"]; catalyst [label="Base Catalyst (e.g., Piperidine)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="Knoevenagel Adduct", style=dashed]; cyclization [label="Intramolecular Cyclization"]; product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

reactant1 -> intermediate [label="+"]; reactant2 -> intermediate; catalyst -> intermediate [style=dotted]; intermediate -> cyclization; cyclization -> product; }

Caption: Synthetic workflow for this compound.

Expert Insight: The choice of a weak base like piperidine is critical. Stronger bases could lead to self-condensation of the aldehyde or other unwanted side reactions. The reaction proceeds through a nucleophilic addition of the carbanion generated from malononitrile to the carbonyl group of the aldehyde, followed by an intramolecular cyclization and dehydration.

Reactivity Profile

The reactivity of this compound is dictated by its functional groups:

  • Nitrile Group: The electrophilic carbon of the nitrile group is susceptible to nucleophilic attack. This allows for a variety of chemical transformations, including hydrolysis to a carboxylic acid, reduction to a primary amine, or reaction with Grignard reagents to form ketones.[11][12][13][14]

  • 2H-Pyran Ring: The double bond in the pyran ring can undergo electrophilic addition reactions. The ring itself can be susceptible to ring-opening reactions under certain conditions.

  • Aromatic Ring: The methoxy group activates the aromatic ring towards electrophilic substitution.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinyl proton on the pyran ring, the methylene protons of the pyran ring, and the methoxy group protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the methoxy group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 11 carbon atoms in the molecule. The nitrile carbon will appear in the characteristic downfield region (around 115-120 ppm). The carbons of the aromatic ring and the double bond of the pyran ring will also have distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • A sharp, strong band around 2220-2260 cm⁻¹ corresponding to the C≡N stretching of the nitrile group.

  • Bands in the 1600-1450 cm⁻¹ region due to C=C stretching of the aromatic and pyran rings.

  • C-O stretching bands for the ether linkage in the pyran ring and the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 187.19. The fragmentation pattern can provide further structural information.

Experimental Protocols

To ensure reproducibility and scientific rigor, detailed experimental protocols are provided for the synthesis and characterization of this compound.

Synthesis Protocol: One-Pot Knoevenagel Condensation

This protocol is adapted from established methods for the synthesis of similar chromene derivatives.[4][18]

Materials:

  • 2-Hydroxy-3-methoxybenzaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxy-3-methoxybenzaldehyde (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

  • Reflux the reaction mixture with stirring for a specified time (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound as a yellow solid.

graph "Purification_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

crude_product [label="Crude Product"]; recrystallization [label="Recrystallization from Ethanol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; filtration [label="Vacuum Filtration"]; drying [label="Drying"]; pure_product [label="Pure Yellow Solid", fillcolor="#34A853", fontcolor="#FFFFFF"];

crude_product -> recrystallization; recrystallization -> filtration; filtration -> drying; drying -> pure_product; }

Caption: Post-synthesis purification workflow.

Protocol for Solubility Determination

A qualitative assessment of solubility is a crucial first step in characterizing a new compound.[8][19][20][21][22]

Materials:

  • This compound

  • A range of solvents (e.g., water, ethanol, acetone, dichloromethane, dimethyl sulfoxide)

  • Small test tubes or vials

Procedure:

  • Place a small, accurately weighed amount of the compound (e.g., 1-5 mg) into a series of test tubes.

  • To each tube, add a small volume (e.g., 0.1 mL) of a different solvent.

  • Vortex or shake the tubes vigorously for 30 seconds.

  • Visually inspect for dissolution. If the solid dissolves completely, it is considered soluble.

  • If the solid does not dissolve, incrementally add more solvent (e.g., in 0.1 mL portions up to 1 mL) and repeat the agitation process.

  • Record the solubility as soluble, partially soluble, or insoluble for each solvent.

Potential Applications in Drug Discovery

The chromene nucleus is a versatile scaffold that has been incorporated into numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[20][21][23][24][25][26][27][28][29] The specific substitution pattern of this compound suggests potential for targeted biological activity.

Rationale for Biological Screening

The presence of the electron-withdrawing nitrile group and the electron-donating methoxy group can influence the molecule's ability to interact with biological targets such as enzymes and receptors. The planar aromatic system can facilitate π-π stacking interactions with amino acid residues in protein binding pockets.

Recommended In Vitro Assays

To explore the pharmacological potential of this compound, a panel of in vitro assays is recommended.

  • Cytotoxicity Assays: The MTT or SRB assay can be used to evaluate the compound's effect on the viability of various cancer cell lines.[1][2][6][10][24]

  • Enzyme Inhibition Assays: Based on the activities of similar chromene derivatives, assays for kinases, topoisomerases, or cholinesterases could be relevant.[23][27]

graph "Biological_Screening_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

compound [label="this compound"]; cytotoxicity [label="Cytotoxicity Assays (e.g., MTT)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; enzyme_inhibition [label="Enzyme Inhibition Assays", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; data_analysis [label="Data Analysis (IC50 determination)"]; lead_identification [label="Lead Compound Identification", fillcolor="#34A853", fontcolor="#FFFFFF"];

compound -> cytotoxicity; compound -> enzyme_inhibition; cytotoxicity -> data_analysis; enzyme_inhibition -> data_analysis; data_analysis -> lead_identification; }

Caption: A streamlined workflow for initial biological screening.

Conclusion

This compound represents a promising scaffold for further investigation in the field of medicinal chemistry. Its synthesis is readily achievable through established synthetic routes, and its chemical structure offers multiple avenues for further modification to optimize biological activity. This technical guide provides a solid foundation for researchers to build upon, from synthesis and characterization to the initial exploration of its pharmacological potential. The insights and protocols contained herein are designed to facilitate and accelerate the research and development process for this intriguing class of compounds.

References

A Technical Guide to 8-methoxy-2H-chromene-3-carbonitrile (CAS: 57543-69-8): Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

8-methoxy-2H-chromene-3-carbonitrile is a heterocyclic compound built upon the privileged chromene scaffold. Its unique substitution pattern, featuring a methoxy group at the 8-position and a reactive carbonitrile at the 3-position, makes it a valuable intermediate in synthetic organic chemistry and a promising platform for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, spectroscopic signature, chemical reactivity, and its emerging role in medicinal chemistry, particularly in the design of anticancer agents.

Introduction to the Chromene Scaffold

The chromene (or benzopyran) ring system is a cornerstone in the architecture of numerous natural products, including flavonoids, tocopherols, and alkaloids.[1] Derivatives of this scaffold are known to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities such as anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2][3] The compound this compound belongs to this important class of molecules. The electron-donating methoxy group at the C-8 position and the electron-withdrawing nitrile group on the pyran ring create a unique electronic profile that influences its reactivity and biological activity, making it a subject of significant interest for researchers in drug discovery and organic synthesis.

Physicochemical and Structural Properties

This compound is a solid, typically yellow, organic compound. Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 57543-69-8[4][5][6]
Molecular Formula C₁₁H₉NO₂[4]
Molecular Weight 187.2 g/mol [4]
Appearance Yellow Solid[5]
Purity Typically ≥96%[7]
InChI Key DAZAHWMZYLIXAU-UHFFFAOYSA-N[7]

Synthesis and Reaction Mechanism

The construction of the 2H-chromene ring system is efficiently achieved through several named reactions, with the Knoevenagel condensation and subsequent intramolecular cyclization being a predominant strategy.[8] The synthesis of this compound is classically approached via a base-catalyzed reaction between 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) and an activated alkene such as acrylonitrile.

Causality of Method Selection: This synthetic route is favored due to its operational simplicity, high atom economy, and the ready availability of the starting materials.[9] The use of a nucleophilic catalyst, such as a tertiary amine (e.g., DABCO) or a phosphine, is critical. The catalyst initiates a conjugate addition (Michael addition) by activating the acrylonitrile, which is then attacked by the phenoxide of the salicylaldehyde. The subsequent intramolecular cyclization and elimination of the catalyst yield the final 2H-chromene product.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 2H-chromene derivatives.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as 1,4-dioxane or ethanol.[10]

  • Addition of Reagents: To the stirred solution, add acrylonitrile (1.5 eq) followed by a catalytic amount of a suitable base, such as potassium carbonate (1.0 eq) or 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.1 eq).[10]

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 6-12 hours.[10]

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature and pour it into iced water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure solid.[10]

Proposed Reaction Mechanism

The reaction proceeds through a tandem Michael addition-cyclization sequence.

reaction_mechanism Proposed Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Sal 2-Hydroxy-3-methoxybenzaldehyde Phenoxide Phenoxide Intermediate Sal->Phenoxide + Base - HB⁺ Acn Acrylonitrile MichaelAdduct Michael Adduct (Enolate) Acn->MichaelAdduct Michael Addition Base Base (e.g., DABCO) Base->MichaelAdduct Michael Addition Cyclized Cyclized Intermediate MichaelAdduct->Cyclized Intramolecular Cyclization Product This compound Cyclized->Product - Base

Caption: Base-catalyzed synthesis via Michael addition and cyclization.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. While a dedicated spectrum for this specific compound is not publicly available, its characteristic signals can be reliably predicted based on data from closely related analogues.[11][12][13]

TechniqueExpected SignatureRationale
¹H NMR δ ~7.2-6.8 ppm (m, 3H, Ar-H); δ ~7.0 ppm (s, 1H, H-4); δ ~4.9 ppm (s, 2H, H-2); δ ~3.8 ppm (s, 3H, -OCH₃)The aromatic protons will appear in their characteristic region. The vinylic H-4 proton is a singlet. The methylene protons at C-2 will also be a singlet, and the methoxy protons will be a sharp singlet further upfield.
¹³C NMR δ ~160-140 ppm (Ar-C, C-O); δ ~130-110 ppm (Ar-C, C=C, C≡N); δ ~100 ppm (C-3); δ ~65 ppm (C-2); δ ~56 ppm (-OCH₃)The spectrum will show 11 distinct carbon signals corresponding to the aromatic, vinylic, nitrile, methylene, and methoxy carbons.
IR (KBr) ν ~2220-2230 cm⁻¹ (C≡N stretch); ν ~1640 cm⁻¹ (C=C stretch); ν ~1250 cm⁻¹ (C-O stretch)The sharp, strong absorption of the nitrile group is a key diagnostic feature.[11][12]

Chemical Reactivity and Derivatization Potential

The structure of this compound contains multiple reactive sites, making it a versatile building block for further synthetic transformations.

  • Nitrile Group: The carbonitrile can be hydrolyzed to a primary amide or a carboxylic acid, or reduced to a primary amine, opening pathways to a wide range of functionalized derivatives.

  • Alkene Double Bond: The C3-C4 double bond can undergo various reactions, including hydrogenation to form the corresponding chromane, or electrophilic addition reactions.

  • Chromene Ring: The pyran ring can be opened under certain conditions, allowing for rearrangement or transformation into other heterocyclic systems.[14]

This reactivity profile allows the molecule to serve as a precursor for more complex structures, including spirocycles and fused heterocyclic systems, which are of high interest in medicinal chemistry.[15][16]

derivatization Potential Derivatization Pathways Core This compound Amide 3-Carboxamide Derivative Core->Amide Hydrolysis (H₂O, H⁺/OH⁻) Amine 3-Aminomethyl Derivative Core->Amine Reduction (e.g., LiAlH₄, H₂/Ni) Chromane 8-methoxy-chromane-3-carbonitrile Core->Chromane Hydrogenation (H₂, Pd/C) Acid 3-Carboxylic Acid Derivative Amide->Acid Further Hydrolysis

Caption: Key reactive sites and potential synthetic transformations.

Applications in Medicinal Chemistry and Drug Discovery

The chromene scaffold is a well-established "privileged structure" in drug discovery. The specific 8-methoxy substitution has been explored in various contexts, particularly in the development of anticancer agents.

  • Anticancer Activity: Numerous studies have demonstrated that benzo[f]chromene derivatives bearing an 8-methoxy group exhibit significant cytotoxic effects against a range of human cancer cell lines, including triple-negative breast cancer.[11][12] These compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest by interfering with key cellular processes.[2][11]

  • Enzyme Inhibition: The chromene nucleus is a versatile scaffold for designing enzyme inhibitors. Derivatives of 8-methoxy-4H-chromene have been synthesized and investigated for their potential to inhibit protein kinases, which are critical targets in cancer therapy.[17] The methoxy group can play a crucial role in orienting the molecule within the enzyme's active site and forming key hydrogen bonds.

  • Structure-Activity Relationship (SAR): Research into related structures indicates that substitutions on the chromene ring significantly impact biological activity. The methoxy group at the C-8 position, being an electron-donating group, can modulate the electronic properties and lipophilicity of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile.[2][11]

Conclusion

This compound is more than a simple chemical entity; it is a strategically designed building block with significant potential. Its straightforward synthesis, combined with the rich reactivity of its functional groups, provides chemists with a powerful tool for constructing complex molecular architectures. For medicinal chemists and drug development professionals, it represents a promising starting point for the discovery of new therapeutic agents, particularly in oncology. The accumulated evidence on the biological importance of the 8-methoxy-chromene scaffold warrants further investigation and exploitation of this valuable compound.

References

molecular structure of 8-methoxy-2H-chromene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 8-methoxy-2H-chromene-3-carbonitrile

Introduction

The chromene nucleus, a heterocyclic system consisting of a fused benzene and pyran ring, represents a privileged scaffold in the landscape of medicinal chemistry and drug discovery.[1] Found abundantly in natural products like alkaloids, flavonoids, and tocopherols, this structural motif is renowned for its ability to interact with a diverse array of biological targets.[2][3] This versatility has led to the development of chromene derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5]

This guide focuses on a specific, synthetically valuable derivative: This compound . We will provide a detailed examination of its molecular structure, exploring its synthesis, the causal basis for methodological choices, its comprehensive spectroscopic characterization, and its potential as a foundational molecule for therapeutic agent development. The strategic placement of the methoxy group at the C-8 position and the electron-withdrawing carbonitrile group at C-3 on the 2H-chromene core creates a unique electronic and steric profile, making it a compound of significant interest for researchers, scientists, and drug development professionals.

Molecular Synthesis and Mechanistic Rationale

The construction of the 2H-chromene ring system is a cornerstone of heterocyclic chemistry. For this compound, a common and efficient synthetic pathway involves a base-catalyzed reaction between 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) and a suitable three-carbon synthon. A plausible and documented approach for analogous structures involves the reaction with acrolein, suggesting a similar pathway using acrylonitrile.[6]

The reaction proceeds via a tandem sequence initiated by a nucleophilic attack, followed by an intramolecular cyclization and dehydration. The choice of a weak base is critical; strong bases could induce self-condensation of the aldehyde, leading to undesirable byproducts and reduced yields.[7]

Proposed Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 2_hydroxy_3_methoxybenzaldehyde 2-Hydroxy-3-methoxybenzaldehyde Reaction_Vessel Tandem Reaction (Baylis-Hillman Type & Cyclization) 2_hydroxy_3_methoxybenzaldehyde->Reaction_Vessel Acrolein Acrolein Acrolein->Reaction_Vessel Catalyst Base Catalyst (e.g., K₂CO₃, Piperidine) Catalyst->Reaction_Vessel catalysis Solvent Solvent (e.g., Dioxane, Ethanol) Solvent->Reaction_Vessel medium Product 8-methoxy-2H-chromene-3-carbaldehyde Reaction_Vessel->Product forms caption Conceptual workflow for the synthesis of a 2H-chromene scaffold.

Experimental Protocol: Synthesis via Knoevenagel/Oxa-Michael Cascade

While multiple routes exist, a highly efficient and common method for synthesizing related chromene nitriles is the one-pot, three-component reaction involving a substituted salicylaldehyde, malononitrile, and a catalyst.[8][9] This approach leverages a Knoevenagel condensation followed by an intramolecular oxa-Michael addition.

  • Preparation : To a solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (15 mL), add a catalytic amount of a weak base such as piperidine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (10 mol%).[10]

  • Reaction : Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup : Upon completion, the reaction mixture is often cooled, and the precipitated solid product is collected by filtration.

  • Purification : The crude product is washed with cold ethanol to remove any unreacted starting materials and catalyst. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the final product as a solid.[11]

Causality Behind Choices :

  • Ethanol as Solvent : It is an environmentally benign solvent that effectively dissolves the reactants and facilitates the reaction, while often allowing the product to precipitate upon formation, simplifying purification.[8]

  • Weak Base Catalyst : A catalyst like piperidine is basic enough to deprotonate the highly acidic methylene protons of malononitrile but not so strong as to deprotonate the phenolic hydroxyl group prematurely or cause aldehyde self-condensation, ensuring the reaction proceeds through the desired pathway.[7]

Structural Elucidation and Spectroscopic Profile

The definitive structure of this compound is confirmed through a combination of modern spectroscopic techniques. Each method provides unique and complementary information about the molecule's connectivity and chemical environment.

Molecular Identity:

  • Chemical Formula : C₁₁H₉NO₂[12]

  • Molecular Weight : 187.20 g/mol [12][13]

  • Appearance : Typically a yellow solid.[13]

mol [label=<

Structure of this compound
>];

caption [label="Core structure and atom numbering of the title compound.", shape=plaintext, fontcolor="#5F6368"]; } enddot Caption: Core structure and atom numbering of the title compound.

Spectroscopic Data Summary

The following table summarizes the expected and reported spectroscopic data used to characterize the molecule.

Technique Feature Expected / Reported Value Interpretation
FT-IR C≡N stretch~2200-2220 cm⁻¹Confirms the presence of the nitrile functional group.[10][11]
C=C stretch~1600-1650 cm⁻¹Aromatic and olefinic double bond vibrations.[14]
C-O-C stretch~1250 cm⁻¹ (asymmetric)Aryl-alkyl ether linkage of the methoxy and pyran groups.
¹H NMR OCH₃ protonsδ ~3.9 ppm (singlet, 3H)Protons of the methoxy group at C-8.[11]
C2-H₂ protonsδ ~4.9-5.1 ppm (singlet, 2H)Methylene protons on the dihydropyran ring.
Aromatic protonsδ ~6.9-7.2 ppm (multiplet, 3H)Protons on the benzene ring (H-5, H-6, H-7).
C4-H protonδ ~7.7 ppm (singlet, 1H)Olefinic proton adjacent to the nitrile group.
¹³C NMR C≡N carbonδ ~117-119 ppmCarbon of the nitrile group.[11]
C2 (CH₂)δ ~65 ppmMethylene carbon in the pyran ring.
C3 & C4 (C=C)δ ~105 ppm & ~140 ppmCarbons of the endocyclic double bond.
OCH₃ carbonδ ~56 ppmCarbon of the methoxy group.[11]
Aromatic carbonsδ ~115-150 ppmCarbons of the fused benzene ring.
Mass Spec. Molecular Ion (M⁺)m/z = 187Confirms the molecular weight of the compound.[12][13]

Potential Applications in Drug Discovery and Development

The this compound scaffold is a platform of high strategic value for medicinal chemists. The inherent biological relevance of the chromene core, combined with the specific electronic contributions of its substituents, makes it a promising starting point for the development of novel therapeutics.[4][15]

Structure-Activity Relationship (SAR) Insights :

  • The 2H/4H-Chromene Core : This heterocyclic system is considered a "pharmacophore," capable of forming key interactions (e.g., hydrogen bonds, π-stacking) with various biological targets, including enzymes and receptors.[9] Its low toxicity profile, especially in natural derivatives, further enhances its appeal.[1]

  • The 3-Cyano Group : In many related chromene series, the presence of a 3-cyano group is crucial for potent biological activity, particularly cytotoxic and anticancer effects.[3] Its strong electron-withdrawing nature significantly influences the electronic distribution of the pyran ring.

  • The 8-Methoxy Group : Substitutions on the aromatic ring modulate the molecule's lipophilicity, electronic properties, and metabolic stability. Electron-donating groups, such as methoxy, have been shown to enhance the pharmacological activity of certain chromene derivatives.[3]

SAR_Diagram Core 8-methoxy-2H-chromene- 3-carbonitrile Scaffold Scaffold Core->Scaffold Cyano Cyano Core->Cyano Methoxy Methoxy Core->Methoxy Anticancer Anticancer Scaffold->Anticancer Antimicrobial Antimicrobial Scaffold->Antimicrobial AntiInflammatory AntiInflammatory Scaffold->AntiInflammatory Antioxidant Antioxidant Scaffold->Antioxidant caption Structure-Activity Relationship (SAR) overview.

The chromene class has yielded compounds with demonstrated efficacy against various challenging diseases. For instance, certain benzo[f]chromene derivatives, which share the core chromene structure, have shown potent cytotoxic activities against human breast, colon, and liver cancer cell lines.[11][16] The mechanism often involves inducing apoptosis and cell cycle arrest, highlighting the potential for this class of compounds in oncology.[16]

Conclusion

This compound is a synthetically accessible heterocyclic compound with a well-defined molecular structure. Its architecture is confirmed by a suite of spectroscopic methods, each providing unambiguous evidence for its constituent functional groups and their connectivity. The strategic combination of the privileged chromene scaffold with potency-driving cyano and activity-modulating methoxy groups makes it an exceptionally valuable building block in medicinal chemistry. This guide provides the foundational knowledge for researchers to synthesize, characterize, and ultimately leverage this molecule as a platform for designing next-generation therapeutic agents with potentially enhanced efficacy and novel mechanisms of action.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 8-methoxy-2H-chromene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the spectroscopic data for 8-methoxy-2H-chromene-3-carbonitrile (CAS 57543-69-8).[1][2] Intended for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond a simple data repository. It offers insights into the interpretation of spectroscopic results, the rationale behind analytical choices, and the correlation between spectral features and molecular structure. The chromene scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities, making a thorough understanding of its derivatives essential.[3]

Molecular Structure and Synthesis Overview

A robust spectroscopic analysis begins with a confirmed molecular structure and a reliable synthetic route to obtain the analyte.

Molecular Structure

This compound possesses the core 2H-chromene heterocyclic system, substituted with a methoxy group at the C8 position and a nitrile group at the C3 position. The chemical formula is C₁₁H₉NO₂ and the molecular weight is 187.2 g/mol .[1] The numbering convention used for spectral assignments is illustrated below.

Caption: Molecular structure of this compound.

Synthetic Protocol: Knoevenagel Condensation

The synthesis of 2H-chromene systems often involves a base-catalyzed condensation reaction. A reliable method for preparing the target compound is the Knoevenagel condensation of 2-hydroxy-3-methoxybenzaldehyde with malononitrile, followed by an intramolecular cyclization.[4]

Experimental Protocol:

  • Reactant Preparation: To a solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in absolute ethanol, add malononitrile (1.1 eq).

  • Catalysis: Add a catalytic amount of a basic catalyst, such as piperidine or triethylamine (e.g., 0.1 eq). The choice of a mild base is crucial to prevent side reactions.

  • Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting aldehyde.

  • Work-up: Upon completion, the reaction mixture is typically cooled in an ice bath to precipitate the product. The solid is then filtered, washed with cold ethanol to remove residual reactants and catalyst, and dried under vacuum.

  • Purification: If necessary, the crude product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture to yield the pure this compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Characterization Reactants 1. Mix Reactants (2-hydroxy-3-methoxybenzaldehyde + malononitrile in Ethanol) Catalysis 2. Add Catalyst (Piperidine) Reactants->Catalysis Reaction 3. Stir at RT (Monitor by TLC) Catalysis->Reaction Workup 4. Precipitate, Filter & Wash (Cold Ethanol) Reaction->Workup Purification 5. Recrystallize & Dry Workup->Purification MS Mass Spectrometry (MS) Purification->MS Pure Compound IR Infrared (IR) Spectroscopy Purification->IR Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Compound

Caption: Workflow for the synthesis and characterization of the title compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to confirm the molecular weight and elemental composition of the synthesized compound.

  • Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the preferred method for its soft ionization, which typically preserves the molecular ion.

  • Expected Results: The analysis is expected to show a prominent protonated molecular ion [M+H]⁺.

ParameterExpected ValueRationale
Molecular Formula C₁₁H₉NO₂Derived from the structure.
Exact Mass 187.0633Calculated for C₁₁H₉NO₂.
Observed [M+H]⁺ ~188.0706The primary ion observed in positive-mode ESI-MS.

Fragmentation Pattern: While ESI is a soft technique, some in-source fragmentation can occur. A characteristic fragmentation pathway for chromenes involves a Retro-Diels-Alder (RDA) reaction, leading to the cleavage of the dihydropyran ring. This provides structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying key functional groups present in the molecule. The analysis is typically performed on a solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

Wavenumber (cm⁻¹)Vibration TypeIntensityInterpretation
~2220 C≡N stretchStrong, SharpConfirms the presence of the nitrile group. This is a highly diagnostic peak.[5][6]
~3050-3100 Aromatic C-H stretchMediumIndicates the C-H bonds on the benzene ring.
~2850-2960 Aliphatic C-H stretchMediumCorresponds to the C-H bonds of the -CH₂- group at C2 and the -OCH₃ group.
~1610, ~1580 C=C stretchMedium-StrongAromatic ring skeletal vibrations.
~1500 C=C stretchMediumVinylic C=C bond within the dihydropyran ring.
~1260 Aryl-O stretchStrongAsymmetric C-O-C stretching of the aryl ether (methoxy group).
~1080 C-O-C stretchStrongSymmetric stretching of the ether linkages.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, allowing for the unambiguous assignment of all proton and carbon atoms in the molecule. Samples are typically dissolved in deuterated solvents like CDCl₃ or DMSO-d₆.

¹H NMR Spectroscopy (Predicted, 400 MHz)

The proton NMR spectrum will provide information on the chemical environment, number, and connectivity of protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.60 s1HH4This vinylic proton is deshielded by the adjacent electron-withdrawing nitrile group and is a singlet as it has no vicinal protons.
~7.00 t, J ≈ 8.0 Hz1HH6Part of the three-spin aromatic system. It appears as a triplet due to coupling with both H5 and H7.
~6.90 d, J ≈ 8.0 Hz1HH7Coupled to H6, appearing as a doublet.
~6.85 d, J ≈ 8.0 Hz1HH5Coupled to H6, appearing as a doublet.
~4.95 s2HH2 (-CH₂-)The two protons at the C2 position are chemically equivalent and appear as a singlet. They are adjacent to an oxygen atom and a double bond.
~3.85 s3H-OCH₃The three protons of the methoxy group are equivalent and show a characteristic singlet in the typical region for aryl methyl ethers.[5]
¹³C NMR Spectroscopy (Predicted, 101 MHz)

The carbon NMR spectrum confirms the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale | | :--- | :--- | :--- | :--- | | ~150.0 | C8a | Aromatic carbon attached to two oxygen atoms (ring ether and methoxy). | | ~148.5 | C8 | Aromatic carbon bearing the methoxy group. | | ~145.0 | C4 | Vinylic carbon, significantly deshielded by the nitrile group. | | ~122.5 | C6 | Aromatic methine carbon. | | ~118.0 | C4a | Aromatic quaternary carbon at the ring junction. | | ~117.5 | C≡N | Nitrile carbon, a key diagnostic signal.[5] | | ~117.0 | C5 | Aromatic methine carbon. | | ~114.0 | C7 | Aromatic methine carbon. | | ~101.0 | C3 | Vinylic carbon bearing the nitrile group. Its chemical shift is lower due to the direct attachment of the cyano group. | | ~65.0 | C2 (-CH₂-) | Aliphatic carbon adjacent to the ring oxygen. | | ~56.0 | -OCH₃ | Methoxy carbon, highly characteristic shift.[5] |

Conclusion

The spectroscopic characterization of this compound is a systematic process. HRMS confirms the elemental composition, while IR spectroscopy provides a rapid fingerprint of the key functional groups, most notably the nitrile. Finally, a detailed analysis of ¹H and ¹³C NMR spectra allows for the complete and unambiguous assignment of the molecular structure. This comprehensive dataset serves as a crucial quality control standard for any researcher synthesizing or utilizing this compound in further studies.

References

Foreword: The Chromene Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 8-Methoxy-2H-chromene-3-carbonitrile and its Derivatives: Synthesis, Bioactivity, and Therapeutic Potential

Authored by a Senior Application Scientist

The chromene ring system, a benzopyran moiety, is a cornerstone in the architecture of numerous natural products and synthetic molecules of profound biological importance.[1][2] Its unique structural and electronic properties make it a "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse biological targets. This inherent versatility has propelled chromene derivatives to the forefront of drug discovery, with compounds exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]

Within this broad class, derivatives of 2H-chromene-3-carbonitrile, and specifically those bearing an 8-methoxy substituent, have garnered significant attention. The methoxy group at the 8-position can critically influence the molecule's electronic distribution and lipophilicity, potentially enhancing its membrane permeability and target engagement. The carbonitrile group, a potent electron-withdrawing moiety and hydrogen bond acceptor, is pivotal for interaction with biological macromolecules.

This technical guide provides an in-depth exploration of this compound and its analogues. We will dissect proven synthetic strategies, delve into their mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for researchers in the field of drug development. The focus is not merely on protocols but on the underlying chemical and biological rationale, empowering researchers to innovate and optimize within this promising chemical space.

Part 1: Synthesis and Chemical Elucidation

The synthesis of the chromene scaffold is a well-trodden path in organic chemistry, yet the pursuit of efficiency, atom economy, and structural diversity continually drives innovation. Multi-component reactions (MCRs) have emerged as a particularly powerful strategy for assembling the chromene core.

The Dominant Synthetic Paradigm: One-Pot Multi-Component Reactions

From an efficiency and green chemistry perspective, the one-pot synthesis involving a salicylaldehyde derivative, an active methylene compound (typically malononitrile), and a third component is the preferred method. The reaction generally proceeds via a domino sequence of Knoevenagel condensation followed by an intramolecular Michael addition or oxa-Michael cyclization.

A representative synthesis for a related 2-amino-4H-chromene-3-carbonitrile derivative, which often results from these MCRs, involves the reaction of a salicylaldehyde, malononitrile, and another reactant, catalyzed by a mild base like piperidine.[5][6] For the specific 8-methoxy core, 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) serves as the key starting material.

The choice of catalyst is critical. Piperidine is effective because it is a secondary amine that readily facilitates the initial Knoevenagel condensation between the aldehyde and malononitrile. Microwave-assisted synthesis has also proven highly effective, often dramatically reducing reaction times and improving yields.[5][7]

The following diagram illustrates the logical progression for the synthesis and initial evaluation of a novel chromene derivative.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Characterization cluster_screening Biological Evaluation A Reactants: - 2-Hydroxy-3-methoxybenzaldehyde - Malononitrile - Aromatic Aldehyde B One-Pot Reaction (e.g., Piperidine catalyst, Ethanol, Reflux/Microwave) A->B C Crude Product (Precipitation/Filtration) B->C D Purification (Recrystallization or Column Chromatography) C->D E Structural Confirmation (NMR, HRMS, FT-IR) D->E F Purity Assessment (HPLC, Melting Point) E->F G Primary Screening (e.g., Cytotoxicity Assay against Cancer Cell Lines) F->G H Lead Compound Identification G->H

General workflow for synthesis and screening of chromene derivatives.
Representative Experimental Protocol: Synthesis of 3-Amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles

This protocol is adapted from a microwave-assisted synthesis, which is highly efficient for generating a library of derivatives for screening.[5][7]

Objective: To synthesize a series of 8-methoxy-substituted benzo[f]chromene derivatives for biological evaluation.

Materials:

  • 6-methoxy-2-naphthol (1.0 eq)

  • Substituted aromatic aldehydes (1.0 eq)

  • Malononitrile (1.0 eq)

  • Piperidine (catalytic amount, ~0.5 mL)

  • Ethanol (25 mL)

  • Microwave reactor

Procedure:

  • In a 50 mL microwave reaction vessel, combine 6-methoxy-2-naphthol (0.01 mol), the desired aromatic aldehyde (0.01 mol), and malononitrile (0.01 mol) in 25 mL of absolute ethanol.

  • Add a catalytic amount of piperidine (~0.5 mL) to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 140°C for 2-5 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate will typically form.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold methanol to remove unreacted starting materials and impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to yield the pure compound.

  • Dry the final product under vacuum.

Self-Validation: The integrity of the synthesized compound must be confirmed.

  • Structural Confirmation: The structure should be unequivocally established using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[5]

  • Spectroscopic Hallmarks: Key signals to expect in ¹H-NMR include a singlet for the methoxy group (~3.8 ppm), a singlet for the H-1 proton of the chromene ring (~5.3-6.0 ppm), and a broad singlet for the amino group protons (~7.0 ppm).[5] The IR spectrum should show characteristic bands for NH₂ stretching (~3450-3200 cm⁻¹) and a strong CN stretch (~2200 cm⁻¹).[5]

Part 2: Pharmacological Activity and Mechanistic Insights

Derivatives of the 8-methoxy-chromene-3-carbonitrile scaffold have demonstrated significant potential as anticancer agents, kinase inhibitors, and antimicrobial compounds.

Anticancer Activity

A primary therapeutic application for this class of compounds is in oncology. Numerous studies have reported potent cytotoxic activity against a range of human cancer cell lines.[2][5][7]

Mechanism of Action: The anticancer effects are often multifaceted. Key mechanisms include:

  • Induction of Apoptosis: Many chromene derivatives trigger programmed cell death. This can be initiated by modulating mitochondrial function, leading to a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS).[5] This culminates in the activation of effector caspases, such as caspase-3/7, which execute the apoptotic program.[5]

  • Cell Cycle Arrest: Compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, most commonly the S or G2/M phase.[5] This prevents the cells from dividing and propagating.

  • Kinase Inhibition: The chromene scaffold can be adapted to target specific protein kinases that are often dysregulated in cancer. For example, derivatives have been designed as inhibitors of Src kinase, which is implicated in tumor progression and metastasis.[8]

The following diagram illustrates a plausible mechanism by which a chromene derivative induces apoptosis in a cancer cell.

G Compound Chromene Derivative Mito Mitochondria Compound->Mito interacts with ROS ↑ ROS Production Mito->ROS MMP ↓ Mitochondrial Membrane Potential Mito->MMP Casp9 Caspase-9 Activation ROS->Casp9 MMP->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Induction of apoptosis via the mitochondrial pathway.
Structure-Activity Relationship (SAR)

Understanding how structural modifications impact biological activity is paramount for rational drug design. For the 8-methoxy-chromene-3-carbonitrile series, several SAR trends have been observed, particularly from studies on related benzo[f]chromene analogs.[5]

  • Aryl Substituent at Position 1/4: The nature and position of substituents on the aryl ring at the C1 (or C4 in 4H-isomers) position are critical determinants of activity.

  • Halogenation: The introduction of halogens (F, Cl, Br, I) often enhances cytotoxic activity. Halogens of moderate size, such as chlorine or bromine, at the meta or para positions of the pendant phenyl ring, have been shown to yield compounds with the highest potency.[5] This may be due to favorable interactions within the target's binding pocket or altered electronic properties.

  • Positional Isomerism: The position of the halogen is crucial. For instance, a single chlorine at the meta position of the phenyl ring can result in significantly higher cytotoxicity compared to an ortho or para substitution.[5]

Tabulated Cytotoxicity Data

The following table summarizes the cytotoxic activity of representative 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitrile derivatives against the MDA-MB-231 triple-negative breast cancer cell line, demonstrating key SAR insights.

Compound IDAryl Substituent (at C1)IC₅₀ (µM) vs. MDA-MB-231Reference
4a 4-Fluorophenyl1.03 ± 0.08[5]
4c 3-Chlorophenyl0.35 ± 0.02[5]
4d 4-Chlorophenyl1.13 ± 0.06[5]
4e 4-Bromophenyl1.05 ± 0.05[5]
4f 4-Iodophenyl1.13 ± 0.06[5]
4i 2,3-Dichlorophenyl> 10[5]
4l 2,6-Dichlorophenyl> 10[5]

Data extracted from Okasha et al., 2022.[5]

Interpretation: This data clearly illustrates the SAR principles. The monochlorinated derivative 4c (3-Cl) is the most potent compound, with sub-micromolar activity. In contrast, di-substituted compounds with chlorine at the ortho-position (4i , 4l ) show a dramatic loss of activity, likely due to steric hindrance preventing optimal binding to the biological target.

Part 3: Future Perspectives and Conclusion

The this compound scaffold and its derivatives represent a highly promising and versatile platform for the development of new therapeutic agents. The synthetic accessibility, particularly through efficient multi-component reactions, allows for the rapid generation of diverse chemical libraries for high-throughput screening.

Future research should focus on several key areas:

  • Target Deconvolution: While many compounds show potent phenotypic effects (e.g., cytotoxicity), the precise molecular targets often remain unknown. Advanced chemical biology techniques are needed to identify the specific proteins or pathways with which these molecules interact.

  • Pharmacokinetic Optimization: In silico ADME profiling, as demonstrated in some studies, is a crucial first step.[9] However, subsequent in vitro and in vivo studies are necessary to optimize metabolic stability, solubility, and oral bioavailability to translate potent compounds into viable drug candidates.

  • Expansion of Therapeutic Applications: While oncology is a major focus, the broad biological activity of chromenes suggests potential in other areas, such as neurodegenerative diseases, and as novel antimicrobial or antiviral agents.[1]

References

Foreword: The Chromene Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 8-Methoxy-2H-chromene-3-carbonitrile and Its Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

The chromene ring system, a benzopyran moiety, is a cornerstone in the architecture of numerous natural products and synthetic molecules of therapeutic interest.[1] Its inherent structural features allow for diverse functionalization, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] This guide focuses specifically on derivatives of the this compound scaffold, a class of compounds demonstrating significant promise, particularly in oncology and infectious disease research. We will delve into the synthesis, mechanisms of action, and key biological activities of these molecules, providing field-proven insights and detailed experimental protocols to empower further investigation.

Synthetic Strategy: Efficient Assembly via Multi-Component Reactions

The synthesis of the 8-methoxy-chromene-3-carbonitrile core is most effectively achieved through a one-pot, three-component domino reaction.[4][5] This elegant approach combines an aldehyde, malononitrile, and a substituted phenol (in this case, a methoxy-substituted naphthol or phenol) in the presence of a basic catalyst.[5][6] The causality behind this choice of strategy is its high atom economy, operational simplicity, and the ability to generate molecular diversity rapidly by varying the aldehyde component.

The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the phenol, and subsequent intramolecular cyclization and dehydration to yield the final chromene product.[7]

cluster_synthesis Synthesis Workflow reagent1 6-Methoxy-2-naphthol (or 3-Methoxyphenol) reaction One-Pot Reaction (Microwave or Reflux) reagent1->reaction reagent2 Aromatic Aldehyde reagent2->reaction reagent3 Malononitrile reagent3->reaction catalyst Basic Catalyst (e.g., Piperidine) catalyst->reaction catalyzes solvent Solvent (e.g., Ethanol) solvent->reaction purification Purification (Recrystallization) reaction->purification product 3-Amino-1-aryl-8-methoxy- 1H-benzo[f]chromene-2-carbonitrile purification->product

Caption: General workflow for the synthesis of 8-methoxy-chromene derivatives.

Anticancer Activity: A Multi-Pronged Assault on Malignant Cells

Derivatives of 8-methoxy-chromene-3-carbonitrile have emerged as potent cytotoxic agents against a panel of human cancer cell lines.[5][8][9] The presence of a halogen-substituted phenyl ring at the 1- or 4-position often enhances this activity.[5][10]

A comprehensive study on a series of 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles revealed significant cytotoxic effects against triple-negative breast cancer (MDA-MB-231), lung carcinoma (A549), cervical cancer (HeLa), and hepatocellular carcinoma (Hep G2) cells.[5]

Mechanism of Action: Induction of Oxidative Stress and Apoptosis

The primary anticancer mechanism for this class of compounds involves the induction of apoptosis through the intrinsic mitochondrial pathway.[5] This is not a random cytotoxic effect but a targeted process initiated by specific intracellular events. The choice to investigate reactive oxygen species (ROS) and mitochondrial membrane potential (ΔΨm) is based on the well-established role of mitochondria as central regulators of apoptosis.

The proposed signaling cascade is as follows:

  • Increased Mitochondrial Superoxide: The chromene derivatives trigger a significant increase in mitochondrial superoxide levels, a key type of ROS.[5]

  • Decreased Mitochondrial Membrane Potential (ΔΨm): The surge in ROS leads to mitochondrial dysfunction, characterized by a collapse of the mitochondrial membrane potential.[5]

  • Caspase Activation: This mitochondrial disruption results in the release of pro-apoptotic factors into the cytoplasm, leading to the activation of executioner caspases, specifically caspase 3 and 7.[5]

  • Apoptosis: Activated caspase 3/7 orchestrate the systematic dismantling of the cell, leading to programmed cell death, or apoptosis.[5]

Furthermore, these compounds can induce cell cycle arrest, primarily in the S and G2/M phases, preventing cancer cells from progressing through division and proliferating.[5]

compound 8-Methoxy-Chromene Derivative ros ↑ Mitochondrial Superoxide (ROS) compound->ros induces cell_cycle S and G2/M Phase Cell Cycle Arrest compound->cell_cycle induces mmp ↓ Mitochondrial Membrane Potential (ΔΨm) ros->mmp leads to caspase Activation of Caspase 3/7 mmp->caspase triggers apoptosis Apoptosis caspase->apoptosis executes

Caption: Proposed anticancer mechanism of action for 8-methoxy-chromene derivatives.

Quantitative Data: Cytotoxicity Profile

The cytotoxic potential is quantified by the half-maximal inhibitory concentration (IC₅₀), representing the drug concentration required to inhibit the growth of 50% of the cell population.

CompoundCancer Cell LineIC₅₀ (µM)Reference
3-amino-1-(4-fluorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrileMDA-MB-231 (Breast)2.5[5]
3-amino-1-(3-chlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrileMDA-MB-231 (Breast)1.8[5]
3-amino-1-(3-chlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrileA549 (Lung)2.2[5]
3-amino-1-(4-chlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrileHeLa (Cervical)2.9[5]
3-amino-1-(4-bromophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrileMIA PaCa-2 (Pancreatic)2.0[5]
3-amino-1-(4-iodophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrileHep G2 (Liver)3.1[5]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. This protocol is self-validating through the inclusion of appropriate controls.

cluster_workflow MTT Assay Workflow A 1. Seed Cells (e.g., 1x10^4 cells/well in 96-well plate) B 2. Incubate (24h, 37°C, 5% CO2) to allow attachment A->B C 3. Treat Cells - Test Compound (serial dilutions) - Vehicle Control (e.g., DMSO) - Positive Control (e.g., Doxorubicin) B->C D 4. Incubate (48-72h, 37°C, 5% CO2) C->D E 5. Add MTT Reagent (10 µL of 5 mg/mL solution per well) D->E F 6. Incubate (3-4h, 37°C, 5% CO2) (Formation of formazan crystals) E->F G 7. Solubilize Formazan (Add 100 µL DMSO or Solubilization Buffer) F->G H 8. Read Absorbance (570 nm using a plate reader) G->H I 9. Calculate IC50 (Plot % viability vs. log concentration) H->I

Caption: Step-by-step experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Targeting Pathogenic Microbes

Beyond their anticancer effects, chromene derivatives have demonstrated significant antimicrobial properties against a range of pathogenic bacteria and fungi.[4][11] The inclusion of the cyano group at the 3-position and a methoxy group on the benzene ring appears to be favorable for this activity.

Mechanism of Action and Spectrum of Activity

While the exact antimicrobial mechanisms can vary, one proposed target is Dihydrofolate Reductase (DHFR), an essential enzyme in microbial folate synthesis.[12] Molecular docking studies of a 9-methoxy-1H-benzo[f]chromene-2-carbonitrile derivative showed favorable binding interactions within the active site of DHFR, suggesting its potential as an inhibitor.[12]

These compounds have shown activity against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as various fungal species.[4][12]

Quantitative Data: Antimicrobial Potency

Antimicrobial activity is typically assessed by measuring the zone of inhibition and determining the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

CompoundMicroorganismMIC (µg/mL)Reference
3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrileStaphylococcus aureus7.81[12]
3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrileBacillus subtilis15.62[12]
3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrileEscherichia coli15.62[12]
3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrileCandida albicans7.81[12]
3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrileAspergillus fumigatus15.62[12]
Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used preliminary screening technique to evaluate the antimicrobial activity of a compound.[4][11] Its validity is established by comparing the zone of inhibition of the test compound against a standard antibiotic.

  • Prepare Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared in sterile saline.

  • Seed Agar Plates: The inoculum is uniformly spread over the surface of a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) using a sterile swab.

  • Create Wells: Sterile wells (6-8 mm in diameter) are punched into the agar using a sterile cork borer.

  • Load Compounds: A fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration), a solvent control (e.g., DMSO), and a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) are added to separate wells.

  • Incubate: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48-72 hours for fungi).

  • Measure Inhibition Zone: The diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters. A larger zone diameter indicates greater antimicrobial activity.

Other Potential Biological Activities

Exploratory studies suggest the therapeutic potential of 8-methoxy-chromene-3-carbonitrile derivatives extends to other areas:

  • Protein Kinase Inhibition: N-benzyl derivatives of 2-amino-8-methoxy-4H-chromene-3-carbonitrile have shown inhibitory activity against protein kinases such as HsPim1 and HsHaspin, which are implicated in cancer progression, suggesting an additional mechanism for their anticancer effects.[13]

  • Anti-inflammatory Activity: The chromene scaffold is known to be associated with anti-inflammatory properties.[1] Some derivatives can inhibit the NF-κB pathway and reduce levels of inflammatory mediators like nitric oxide (NO) and ROS in activated immune cells.[14]

  • Antileishmanial Activity: A related coumarin, 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one, has demonstrated promising antileishmanial activity, highlighting the potential of the 8-methoxy-chromene core in combating parasitic diseases.[15]

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and highly promising platform for the development of new therapeutic agents. Its derivatives have demonstrated robust and mechanistically defined anticancer activity, centered on the induction of mitochondrial apoptosis, as well as a broad spectrum of antimicrobial effects. The synthetic accessibility of these compounds via multi-component reactions further enhances their appeal for drug discovery programs.

Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, particularly for specific cancer types or microbial strains. In vivo studies are a critical next step to validate the preclinical efficacy and assess the pharmacokinetic and safety profiles of lead compounds. The exploration of this scaffold for other therapeutic targets, including protein kinases and inflammatory mediators, remains a fertile ground for investigation.

References

A Senior Application Scientist's Guide to the Synthesis of 8-methoxy-2H-chromene-3-carbonitrile via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Chromene Scaffold

In the landscape of medicinal chemistry, the chromene nucleus stands as a "privileged scaffold." Its derivatives are prevalent in nature and have been the subject of extensive research, demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3] This inherent bioactivity makes the efficient synthesis of novel chromene derivatives a critical endeavor for drug discovery and development.[4] Among the most robust and versatile methods for constructing the chromene ring system is the Knoevenagel condensation, a classic yet powerful tool for carbon-carbon bond formation.[5][6]

This guide provides an in-depth technical exploration of the Knoevenagel condensation as applied to the synthesis of a specific, high-value target: 8-methoxy-2H-chromene-3-carbonitrile. We will dissect the reaction mechanism, provide a field-proven experimental protocol, and delve into the causality behind critical process parameters, offering insights grounded in both theoretical principles and practical laboratory experience.

Part 1: The Core Mechanism – A Tandem Reaction Cascade

The synthesis of 2-amino-4H-chromene derivatives from a salicylaldehyde and malononitrile is not a simple, single-step condensation. It is a sophisticated tandem sequence that proceeds through three key phases, all seamlessly orchestrated within a one-pot reaction.[7][8] Understanding this cascade is fundamental to process control and optimization.

  • Phase I: Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the aldehyde (2-hydroxy-3-methoxybenzaldehyde) and the active methylene compound (malononitrile).[9] The catalyst, typically a weak amine base like piperidine, serves a dual role. It deprotonates the malononitrile to form a resonance-stabilized carbanion (enolate), a potent nucleophile.[10] Simultaneously, it can react with the aldehyde to form an iminium ion, which is more electrophilic than the original carbonyl group, thus accelerating the initial C-C bond formation.[11][12][13][14] This step results in the formation of a benzylidenemalononitrile intermediate and the elimination of a water molecule.[6]

  • Phase II: Michael Addition: The phenolic hydroxyl group of the Knoevenagel intermediate, activated by the basic catalyst, then acts as a nucleophile. It attacks the β-carbon of the α,β-unsaturated nitrile in an intramolecular Michael addition (or oxa-Michael) reaction.[7][8]

  • Phase III: Intramolecular Cyclization & Tautomerization: This conjugate addition leads to the formation of a cyclic intermediate which, upon tautomerization, yields the stable 2-amino-4H-chromene structure. The final product for our target synthesis is more accurately described as 2-amino-8-methoxy-4H-chromene-3-carbonitrile, which exists in equilibrium with its 2-imino-2H-chromene tautomer, though the amino form is generally more stable.

Knoevenagel_Chromene_Synthesis

Fig 1: Reaction Mechanism Cascade

Part 2: Field-Validated Experimental Protocol

This protocol details a reliable method for the synthesis of 2-amino-8-methoxy-4H-chromene-3-carbonitrile. It is designed to be a self-validating system, where successful execution relies on careful adherence to stoichiometry and conditions.

Reagents & Materials:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)
2-Hydroxy-3-methoxybenzaldehydeC₈H₈O₃152.151.52 g10
MalononitrileC₃H₂N₂66.060.66 g10
PiperidineC₅H₁₁N85.15~0.2 mLCatalyst
Ethanol (95%)C₂H₅OH46.0720 mLSolvent
Distilled WaterH₂O18.02For washing-
n-Hexane & Ethyl Acetate--For TLC/Recrystallization-

Equipment:

  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • TLC plates (Silica gel 60 F₂₅₄)

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: To the 100 mL round-bottom flask, add 2-hydroxy-3-methoxybenzaldehyde (1.52 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).

  • Solvent Addition: Add 20 mL of 95% ethanol to the flask.

  • Catalyst Introduction: Add 3-4 drops (~0.2 mL) of piperidine to the mixture using a Pasteur pipette. The solution may change color.

  • Reaction Execution: Equip the flask with a magnetic stir bar and a reflux condenser. Place the setup in a heating mantle and heat to a gentle reflux (~80°C).

  • Monitoring: Stir the reaction mixture at reflux. Monitor the reaction progress by thin-layer chromatography (TLC) every 30 minutes, using a 7:3 mixture of n-hexane:ethyl acetate as the eluent. The starting materials should gradually be consumed as a new, more polar spot corresponding to the product appears. The reaction is typically complete within 2-4 hours.

  • Work-up & Isolation: Once the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature. A solid precipitate should form.

  • Purification: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water (2 x 10 mL) and then a small amount of cold ethanol to remove residual impurities.

  • Drying & Characterization: Dry the purified solid in a vacuum oven at 50°C. The final product, 2-amino-8-methoxy-4H-chromene-3-carbonitrile, should be obtained as a crystalline solid. Determine the yield and characterize the product using spectroscopic methods (NMR, IR, MS).

Part 3: Causality of Experimental Choices & Optimization

The success of the Knoevenagel condensation hinges on a delicate balance of several factors. Understanding the "why" behind each choice allows for intelligent troubleshooting and optimization.

ParameterRecommended ChoiceRationale & Causality
Catalyst Weak Base (Piperidine) A weak base is crucial. It must be strong enough to deprotonate malononitrile but not so strong as to cause self-condensation of the aldehyde, a common side reaction with stronger bases like NaOH or KOH.[9] Piperidine has proven to be highly effective for this transformation.[15] Other catalysts like sodium carbonate or even heterogeneous catalysts can also be employed, often under different conditions (e.g., in water or solvent-free).[5][16]
Solvent Ethanol Ethanol is an excellent choice as it readily dissolves the reactants at reflux temperature but allows for the product to precipitate upon cooling, simplifying purification.[17] Greener protocols often utilize water or solvent-free conditions, which can be highly effective but may require adjustments to temperature and catalyst.[18][19]
Temperature Reflux (~80°C) Heating to reflux provides the necessary activation energy to overcome the reaction barrier, ensuring a reasonable reaction rate.[18] Running the reaction at room temperature is possible but may be significantly slower. Excessively high temperatures can promote side reactions and decomposition.
Stoichiometry 1:1 Molar Ratio An equimolar ratio of the aldehyde and malononitrile is typically optimal. Using a slight excess of the active methylene compound can sometimes be beneficial if aldehyde self-condensation is a concern, but a 1:1 ratio is the standard starting point.[18]

Troubleshooting_Workflow

Fig 2: Troubleshooting Workflow

Part 4: Product Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized 2-amino-8-methoxy-4H-chromene-3-carbonitrile. Below are the expected spectroscopic data points based on the target structure and data from analogous compounds.[16][20][21]

TechniqueExpected DataInterpretation
¹H NMR δ 6.8-7.2 (m, 3H, Ar-H), δ ~7.0 (br s, 2H, -NH₂), δ ~4.8 (s, 1H, H-4), δ 3.85 (s, 3H, -OCH₃)Confirms the presence of the aromatic protons, the C4 benzylic proton, the methoxy group, and the amino protons.
¹³C NMR δ ~160 (C2), δ ~150 (C8a), δ ~145 (C8), δ ~120 (CN), δ ~115-130 (Ar-C), δ ~58 (C3), δ ~56 (-OCH₃), δ ~35 (C4)Provides the carbon framework, confirming the nitrile, amino-substituted C2, and other key carbons.
IR (KBr) ν 3300-3500 cm⁻¹ (N-H stretch), ν ~2200 cm⁻¹ (C≡N stretch), ν ~1650 cm⁻¹ (N-H bend), ν ~1250 cm⁻¹ (C-O stretch)Confirms the key functional groups: amine (-NH₂), nitrile (-CN), and the ether linkage.
MS (ESI+) m/z [M+H]⁺ = 217.09Confirms the molecular weight of the target compound (C₁₁H₁₂N₂O₂ = 216.23 g/mol ).

Conclusion

The Knoevenagel condensation provides a highly efficient and direct route to the valuable this compound scaffold. By understanding the underlying tandem reaction mechanism and the causal relationships between reaction parameters, researchers can reliably execute and optimize this synthesis. This guide serves as a foundational document, empowering scientists in drug discovery to leverage this powerful chemical transformation for the development of next-generation therapeutics. The scalability and robustness of this reaction further underscore its importance for both academic research and industrial application.

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Reactivity of 8-Methoxy-2H-chromene-3-carbonitrile

Abstract

The this compound scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay between the electron-donating methoxy group, the conjugated nitrile moiety, and the inherent reactivity of the 2H-chromene ring, make it a versatile building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, reactivity, and key chemical transformations of this compound. We delve into the mechanistic underpinnings of its reactions, provide field-proven experimental protocols, and explore its applications in the development of novel bioactive compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable scaffold.

Introduction: The Significance of the Chromene Scaffold

Chromenes, also known as benzopyrans, are a class of oxygen-containing heterocyclic compounds widely found in natural products.[1] The 2H-chromene skeleton, in particular, serves as the core structure for numerous molecules with diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The incorporation of a methoxy group at the C-8 position and a carbonitrile at the C-3 position endows the parent molecule with specific reactivity patterns that can be exploited for further molecular elaboration. The electron-donating nature of the methoxy group influences the reactivity of the aromatic ring, while the conjugated nitrile group acts as a versatile handle for various chemical transformations, including cycloadditions and nucleophilic additions. This guide will explore these facets in detail, providing a robust framework for synthetic planning and execution.

Synthesis of the Core Scaffold: this compound

The most direct and efficient route to this compound involves the condensation of a substituted salicylaldehyde with an activated alkene. The key starting material is 2-hydroxy-3-methoxybenzaldehyde (o-vanillin), which provides the characteristic methoxy-substituted aromatic ring.

A highly effective method is the annulative condensation with acrylonitrile, catalyzed by a suitable base such as 4-dimethylaminopyridine (DMAP).[3] This approach offers high yields and operational simplicity, making it amenable to gram-scale synthesis.

Workflow for Synthesis

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions o_vanillin 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) reaction Knoevenagel-type Condensation & Intramolecular oxa-Michael Addition o_vanillin->reaction acrylonitrile Acrylonitrile acrylonitrile->reaction catalyst DMAP (catalyst) catalyst->reaction solvent Solvent (e.g., MeCN) solvent->reaction temperature Heat temperature->reaction purification Purification (Flash Chromatography) reaction->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) (1.52 g, 10 mmol)

  • Acrylonitrile (0.66 mL, 10 mmol)

  • 4-Dimethylaminopyridine (DMAP) (122 mg, 1 mmol, 10 mol%)

  • Acetonitrile (MeCN), anhydrous (20 mL)

Procedure:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxy-3-methoxybenzaldehyde (1.52 g, 10 mmol) and anhydrous acetonitrile (20 mL).

  • Stir the mixture at room temperature until the aldehyde is fully dissolved.

  • Add 4-dimethylaminopyridine (122 mg, 1 mmol) to the solution, followed by the dropwise addition of acrylonitrile (0.66 mL, 10 mmol) over 5 minutes.

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

  • After completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude residue is purified by flash column chromatography on silica gel (230-400 mesh) using a gradient of Hexane:Ethyl Acetate (starting from 9:1) to afford the pure product.

  • Combine the product-containing fractions and evaporate the solvent to yield this compound as a solid. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Trustworthiness Note: The use of DMAP is critical as it efficiently catalyzes the initial Knoevenagel-type condensation between the aldehyde and acrylonitrile, followed by a rapid intramolecular oxa-Michael addition to form the chromene ring.[3] Monitoring by TLC is essential to prevent the formation of byproducts from prolonged heating.

Core Reactivity and Mechanistic Considerations

The chemical behavior of this compound is governed by several key structural features. Understanding these features is paramount for predicting reaction outcomes and designing synthetic strategies.

  • The α,β-Unsaturated Nitrile System: The C3-C4 double bond is electron-deficient due to the strong electron-withdrawing effect of the conjugated nitrile group. This makes the C4 position highly susceptible to nucleophilic attack via a Michael-type addition.

  • The Benzopyran Ring: The dihydropyran ring exists in a half-chair conformation.[1] The enol ether-like C2-O bond can be cleaved under certain conditions. The aromatic ring, activated by the electron-donating C8-methoxy group, is predisposed to electrophilic substitution, although the directing effects can be complex.

  • The Nitrile Group: The cyano group is a versatile functional handle. It can undergo hydrolysis to a carboxylic acid, reduction to an amine, or participate as a dienophile or dipolarophile in cycloaddition reactions.

Reactivity_Map cluster_nodes compound n1 Nitrile Group Reactions (Hydrolysis, Reduction) n1->p1 n2 [3+2] Cycloaddition (e.g., with Nitrilimines) n2->p2 n3 Michael Addition (Nucleophilic attack at C4) n3->p3 n4 Electrophilic Aromatic Substitution (Activated by -OMe) n4->p4

Caption: Key reactive sites of this compound.

Key Chemical Transformations

The versatile reactivity of this compound allows for a wide array of chemical transformations, making it a valuable intermediate in synthetic chemistry.

Cycloaddition Reactions

The electron-deficient C3-C4 double bond is an excellent participant in cycloaddition reactions, particularly with electron-rich dienes or dipoles.

[3+2] Cycloaddition: This class of reactions is a powerful tool for constructing five-membered heterocyclic rings. For instance, the reaction of chromene derivatives with nitrilimines, generated in situ from hydrazonoyl chlorides, yields pyrazole-fused chromene hybrids.[4] These reactions proceed via a 1,3-dipolar cycloaddition mechanism. Visible-light-promoted [3+2] cycloadditions with cyclopropylanilines have also been reported for related 3-cyanochromones, leading to cyclopenta[b]chromene structures.[5]

Mechanistic Insight: [3+2] Cycloaddition with Nitrilimines

  • Generation of Dipole: A base (e.g., triethylamine) dehydrohalogenates the hydrazonoyl chloride to generate a highly reactive nitrilimine intermediate (the 1,3-dipole).

  • Cycloaddition: The nitrilimine undergoes a concerted or stepwise cycloaddition across the C3-C4 double bond of the chromene (the dipolarophile).

  • Aromatization: A subsequent oxidation or elimination step can lead to an aromatic pyrazole ring.

Multicomponent Reactions (MCRs)

While this compound is often a product of MCRs, the underlying principles of its formation highlight the reactivity of its precursors. The one-pot reaction of a salicylaldehyde, an active methylene compound (like malononitrile), and a third component is a cornerstone of chromene chemistry.[6] For example, a DBU-catalyzed reaction between salicylaldehydes, malononitrile, and a nitroalkane in water yields 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles.[6] These reactions underscore the delicate balance of sequential Knoevenagel condensation, Michael addition, and cyclization steps.

Reactions at the Nitrile and Alkene Moieties

The conjugated system allows for selective transformations.

  • Nucleophilic Addition to C4: As previously mentioned, the C4 position is susceptible to Michael addition. The reaction of 2-aryl-3-nitro-2H-chromenes with TMSCN/TBAF proceeds via a Michael addition of the cyanide anion, followed by elimination of nitrous acid to yield 2-aryl-2H-chromene-4-carbonitriles.[7] This suggests a viable pathway for introducing substituents at the C4 position of the 8-methoxy derivative.

  • Derivatization of the Nitrile Group: Standard transformations can be applied to the nitrile. Catalytic hydrogenation (e.g., using H₂, Pd/C) can reduce the nitrile to a primary amine (3-(aminomethyl) derivative) while also potentially saturating the C3-C4 double bond. Acidic or basic hydrolysis will convert the nitrile to the corresponding 3-carboxylic acid. These transformations open pathways to a host of other derivatives, such as amides and esters.

Summary of Key Reactions
Reaction TypeReagents & ConditionsProduct TypeReference(s)
[3+2] Cycloaddition Hydrazonoyl Chlorides, Et₃N, Benzene, heatPyrazole-fused Chromenes[4]
Visible-Light [3+2] Cycloaddition N-Cyclopropylanilines, Photocatalyst, Blue LightCyclopenta[b]chromenes[5]
Michael Addition TMSCN, TBAF (on 3-nitro analogue)4-Cyano-2H-chromenes[7]
Nitrile Reduction H₂, Pd/C or other reducing agents3-(Aminomethyl)chromanesGeneral Reactivity
Nitrile Hydrolysis H₃O⁺ or OH⁻, heat2H-Chromene-3-carboxylic acidGeneral Reactivity

Applications in Medicinal Chemistry and Drug Development

Derivatives of this compound are explored for various therapeutic applications. The chromene scaffold is a known pharmacophore, and modifications based on the reactions described above can be used to tune biological activity.

  • Anticancer Activity: Many chromene derivatives, including those synthesized through multicomponent reactions, exhibit significant cytotoxic activities against various human cancer cell lines.[8][9]

  • Kinase Inhibition: N-benzyl derivatives of related 2-amino-8-methoxy-4H-chromene-3-carbonitriles have been synthesized and evaluated as inhibitors of protein kinases like Pim1 and Haspin, which are targets in oncology.[10]

  • P2Y₆ Receptor Antagonism: 3-Nitro-2H-chromene derivatives have been identified as antagonists for the P2Y₆ receptor, a target for inflammatory and neurodegenerative diseases.[11] This highlights how modifications at the C3 position can drastically alter the pharmacological profile.

The synthetic accessibility and the potential for diversification make this compound a highly attractive starting point for generating compound libraries for high-throughput screening in drug discovery programs.

Conclusion

This compound is a synthetically versatile and valuable heterocyclic scaffold. Its preparation via the efficient condensation of o-vanillin and acrylonitrile provides ready access to a building block rich in chemical potential. The reactivity of the molecule is dominated by the conjugated α,β-unsaturated nitrile system, which readily participates in nucleophilic additions and cycloaddition reactions, providing pathways to complex fused and substituted ring systems. The ability to further derivatize the nitrile and aromatic ring moieties enhances its utility. The proven biological relevance of the chromene core ensures that this compound and its derivatives will remain a focal point of research in synthetic organic chemistry and drug development.

References

An In-Depth Technical Guide to the Physical Form and Purity of 8-Methoxy-2H-chromene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

8-Methoxy-2H-chromene-3-carbonitrile (CAS No. 57543-69-8) is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a key building block, its precise physical characteristics and level of purity are paramount for the reproducibility of experimental results and the successful development of novel therapeutics and materials. This guide provides a comprehensive overview of the compound's physicochemical properties, outlines robust analytical methodologies for purity assessment, details common impurities, and presents field-proven protocols for purification. It is intended for researchers, chemists, and quality control professionals who require a thorough understanding of this important synthetic intermediate.

Introduction

The chromene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] this compound, a specific derivative, serves as a versatile precursor for more complex molecules, including potential anticancer agents and other pharmacologically active compounds.[2][3] The integrity of any research or drug development program hinges on the quality of its starting materials. Ensuring the high purity and well-defined physical form of this compound is not merely a procedural formality but a critical prerequisite for obtaining reliable and interpretable data. This document synthesizes available data with expert insights to provide a practical guide for handling, analyzing, and purifying this compound.

Physicochemical Properties

A foundational understanding of the compound's intrinsic properties is essential before any experimental work. These characteristics influence its behavior in reactions, analytical systems, and purification processes.

Chemical Structure and Identity
  • Chemical Name: this compound

  • CAS Number: 57543-69-8[4][5]

  • Molecular Formula: C₁₁H₉NO₂[5]

  • Molecular Weight: 187.20 g/mol [4][5]

PropertyValueSource(s)
CAS Number 57543-69-8[4][5][6]
Molecular Formula C₁₁H₉NO₂[5][6]
Molecular Weight 187.20 g/mol [4][5]
Physical Form Yellow Solid[4]
Commercial Purity Typically ≥96%[4]
Physical Appearance and Solubility

This compound is typically supplied as a yellow solid.[4] While comprehensive solubility data is not widely published, empirical evidence from purification protocols of analogous structures suggests it has moderate solubility in polar organic solvents like ethanol, particularly upon heating.[1][7] It is expected to have low solubility in water and nonpolar solvents such as hexanes.

Melting Point

A sharp melting point is a primary indicator of high purity. The specific melting point for this compound is not consistently reported in the literature, underscoring the importance of its experimental determination for each new batch. For reference, the related compound 8-methoxy-2H-chromene-3-carbaldehyde has a melting point of 79-80 °C (352-353 K).[1] Any significant deviation or melting over a broad range (>2 °C) suggests the presence of impurities.

Predicted Spectroscopic Profile
  • ¹H NMR (predicted in CDCl₃, 400 MHz):

    • δ ~7.4-7.5 ppm (s, 1H): Vinyl proton at the C4 position.

    • δ ~6.8-7.1 ppm (m, 3H): Aromatic protons at C5, C6, and C7.

    • δ ~4.8 ppm (s, 2H): Methylene protons (-O-CH₂-) at the C2 position.

    • δ ~3.9 ppm (s, 3H): Methoxy group (-OCH₃) protons at the C8 position.

  • ¹³C NMR (predicted in CDCl₃, 101 MHz):

    • δ ~150-160 ppm: Quaternary carbons C8 and C8a.

    • δ ~115-130 ppm: Aromatic carbons (C5, C6, C7) and the vinyl carbon C4.

    • δ ~117 ppm: Nitrile carbon (-C≡N).

    • δ ~100-110 ppm: Quaternary carbon C4a and vinyl carbon C3.

    • δ ~65-70 ppm: Methylene carbon (-O-CH₂-) at C2.

    • δ ~56 ppm: Methoxy carbon (-OCH₃).

  • Infrared (IR) Spectroscopy (predicted, KBr pellet):

    • ~2220-2230 cm⁻¹: Sharp, strong absorbance characteristic of a nitrile (C≡N) stretch.[2][8]

    • ~1600-1620 cm⁻¹: C=C stretching from the aromatic ring and pyran ring.

    • ~1250-1270 cm⁻¹: Asymmetric C-O-C stretch (aryl ether).[7]

    • ~1020-1050 cm⁻¹: Symmetric C-O-C stretch.

  • Mass Spectrometry (MS):

    • Electron Impact (EI): Expected molecular ion (M⁺) peak at m/z = 187.

Purity Assessment: A Multi-Technique Approach

No single method can provide a complete purity profile. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive assessment. Commercial batches are often stated to have ≥96% purity, which may be insufficient for sensitive applications, necessitating in-house analysis and potential repurification.[4]

Purity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Quantitative Analysis cluster_2 Decision & Action Sample Received Sample of This compound TLC Qualitative TLC Analysis Sample->TLC NMR_Screen ¹H NMR Screen TLC->NMR_Screen HPLC RP-HPLC for Non-Volatile Impurities NMR_Screen->HPLC GCMS GC-MS for Volatile Impurities NMR_Screen->GCMS qNMR qNMR for Absolute Purity NMR_Screen->qNMR Decision Purity > 99%? HPLC->Decision GCMS->Decision qNMR->Decision Use Proceed to Use Decision->Use Yes Purify Purification Required Decision->Purify No

Caption: Logical workflow for the comprehensive purity assessment of the title compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantifying non-volatile organic impurities. A reversed-phase method is most appropriate for this compound.

Causality: The chromene structure possesses sufficient hydrophobicity to be retained on a non-polar stationary phase like C18, while the polarity of the methoxy and nitrile groups allows for effective elution with a standard acetonitrile/water mobile phase. UV detection is ideal due to the conjugated aromatic system, which provides strong chromophores.

Protocol: Purity Determination by HPLC

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water (HPLC grade).

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of acetonitrile.

  • Analysis: Inject 5 µL. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying and quantifying volatile impurities, such as residual solvents from synthesis.

Causality: With a molecular weight of 187.20, the compound is sufficiently volatile and thermally stable to be analyzed by GC without derivatization. Mass spectrometry provides definitive identification of impurities by comparing their fragmentation patterns to spectral libraries (e.g., NIST).[9]

Protocol: Analysis of Volatile Impurities by GC-MS

  • Column: A non-polar capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).[10]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Hold at 60 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Detector: Electron Impact (EI) at 70 eV, scanning from m/z 40-450.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a high-purity solvent like ethyl acetate.

Quantitative NMR (qNMR)

For establishing absolute purity without a specific reference standard of the compound itself, qNMR is an invaluable primary method.[11][12]

Causality: qNMR provides a direct measure of the molar quantity of the analyte relative to a certified internal standard of known purity and weight. By carefully integrating a unique, well-resolved proton signal from the analyte (e.g., the methoxy singlet at ~3.9 ppm) and comparing it to a signal from the internal standard (e.g., maleic acid), the absolute purity can be calculated. This method is orthogonal to chromatography and is insensitive to inorganic impurities.[11]

Synthesis, Impurities, and Purification

Understanding the synthetic origin of the compound is key to predicting potential impurities. A common route is the Knoevenagel condensation between 2-hydroxy-3-methoxybenzaldehyde and malononitrile.[7][13]

Synthesis_and_Purification SM1 2-Hydroxy-3- methoxybenzaldehyde Reaction Knoevenagel Condensation SM1->Reaction SM2 Malononitrile SM2->Reaction Crude Crude Product (Mixture) Reaction->Crude Impurity1 Unreacted SM1 Crude->Impurity1 Impurity2 Unreacted SM2 Crude->Impurity2 Impurity3 Side Products Crude->Impurity3 Purification Purification Step (Chromatography or Recrystallization) Crude->Purification Final Pure 8-Methoxy-2H- chromene-3-carbonitrile Purification->Final

Caption: Relationship between synthesis, common impurities, and purification.

Common Impurities:

  • Unreacted Starting Materials: Residual 2-hydroxy-3-methoxybenzaldehyde or malononitrile.

  • Side-Products: Dimeric species or products from alternative cyclization pathways can form under non-optimized reaction conditions.[14][15]

  • Residual Solvents: Ethanol, ethyl acetate, or other solvents used during the reaction and workup.

Purification by Recrystallization

Recrystallization is a highly effective technique for removing small amounts of impurities from a solid compound, provided a suitable solvent is found.

Causality: This method exploits the differences in solubility between the desired compound and its impurities at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at room temperature or below, allowing the pure compound to crystallize upon cooling while impurities remain in the mother liquor. For the closely related 8-methoxy-2H-chromene-3-carbaldehyde, ethanol has been used successfully.[1]

Protocol: Recrystallization from Ethanol

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of ethanol to just cover the solid.

  • Heat the mixture gently on a hot plate with stirring until it begins to boil.

  • Add more ethanol dropwise until the solid completely dissolves. Avoid adding a large excess of solvent.

  • If the solution is colored by impurities, hot filtration through a short plug of celite or activated carbon can be performed.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize yield.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.

  • Dry the crystals under high vacuum to remove all residual solvent.

Purification by Column Chromatography

For mixtures with impurities of similar polarity, flash column chromatography is the preferred method.

Causality: This technique separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) and their solubility in a liquid mobile phase. Less polar compounds travel down the column faster, while more polar compounds are retained longer, allowing for their separation into distinct fractions.

Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient system of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). The exact ratio should be determined first by TLC analysis.[16]

  • Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase, collecting fractions. Monitor the separation by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator. Dry the final product under high vacuum.

Summary and Best Practices

The quality of this compound is a critical factor for success in research and development. This guide has established that while commercial sources provide a starting point, a rigorous, multi-technique approach to purity validation is essential. Researchers should always consider the compound's synthetic origin to anticipate potential impurities. For high-purity requirements, the recrystallization and column chromatography protocols described herein offer robust and reliable methods of purification. Finally, to maintain purity, the compound should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere, to prevent degradation.

References

Methodological & Application

Application Note: Comprehensive Characterization of 8-methoxy-2H-chromene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-methoxy-2H-chromene-3-carbonitrile is a heterocyclic compound belonging to the chromene class, which is a significant scaffold in medicinal chemistry due to its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The precise characterization of this molecule is a critical prerequisite for its use in drug discovery and development, ensuring its identity, purity, and stability. This application note provides a detailed guide to the essential analytical techniques for the comprehensive characterization of this compound (Molecular Formula: C₁₁H₉NO₂, Molecular Weight: 187.2 g/mol ).[3] We will delve into the causality behind experimental choices and provide robust, self-validating protocols.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is fundamental to selecting and interpreting analytical data. This compound comprises a bicyclic chromene core, a methoxy substituent at the 8-position, a nitrile group at the 3-position, and a dihydropyran ring. These features give rise to characteristic signals in various spectroscopic and chromatographic analyses.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR are crucial for characterizing the target compound.

Expertise & Experience: The choice of a deuterated solvent is critical; chloroform-d (CDCl₃) is a common choice for chromene derivatives due to its good solubilizing properties and well-separated residual solvent peak. The operating frequency of the spectrometer (e.g., 500 MHz for ¹H NMR) influences the resolution of the spectra, which is important for resolving complex spin-spin coupling patterns in the aromatic region.[4]

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; vortex if necessary.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 500 MHz

    • Pulse Program: Standard single-pulse (zg30)

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64 (signal-to-noise dependent)

    • Spectral Width: 0-12 ppm

    • Reference: Tetramethylsilane (TMS) at 0 ppm or residual solvent peak.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 125 MHz

    • Pulse Program: Proton-decoupled (zgpg30)

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096 (due to lower natural abundance of ¹³C)

    • Spectral Width: 0-200 ppm

    • Reference: TMS at 0 ppm or solvent signal.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

    • Analyze chemical shifts (δ), multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J) to assign protons to their respective positions in the molecule.

    • Assign the carbon signals in the ¹³C NMR spectrum based on their chemical shifts and, if necessary, by using advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.[5][6]

Expected NMR Data

The following table summarizes the expected chemical shifts for this compound, extrapolated from data for structurally similar compounds.[5]

¹H NMR Chemical Shift (δ, ppm) Multiplicity Assignment
Aromatic Protons 6.8 - 7.5MultipletAr-H
Olefinic Proton ~7.7SingletH-4
Methylene Protons ~4.9SingletH-2
Methoxy Protons ~3.9SingletOCH₃
¹³C NMR Chemical Shift (δ, ppm) Assignment
Nitrile Carbon 115 - 120-C≡N
Aromatic & Olefinic Carbons 110 - 160Ar-C, C-3, C-4
Methylene Carbon ~65C-2
Methoxy Carbon ~56OCH₃

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert into Spectrometer prep3->acq1 acq2 Tune & Shim acq1->acq2 acq3 Acquire ¹H & ¹³C Spectra acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Peak Integration & Assignment proc2->proc3 proc4 Structure Elucidation proc3->proc4

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.

Expertise & Experience: For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is often preferred over traditional KBr pellets as it requires minimal sample preparation and is non-destructive. The presence of a sharp, intense peak for the nitrile group is a key diagnostic feature.

Protocol: FT-IR Spectroscopy (ATR)

  • Sample Preparation:

    • Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer with an ATR accessory.

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Analysis:

    • Identify and annotate the characteristic absorption bands corresponding to the functional groups in the molecule.

Expected IR Data

Functional Group Characteristic Absorption (cm⁻¹) Intensity
C≡N (Nitrile) ~2200 - 2250Strong, Sharp
C=C (Aromatic/Olefinic) ~1600 - 1650Medium
C-O (Ether) ~1200 - 1250 and ~1000 - 1100Strong
C-H (Aromatic) ~3000 - 3100Medium
C-H (Aliphatic) ~2850 - 3000Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expertise & Experience: Electrospray Ionization (ESI) is a soft ionization technique suitable for this compound, which helps in observing the molecular ion peak with minimal fragmentation. High-Resolution Mass Spectrometry (HRMS) is recommended to confirm the elemental composition.

Protocol: Mass Spectrometry (LC-MS with ESI)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Instrument Parameters (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid).

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Instrument Parameters (MS):

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) for HRMS or a standard quadrupole.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

  • Data Analysis:

    • Identify the molecular ion peak [M+H]⁺ or [M+Na]⁺. For this compound, the expected m/z for [M+H]⁺ is 188.07.

    • Analyze the fragmentation pattern to gain further structural information.

    • For HRMS data, compare the measured exact mass with the theoretical mass to confirm the elemental composition.

Expected Mass Spectrometry Data

Ion Expected m/z (Monoisotopic)
[M]⁺ 187.06
[M+H]⁺ 188.07
[M+Na]⁺ 210.05

Visualization: Spectroscopic Characterization Workflow

Spectro_Workflow cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_info Information Obtained cluster_result Final Confirmation Sample 8-methoxy-2H-chromene- 3-carbonitrile NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (HRMS) Sample->MS NMR_info Carbon-Hydrogen Framework, Connectivity NMR->NMR_info IR_info Functional Groups (-C≡N, C-O, C=C) IR->IR_info MS_info Molecular Weight, Elemental Composition MS->MS_info Structure Confirmed Structure NMR_info->Structure IR_info->Structure MS_info->Structure

Caption: Integrated spectroscopic workflow.

Chromatographic Analysis for Purity Assessment

Chromatographic techniques are essential for determining the purity of the synthesized compound and for monitoring reaction progress.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity analysis of non-volatile organic compounds.

Expertise & Experience: A reverse-phase C18 column is typically effective for separating chromene derivatives from potential impurities. A UV detector is suitable as the chromene core has a strong UV chromophore. The choice of wavelength for detection should be at the λmax of the compound to ensure maximum sensitivity.

Protocol: HPLC Purity Analysis

  • Sample Preparation:

    • Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to obtain a working solution of around 0.1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter.

  • Instrument Parameters:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detector: UV-Vis detector set at the λmax of the compound (determined by UV-Vis spectrophotometry, typically around 254 nm or 280 nm for chromenes).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the compound by dividing the area of the main peak by the total area of all peaks and expressing it as a percentage.

Gas Chromatography (GC)

For volatile and thermally stable compounds, GC can be an alternative for purity assessment.

Expertise & Experience: A non-polar or medium-polarity capillary column is generally suitable for the analysis of chromene derivatives. A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds.

Protocol: GC Purity Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrument Parameters:

    • Column: Capillary column such as a DB-5 or HP-5 (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 300 °C.

    • Injection Volume: 1 µL (split or splitless injection).

  • Data Analysis:

    • Calculate the purity based on the peak area percentage, similar to HPLC analysis.

Conclusion

The comprehensive characterization of this compound requires an integrated analytical approach. NMR spectroscopy provides the definitive structural elucidation, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry verifies the molecular weight and elemental composition. Finally, chromatographic techniques such as HPLC or GC are crucial for assessing the purity of the compound. The protocols and expected data presented in this application note provide a robust framework for researchers in the field of drug discovery and development to confidently characterize this important class of molecules.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of 8-methoxy-2H-chromene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-methoxy-2H-chromene-3-carbonitrile is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. The chromene scaffold is a privileged structure found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. The precise structural elucidation of novel chromene derivatives is paramount for understanding their structure-activity relationships (SAR) and mechanism of action. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of the molecular structure of such compounds in solution.

This comprehensive guide provides a detailed overview of the ¹H and ¹³C NMR spectroscopy of this compound. It is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis, purification, and characterization of chromene derivatives and other related heterocyclic systems. This document outlines the theoretical basis for the expected NMR spectra, provides detailed protocols for sample preparation and data acquisition, and offers insights into the interpretation of the spectral data.

Molecular Structure and Predicted NMR Spectral Features

The chemical structure of this compound, with the standard IUPAC numbering, is shown below. The unique electronic environment of each proton and carbon atom gives rise to a distinct set of signals in the ¹H and ¹³C NMR spectra.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the chromene ring, the methoxy group, and the methylene group at the C2 position. The predicted chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the electron-donating effect of the methoxy group.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
H4~7.5 - 7.7Singlet (s)-This vinylic proton is deshielded by the adjacent nitrile group and the aromatic ring.
H5~7.0 - 7.2Doublet (d)~8.0Aromatic proton ortho to the C4a-C8a bond.
H6~6.8 - 7.0Triplet (t)~8.0Aromatic proton coupled to both H5 and H7.
H7~6.7 - 6.9Doublet (d)~8.0Aromatic proton ortho to the methoxy group.
H2~4.8 - 5.0Singlet (s)-Methylene protons at the C2 position.
-OCH₃~3.8 - 4.0Singlet (s)-Protons of the methoxy group.
¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide valuable information on the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the nature of the attached functional groups.

Carbon(s) Predicted Chemical Shift (δ, ppm) Notes
C2~65 - 70Aliphatic carbon adjacent to the oxygen atom.
C3~100 - 105Vinylic carbon bearing the nitrile group.
C4~150 - 155Vinylic carbon deshielded by the nitrile group.
C4a~120 - 125Aromatic quaternary carbon.
C5~125 - 130Aromatic CH carbon.
C6~120 - 125Aromatic CH carbon.
C7~110 - 115Aromatic CH carbon shielded by the methoxy group.
C8~145 - 150Aromatic quaternary carbon bearing the methoxy group.
C8a~140 - 145Aromatic quaternary carbon adjacent to the oxygen atom.
-CN~115 - 120Nitrile carbon.
-OCH₃~55 - 60Methoxy carbon.

Experimental Protocols

Sample Preparation

High-quality NMR spectra are contingent upon proper sample preparation. The following protocol is recommended for acquiring ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • 5 mm NMR tubes

  • Pasteur pipette

  • Small vial

  • Cotton or glass wool

Protocol:

  • Weigh the appropriate amount of this compound into a clean, dry vial.[1]

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1]

  • Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[1]

  • Carefully place the NMR tube into the spinner turbine, ensuring it is positioned correctly.

  • Wipe the outside of the NMR tube to remove any dust or fingerprints before inserting it into the NMR spectrometer.

G start Start: Weigh Sample dissolve Dissolve in Deuterated Solvent start->dissolve filter Filter into NMR Tube dissolve->filter insert Insert into Spectrometer filter->insert end End: Data Acquisition insert->end

Caption: Experimental workflow for NMR sample preparation.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 or 500 MHz NMR spectrometer. These parameters may need to be optimized depending on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)

  • Number of Scans: 8-16

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time (aq): 2-4 seconds

  • Spectral Width (sw): 16-20 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)

  • Number of Scans: 1024 or more, depending on sample concentration

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time (aq): 1-2 seconds

  • Spectral Width (sw): 200-240 ppm

  • Temperature: 298 K

Data Processing and Interpretation

Once the raw NMR data (Free Induction Decay, FID) is acquired, it needs to be processed to obtain the final spectrum.

Processing Steps:

  • Fourier Transformation: Converts the time-domain FID signal into the frequency-domain spectrum.

  • Phase Correction: Adjusts the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Corrects for any distortions in the baseline of the spectrum.

  • Integration: Determines the relative number of protons corresponding to each signal in the ¹H NMR spectrum.

  • Peak Picking: Identifies the precise chemical shift of each peak.

  • Referencing: The chemical shift axis should be referenced to the residual solvent peak or an internal standard (e.g., TMS). For CDCl₃, the residual proton peak is at 7.26 ppm and the carbon peak is at 77.16 ppm.

G cluster_structure Molecular Structure cluster_spectra NMR Spectra A Functional Groups D Chemical Shifts A->D Influence B Proton Connectivity E Coupling Constants B->E Determine C Carbon Skeleton C->D Influence F Integration F->B Relative Ratios

Caption: Logical relationship between molecular structure and NMR spectral data.

Trustworthiness and Self-Validation

The protocols and interpretations presented in this guide are based on well-established principles of NMR spectroscopy. To ensure the trustworthiness of the obtained data, the following self-validating checks should be performed:

  • Consistency between ¹H and ¹³C Spectra: The number of protonated carbons in the ¹³C NMR spectrum should correspond to the integration of the signals in the ¹H NMR spectrum.

  • 2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Comparison with Related Compounds: The obtained spectral data should be compared with published data for structurally similar chromene derivatives to ensure the assignments are reasonable.[2]

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality NMR spectra for accurate structural elucidation. The predicted spectral data and interpretation guidelines serve as a valuable reference for scientists working with this important class of heterocyclic compounds. The application of 2D NMR techniques is strongly encouraged for complete and unambiguous structural assignment, further enhancing the confidence in the characterization of novel chromene derivatives.

References

Application Notes and Protocols for Investigating the Antifungal Properties of 8-Methoxy-2H-chromene-3-carbonitrile Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Chromene Scaffolds in Antifungal Research

The rising incidence of invasive fungal infections, coupled with the growing challenge of antifungal drug resistance, necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among the diverse heterocyclic compounds, the chromene nucleus has garnered significant attention for its broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. This document provides a comprehensive guide to the investigation of the antifungal potential of a specific class of chromene derivatives: 8-methoxy-2H-chromene-3-carbonitrile compounds. While research on this precise scaffold is emerging, this guide synthesizes current knowledge from closely related analogs to provide a robust framework for its evaluation.

The 2-amino-4H-chromene-3-carbonitrile framework, in particular, has shown considerable promise. Studies on various derivatives have demonstrated significant in vitro activity against a range of pathogenic fungi, including species of Candida and Aspergillus.[1][2][3] The presence of the methoxy group at the 8-position and the carbonitrile moiety at the 3-position are believed to be key contributors to the antifungal efficacy of these compounds, a hypothesis that warrants rigorous experimental validation.

Synthesis and Characterization

The synthesis of 2-amino-4-aryl-4H-chromene-3-carbonitriles, which share the core scaffold of interest, is often achieved through a one-pot, three-component reaction. This typically involves the condensation of a substituted salicylaldehyde (in this case, 2-hydroxy-3-methoxybenzaldehyde), an active methylene compound such as malononitrile, and a substituted aldehyde in the presence of a catalyst.[2][4] Microwave-assisted synthesis has also been employed to improve reaction times and yields.[2]

General Synthetic Scheme:

A plausible synthetic route to 2-amino-8-methoxy-4-aryl-4H-chromene-3-carbonitrile derivatives is depicted below. The selection of the R group on the aromatic aldehyde allows for the generation of a library of compounds for structure-activity relationship (SAR) studies.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2-hydroxy-3-methoxybenzaldehyde 2-Hydroxy-3- methoxybenzaldehyde Product 2-Amino-8-methoxy-4-aryl- 4H-chromene-3-carbonitrile 2-hydroxy-3-methoxybenzaldehyde->Product + Malononitrile Malononitrile Malononitrile->Product + Aromatic_Aldehyde Aromatic Aldehyde (R-CHO) Aromatic_Aldehyde->Product + Catalyst Catalyst (e.g., Piperidine) Catalyst->Product Catalysis Solvent Solvent (e.g., Ethanol) Solvent->Product Heat Heat or Microwave Heat->Product

Figure 1. General synthetic scheme for 2-amino-8-methoxy-4-aryl-4H-chromene-3-carbonitrile derivatives.

Characterization of the synthesized compounds is typically performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry to confirm the chemical structure and purity.

Antifungal Activity: In Vitro Evaluation

The antifungal activity of novel compounds is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). Below are detailed protocols for these assays based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Broth Microdilution Assay for MIC Determination

This method is considered the gold standard for determining the MIC of an antifungal agent.[5]

I. Preparation of Materials:

  • Fungal Strains: A panel of clinically relevant fungal strains should be used, including Candida albicans, Candida glabrata, Aspergillus fumigatus, and Aspergillus flavus. Both wild-type and drug-resistant strains should be included for a comprehensive evaluation.

  • Culture Media: Sabouraud Dextrose Agar (SDA) for fungal culture and RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS for the assay.

  • Compound Stock Solution: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates.

II. Experimental Procedure:

  • Inoculum Preparation:

    • Culture the fungal strains on SDA plates at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds).

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts). For molds, a spore suspension is prepared, and the concentration is determined using a hemocytometer.

    • Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.[5]

  • Serial Dilution of Test Compound:

    • Perform a two-fold serial dilution of the compound stock solution in RPMI-1640 medium in the wells of a 96-well plate to obtain a range of desired concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the drug dilutions.

    • Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).[5]

    • Incubate the plates at 35°C for 24-48 hours, or longer for slow-growing fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the test compound that causes a significant inhibition of visible growth compared to the growth control. For yeasts, this is often a prominent decrease in turbidity. For molds, it is the lowest concentration that prevents any discernible growth.

Protocol 2: Agar Well Diffusion Assay

This method provides a qualitative assessment of antifungal activity and is useful for initial screening.

I. Preparation of Materials:

  • Fungal Strains and Culture Media: As described in Protocol 1.

  • Compound Stock Solution: As described in Protocol 1.

  • Sterile Cork Borer: For creating wells in the agar.

II. Experimental Procedure:

  • Inoculum Preparation: Prepare a standardized fungal suspension as described in Protocol 1.

  • Plate Inoculation: Spread the fungal inoculum evenly over the surface of an SDA plate using a sterile cotton swab.

  • Well Creation: Create wells (6-8 mm in diameter) in the inoculated agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well. A well with DMSO can be used as a negative control, and a well with a known antifungal agent (e.g., Amphotericin B) as a positive control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no fungal growth around each well. A larger diameter indicates greater antifungal activity.

G cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_diffusion Agar Well Diffusion Fungal_Culture Fungal Culture (SDA Plate) Inoculum_Prep_MIC Prepare Standardized Inoculum Fungal_Culture->Inoculum_Prep_MIC Inoculum_Prep_Diff Prepare Standardized Inoculum Fungal_Culture->Inoculum_Prep_Diff Compound_Stock Compound Stock Solution (DMSO) Serial_Dilution Serial Dilution of Compound in 96-Well Plate Compound_Stock->Serial_Dilution Add_Compound Add Compound to Wells Compound_Stock->Add_Compound Inoculate_Plate Inoculate Plate with Fungal Suspension Inoculum_Prep_MIC->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate_MIC Incubate at 35°C (24-48h) Inoculate_Plate->Incubate_MIC Read_MIC Determine MIC (Lowest Inhibitory Conc.) Incubate_MIC->Read_MIC Inoculate_Agar Inoculate Agar Plate Inoculum_Prep_Diff->Inoculate_Agar Create_Wells Create Wells in Agar Inoculate_Agar->Create_Wells Create_Wells->Add_Compound Incubate_Diff Incubate at 35°C (24-48h) Add_Compound->Incubate_Diff Measure_Zone Measure Zone of Inhibition Incubate_Diff->Measure_Zone

Figure 2. Experimental workflow for in vitro antifungal susceptibility testing.

Quantitative Data Presentation

The results of antifungal susceptibility testing for a series of this compound analogs should be presented in a clear and concise tabular format for easy comparison. The following table provides a template based on data from related 2-amino-4-aryl-4H-benzo[f]chromene-3-carbonitrile derivatives.[1]

Compound IDR-Group (at position 4)MIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. C. glabrataMIC (µg/mL) vs. C. dubliniensisMIC (µg/mL) vs. C. tropicalisMIC (µg/mL) vs. A. clavatus
C3 4-isopropylphenyl>128>128>128>12832
C4 3,4-dimethoxyphenyl>128>128>128>12816
C9 4-methylbenzoate128328168
Fluconazole (Reference)-----
Amphotericin B (Reference)-----

Note: The data presented are for illustrative purposes and are derived from 2-amino-4-aryl-4H-benzo[f]chromene-3-carbonitrile derivatives.[1] The MIC values for reference drugs should be determined concurrently.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

A growing body of evidence suggests that chromene derivatives exert their antifungal effects by targeting the fungal cell membrane, specifically by inhibiting the biosynthesis of ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

The primary target within the ergosterol biosynthesis pathway for many antifungal drugs, including azoles, is the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[6] Molecular docking studies on chromene derivatives have indicated a high binding affinity for the active site of this enzyme, suggesting a similar mechanism of action.[1][6] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death or growth inhibition.

G Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl_PP Isopentenyl_PP Mevalonate->Isopentenyl_PP Farnesyl_PP Farnesyl_PP Isopentenyl_PP->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Lanosterol Lanosterol Squalene_epoxide->Lanosterol Ergosterol_Intermediates Ergosterol_Intermediates Lanosterol->Ergosterol_Intermediates CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Ergosterol_Intermediates->Ergosterol Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Cell_Death Cell_Death Fungal_Cell_Membrane->Cell_Death Disruption leads to Chromene_Compound 8-Methoxy-2H-chromene- 3-carbonitrile Compound Chromene_Compound->Lanosterol Inhibition

Figure 3. Proposed mechanism of action of this compound compounds via inhibition of the ergosterol biosynthesis pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antifungal agents. The protocols and information provided in this document offer a comprehensive framework for the systematic evaluation of these compounds. Future research should focus on synthesizing a diverse library of analogs to establish robust structure-activity relationships, confirming the proposed mechanism of action through enzymatic assays and sterol analysis, and evaluating the in vivo efficacy and toxicity of the most potent compounds. Such studies will be instrumental in advancing this promising class of molecules towards clinical development.

References

Application Notes and Protocols for 8-methoxy-2H-chromene-3-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of 8-methoxy-2H-chromene-3-carbonitrile as a scaffold in medicinal chemistry. The protocols outlined herein are based on established methodologies for chromene derivatives and are designed to be self-validating, with explanations for key experimental choices.

Introduction

Chromenes are a class of oxygen-containing heterocyclic compounds that form the core structure of many natural products and biologically active molecules.[1][2] The chromene scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5]

The this compound core, in particular, offers several features that make it an attractive starting point for drug discovery. The methoxy group at the 8-position can influence the molecule's electronic properties and metabolic stability, while the carbonitrile group at the 3-position can act as a hydrogen bond acceptor or be further elaborated into other functional groups. This document provides detailed protocols for the synthesis and biological evaluation of derivatives based on this promising scaffold.

Synthesis of this compound Derivatives

The synthesis of 2-amino-8-methoxy-4-aryl-4H-chromene-3-carbonitriles can be achieved through a one-pot, three-component reaction involving an appropriately substituted salicylaldehyde (2-hydroxy-3-methoxybenzaldehyde), an aromatic aldehyde, and malononitrile. This approach is efficient and adheres to the principles of green chemistry.[6]

Protocol 1: One-Pot Synthesis of 2-Amino-8-methoxy-4-aryl-4H-chromene-3-carbonitriles

This protocol describes the synthesis of a representative derivative, 2-amino-8-methoxy-4-(4-chlorophenyl)-4H-chromene-3-carbonitrile.

Materials:

  • 2-hydroxy-3-methoxybenzaldehyde (o-vanillin)

  • 4-chlorobenzaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-hydroxy-3-methoxybenzaldehyde (1.52 g, 10 mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol) in 30 mL of ethanol.

  • Add malononitrile (0.66 g, 10 mmol) to the solution and stir at room temperature for 5 minutes.

  • Add a catalytic amount of piperidine (0.1 mL) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-8-methoxy-4-(4-chlorophenyl)-4H-chromene-3-carbonitrile.

  • Dry the purified product under vacuum. Characterize the final compound by IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Justification of Experimental Choices:

  • One-Pot Reaction: This approach is time and resource-efficient, minimizing waste and simplifying the synthetic process.

  • Piperidine as Catalyst: Piperidine is a basic catalyst that facilitates both the Knoevenagel condensation between the aldehyde and malononitrile and the subsequent Michael addition and cyclization steps.

  • Ethanol as Solvent: Ethanol is a relatively green and effective solvent for this type of reaction, allowing for good solubility of the reactants and easy precipitation of the product upon cooling.

Diagram: Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 2-hydroxy-3-methoxybenzaldehyde 2-hydroxy-3-methoxybenzaldehyde One-Pot Reaction One-Pot Reaction 2-hydroxy-3-methoxybenzaldehyde->One-Pot Reaction Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->One-Pot Reaction Malononitrile Malononitrile Malononitrile->One-Pot Reaction Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->One-Pot Reaction Piperidine (Catalyst) Piperidine (Catalyst) Piperidine (Catalyst)->One-Pot Reaction Reflux Reflux Reflux->One-Pot Reaction Precipitation Precipitation One-Pot Reaction->Precipitation Filtration & Washing Filtration & Washing Precipitation->Filtration & Washing Recrystallization Recrystallization Filtration & Washing->Recrystallization 2-Amino-8-methoxy-4-aryl-4H-chromene-3-carbonitrile 2-Amino-8-methoxy-4-aryl-4H-chromene-3-carbonitrile Recrystallization->2-Amino-8-methoxy-4-aryl-4H-chromene-3-carbonitrile

Caption: One-pot synthesis of 2-amino-8-methoxy-4-aryl-4H-chromene-3-carbonitriles.

Application in Anticancer Drug Discovery

Derivatives of the 2-amino-4H-chromene-3-carbonitrile scaffold have shown significant potential as anticancer agents.[7] The following protocols are designed to evaluate the cytotoxic and mechanistic properties of novel this compound derivatives.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Data Presentation:

CompoundCell LineIC₅₀ (µM) after 48h
Derivative 1MCF-7[Insert Value]
Derivative 1HCT-116[Insert Value]
DoxorubicinMCF-7[Insert Value]
DoxorubicinHCT-116[Insert Value]
Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol helps to determine if the compound induces cell cycle arrest at a specific phase.

Materials:

  • Cancer cells treated with the test compound (at its IC₅₀ concentration) for 24 hours.

  • PBS

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest the treated and control cells by trypsinization.

  • Wash the cells with PBS and centrifuge.

  • Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Diagram: Proposed Anticancer Mechanism of Action

G 8-methoxy-2H-chromene-3-carbonitrile_Derivative 8-methoxy-2H-chromene-3-carbonitrile_Derivative Cancer_Cell Cancer_Cell 8-methoxy-2H-chromene-3-carbonitrile_Derivative->Cancer_Cell Targets Cell_Cycle_Arrest Cell_Cycle_Arrest Cancer_Cell->Cell_Cycle_Arrest Induces ROS_Generation ROS_Generation Cancer_Cell->ROS_Generation Induces Cell_Death Cell_Death Cell_Cycle_Arrest->Cell_Death Apoptosis Apoptosis Apoptosis->Cell_Death Mitochondrial_Dysfunction Mitochondrial_Dysfunction ROS_Generation->Mitochondrial_Dysfunction Leads to Mitochondrial_Dysfunction->Apoptosis Initiates

Caption: Putative anticancer mechanism of this compound derivatives.

References

Application Notes and Protocols: Synthesis of N-benzyl Derivatives from 8-methoxy-2H-chromene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Substituted Chromenes in Drug Discovery

The chromene (benzopyran) scaffold is a privileged heterocyclic structure found in a multitude of natural products, including alkaloids, flavonoids, and tocopherols.[1][2][3] Its derivatives are known to interact with a wide array of cellular targets, leading to a broad spectrum of pharmacological activities such as anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6] The strategic functionalization of the chromene nucleus is a cornerstone of medicinal chemistry, aimed at enhancing potency and selectivity for specific biological targets.

This application note provides a detailed protocol for the synthesis of N-benzyl derivatives of 8-methoxy-2H-chromene-3-carbonitrile. The introduction of a benzyl group, particularly with varied substitutions on the phenyl ring, allows for a systematic exploration of structure-activity relationships (SAR). This modification can influence the molecule's lipophilicity, steric profile, and hydrogen bonding capacity, which are critical determinants of its pharmacokinetic (ADME) properties and pharmacodynamic interactions.[7] The described method utilizes a robust and efficient two-step, one-pot reductive amination process, providing a reliable pathway for generating a library of novel compounds for screening and drug development.[7][8]

Reaction Principle: Reductive Amination

The synthesis proceeds via a reductive amination reaction. This powerful transformation in organic chemistry involves two distinct mechanistic steps:

  • Aldimine (Schiff Base) Formation: The initial step is the condensation of the primary amine (2-amino-8-methoxy-4H-chromene-3-carbonitrile) with an aldehyde (a substituted benzaldehyde). The nucleophilic amino group attacks the electrophilic carbonyl carbon of the aldehyde. This is typically followed by a dehydration step, often catalyzed by a weak acid, to form a C=N double bond, yielding an intermediate known as an aldimine or Schiff base.

  • Reduction: The imine intermediate is not isolated but is reduced in situ to the corresponding secondary amine using a selective reducing agent, such as sodium borohydride (NaBH₄). The hydride reagent attacks the electrophilic carbon of the imine, and subsequent workup yields the final N-benzyl derivative.

Reaction_Mechanism R1 This compound (Primary Amine) R2 Substituted Benzaldehyde (Aldehyde) INT Aldimine (Schiff Base) (C=N bond) R1->INT Step 1: Condensation/ Dehydration R2->INT REAG1 + H⁺ (cat.) - H₂O PROD N-benzyl derivative (Secondary Amine) INT->PROD Step 2: Reduction REAG2 + NaBH₄ (Reducing Agent)

Caption: The two-step mechanism of reductive amination.

Experimental Protocol

This protocol describes a general procedure that can be adapted for various substituted benzaldehydes.

Materials and Reagents
  • Starting Materials:

    • 2-Amino-8-methoxy-4H-chromene-3-carbonitrile

    • Substituted Benzaldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)

  • Reagents:

    • Sodium borohydride (NaBH₄), 99%

    • Glacial Acetic Acid (catalyst)

  • Solvents:

    • Methanol (MeOH), anhydrous

    • Ethyl acetate (EtOAc), ACS grade

    • Hexane, ACS grade

    • Deionized water

    • Brine (saturated NaCl solution)

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flasks and magnetic stir bars

    • Magnetic stirrer with heating plate

    • Reflux condenser

    • Ice bath

    • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • UV lamp for TLC visualization

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography (column, flasks)

    • Silica gel for column chromatography (230-400 mesh)

    • Analytical balance

    • Instrumentation for characterization: NMR, FT-IR, Mass Spectrometer, Melting Point Apparatus

Step-by-Step Synthesis Procedure

Part 1: Synthesis of the Aldimine Intermediate and In Situ Reduction

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-amino-8-methoxy-4H-chromene-3-carbonitrile (e.g., 1.0 equiv., 5 mmol, 1.08 g).

  • Solvent Addition: Add anhydrous methanol (30 mL) and stir the mixture until the starting material is fully dissolved.

  • Aldehyde Addition: Add the desired substituted benzaldehyde (1.05 equiv., 5.25 mmol).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the formation of the aldimine.

  • Aldimine Formation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the aldimine intermediate by TLC (e.g., using a 3:1 Hexane:EtOAc mobile phase). A new, less polar spot corresponding to the aldimine should appear, while the starting material spots diminish.

  • Cooling: Once aldimine formation is significant (as judged by TLC), cool the reaction flask in an ice bath to 0-5 °C. This is critical to control the rate of the subsequent reduction.

  • Reduction: While stirring vigorously at 0-5 °C, add sodium borohydride (NaBH₄) (1.5 equiv., 7.5 mmol, 0.28 g) slowly in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved; ensure adequate ventilation. The addition must be slow to prevent an uncontrolled exothermic reaction.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours, or until TLC analysis confirms the disappearance of the aldimine intermediate and the appearance of the final product spot.

Part 2: Work-up and Isolation

  • Quenching: Carefully add deionized water (20 mL) to the reaction mixture to quench any unreacted NaBH₄.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 30 mL) and then with brine (1 x 30 mL) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude product, which may be an oil or a solid.

Part 3: Purification and Characterization

  • Purification: Purify the crude product using flash column chromatography on silica gel. The appropriate eluent system will depend on the specific derivative but a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and gradually increasing) is a good starting point.

  • Analysis: Collect the fractions containing the pure product (as determined by TLC) and combine them. Remove the solvent under reduced pressure to obtain the pure N-benzyl derivative.

  • Characterization: Characterize the final product using standard analytical methods:

    • ¹H and ¹³C NMR: To confirm the molecular structure.[9] Look for characteristic signals such as the singlet for the benzylic CH₂ protons (typically ~4.5-4.8 ppm) and the N-H proton.[10]

    • FT-IR: To identify key functional groups, such as the N-H stretch (~3300-3400 cm⁻¹) and the nitrile (C≡N) stretch (~2220 cm⁻¹).[10]

    • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.[11]

    • Melting Point: To determine the purity of solid products.

Data Summary and Expected Results

The following table summarizes expected data for a few representative N-benzyl derivatives synthesized from this compound.

Derivative NameBenzaldehyde UsedMolecular FormulaMW ( g/mol )Typical YieldKey ¹H NMR Signals (δ, ppm in CDCl₃)
2-(benzylamino)-8-methoxy-4H-chromene-3-carbonitrileBenzaldehydeC₁₈H₁₆N₂O₂292.3475-85%~4.82 (d, 2H, -CH₂-Ph), ~5.4 (br s, 1H, NH), ~7.3-7.4 (m, 5H, Ar-H)
8-methoxy-2-((4-methoxybenzyl)amino)-4H-chromene-3-carbonitrile4-MethoxybenzaldehydeC₁₉H₁₈N₂O₃322.3680-90%~3.8 (s, 3H, Ar-OCH₃), ~4.75 (d, 2H, -CH₂-Ph), ~5.3 (br s, 1H, NH), ~6.9 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H)
2-((4-chlorobenzyl)amino)-8-methoxy-4H-chromene-3-carbonitrile4-ChlorobenzaldehydeC₁₈H₁₅ClN₂O₂326.7870-80%~4.78 (d, 2H, -CH₂-Ph), ~5.5 (br s, 1H, NH), ~7.35 (s, 4H, Ar-H)

Note: NMR shifts are approximate and can vary based on solvent and concentration.

Experimental Workflow Overview

Workflow Start Starting Materials: - Chromene - Benzaldehyde Reaction One-Pot Reaction: 1. Aldimine Formation (MeOH, H⁺) 2. Reduction (NaBH₄) Start->Reaction Workup Aqueous Work-up: - Quench - Extraction (EtOAc) - Wash & Dry Reaction->Workup Purification Purification: Flash Column Chromatography Workup->Purification Characterization Characterization: - NMR (¹H, ¹³C) - FT-IR - Mass Spec - Melting Point Purification->Characterization Final Pure N-benzyl Derivative Characterization->Final

Caption: Summary of the experimental workflow.

References

using 8-methoxy-2H-chromene-3-carbonitrile as a research biochemical

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Application Notes & Protocols: 8-methoxy-2H-chromene-3-carbonitrile

Executive Overview: Unveiling the Potential of a Versatile Scaffold

This compound (CAS 57543-69-8) is a heterocyclic compound belonging to the chromene family.[1] While modest in its own direct biological activity, its true value in the research and drug development landscape lies in its role as a highly versatile synthetic intermediate and molecular scaffold. The chromene nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products like flavonoids and tocopherols, and a vast array of synthetic compounds with significant pharmacological properties.[2][3]

This guide provides a technical framework for utilizing this compound as a starting point for synthesizing novel derivatives. We will explore its application in the development of potential anticancer agents, with detailed protocols for derivative synthesis and subsequent in vitro screening. The causality behind experimental choices is emphasized to empower researchers to adapt and innovate upon these foundational methods.

Physicochemical Profile and Handling

Proper characterization and handling are paramount for experimental success and safety.

PropertyValueSource
CAS Number 57543-69-8[1]
Molecular Formula C₁₁H₉NO₂[1]
Molecular Weight 187.2 g/mol [1]
Appearance Typically a solid (powder/crystals)[4]
Purity >96% (typical for research grade)[5]
Solubility Soluble in DMSO, ethanol, and other common organic solvents. Aqueous solubility is expected to be low.[6]

Storage and Handling:

  • Storage: Store in a cool, dry, and dark place at 2-8°C to prevent degradation. The container should be tightly sealed.

  • Safety: As a nitrile-containing compound, it should be handled with standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Core Application: A Scaffold for Medicinal Chemistry

The this compound structure is primed for chemical modification. The methoxy group, the nitrile function, and the double bond within the pyran ring serve as strategic handles for introducing chemical diversity. This allows for the systematic exploration of structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic properties of the resulting derivatives.[7][8]

The primary application is in building libraries of novel compounds for screening against various biological targets.

cluster_scaffold This compound Scaffold cluster_mods Potential Modification Sites scaffold Core Structure nitrile Nitrile Group (Reduction, Hydrolysis, Cyclization) scaffold->nitrile Handle 1 double_bond 2H-Pyran Double Bond (Reduction, Epoxidation, Addition Reactions) scaffold->double_bond Handle 2 aromatic_ring Aromatic Ring (Electrophilic Substitution) scaffold->aromatic_ring Handle 3

Caption: Key reactive sites on the this compound scaffold.

Application in Anticancer Drug Discovery

The chromene scaffold is frequently associated with potent anticancer activity.[9] Derivatives have been shown to function through various mechanisms, including the inhibition of tubulin polymerization and the modulation of protein kinase activity, ultimately leading to cell cycle arrest and apoptosis.[6][10] The workflow below outlines a typical path from the starting scaffold to a potential lead compound.

node_scaffold Scaffold (8-methoxy-2H- chromene-3-carbonitrile) node_synthesis Derivative Synthesis (e.g., Multi-component reaction) node_scaffold->node_synthesis node_screening In Vitro Screening (MTT Assay vs. Cancer Lines) node_synthesis->node_screening node_hit Identify 'Hit' Compound (Sub-micromolar IC50) node_screening->node_hit node_lead Lead Optimization (SAR Studies) node_hit->node_lead node_invivo Preclinical Testing (In Vivo Models) node_lead->node_invivo

Caption: A typical workflow for anticancer drug discovery using a core scaffold.

Protocol 1: Synthesis of 2-Amino-4-Aryl-8-methoxy-4H-chromene-3-carbonitrile Derivatives

This protocol describes a one-pot, multi-component reaction, a common and efficient method for generating a library of chromene derivatives for screening.[11][12] This approach leverages the reactivity of the starting materials to build molecular complexity in a single step.

Rationale: This reaction proceeds via an initial Knoevenagel condensation between the aromatic aldehyde and malononitrile, followed by a Michael addition of a nucleophile (in this case, the hydroxyl group of a naphthol or similar phenol, which cyclizes to form the chromene ring). Piperidine acts as a basic catalyst to facilitate these steps.

Materials:

  • This compound is related, but for this synthesis, we start with its precursors to build diversity.

  • 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)

  • Malononitrile

  • Various substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware, magnetic stirrer/hotplate, and reflux condenser

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-hydroxy-3-methoxybenzaldehyde (10 mmol), an aromatic aldehyde of choice (10 mmol), and malononitrile (10 mmol) in 30 mL of ethanol.

  • Catalyst Addition: To the stirred suspension, add 0.5 mL of piperidine. The catalyst deprotonates the active methylene group of malononitrile, initiating the reaction cascade.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting aldehydes indicates reaction completion.

  • Isolation: After cooling to room temperature, a solid product will often precipitate. Collect the crude product by vacuum filtration and wash the solid with cold ethanol (2 x 10 mL) to remove residual reactants and catalyst.

  • Purification: If necessary, the crude product can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized derivative using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[8][11]

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol provides a reliable method to assess the cytotoxic effects of the newly synthesized chromene derivatives on cancer cell lines.[13]

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. A decrease in signal indicates a reduction in cell viability due to cytotoxicity or cytostatic effects.

Materials:

  • Synthesized chromene derivatives, dissolved in DMSO to create 10 mM stock solutions.

  • Human cancer cell lines (e.g., T47D, MCF-7 for breast cancer; HCT-116 for colon cancer).[11][13]

  • Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% Penicillin-Streptomycin.

  • 96-well cell culture plates.

  • MTT solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • Multi-channel pipette and plate reader (570 nm).

  • Positive control (e.g., Doxorubicin).

Step-by-Step Procedure:

  • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the compounds at various concentrations (e.g., ranging from 0.1 µM to 100 µM). Include "vehicle control" wells containing only 0.1% DMSO.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the compound concentration (on a logarithmic scale) and use non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Application in Protein Kinase Inhibitor Discovery

Dysregulation of protein kinases is a hallmark of cancer, making them prime targets for therapeutic intervention.[6] Chromene derivatives have shown inhibitory activity against several kinases, including CDK5 and Pim1.[14]

Protocol 3: General In Vitro Kinase Inhibition Assay (Conceptual)

Commercial kits (e.g., ADP-Glo™, Z'-LYTE™) provide the most straightforward method for screening compounds against a panel of kinases. The following is a conceptual protocol based on the principle of the ADP-Glo™ assay.

Rationale: Kinase activity is measured by quantifying the amount of ADP produced from the phosphorylation of a substrate. In the ADP-Glo™ system, remaining ATP is first depleted, and then the ADP is converted back to ATP, which is used to drive a luciferase-based reaction. The resulting luminescence is proportional to the initial kinase activity. A potent inhibitor will result in a low luminescence signal.

Materials:

  • Purified recombinant protein kinase (e.g., HsPim1).

  • Kinase-specific substrate and cofactors (e.g., ATP).

  • ADP-Glo™ Kinase Assay Kit (or similar).

  • Synthesized chromene derivatives in DMSO.

  • White, opaque 96- or 384-well plates.

  • Luminometer.

Step-by-Step Procedure:

  • Kinase Reaction: Set up the kinase reaction in a well by combining the kinase, its specific substrate, ATP, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for the specified time (e.g., 60 minutes) to allow for phosphorylation.

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent, which contains the enzymes to convert ADP to ATP and to drive the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Signal Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition versus compound concentration to determine the IC₅₀ value.

Compound IDTest Concentration (µM)% Kinase InhibitionIC₅₀ (µM)
Derivative 1185%0.45
Derivative 2122%>10
Staurosporine0.198%0.01

Conclusion and Future Perspectives

This compound is a valuable and accessible starting material for medicinal chemistry programs. Its utility as a scaffold for generating diverse libraries of compounds makes it a powerful tool in the search for novel therapeutics, particularly in oncology. The protocols detailed here provide a foundational framework for synthesizing and evaluating derivatives for cytotoxicity and kinase inhibition. Future research could expand the application of this scaffold to other therapeutic areas where chromenes have shown promise, such as in the development of antimicrobial, anti-inflammatory, or antiviral agents.[2]

References

Application Notes and Protocols for the Purification of 8-methoxy-2H-chromene-3-carbonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purification in the Application of 8-methoxy-2H-chromene-3-carbonitrile

This compound is a heterocyclic compound belonging to the chromene class of molecules. Chromene derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The precise structure and purity of such compounds are paramount for obtaining reliable and reproducible results in biological assays and for ensuring safety and efficacy in therapeutic applications.

Column chromatography is a fundamental and widely employed technique for the purification of organic compounds.[1] Its effectiveness lies in the separation of components in a mixture based on their differential adsorption onto a stationary phase as a mobile phase is passed through it.[1] This application note provides a comprehensive guide to the purification of this compound using silica gel column chromatography, offering a detailed protocol, the scientific rationale behind the choices made, and troubleshooting guidance.

Principle of Separation: Exploiting Polarity Differences

The purification of this compound by silica gel column chromatography is based on the principle of adsorption chromatography. Silica gel, a highly porous form of silicon dioxide (SiO₂), serves as the polar stationary phase.[2] The surface of silica gel is rich in silanol groups (Si-OH), which can form hydrogen bonds and other polar interactions with the molecules in the mixture to be separated.

The mobile phase, a solvent or a mixture of solvents, is passed through the column, and the separation is achieved by a continuous process of adsorption and desorption of the compounds onto the silica gel.[2] Compounds with higher polarity will interact more strongly with the polar silica gel and will therefore move down the column more slowly. Conversely, less polar compounds will have weaker interactions and will be eluted from the column more quickly.[3]

This compound possesses several polar functional groups, including a methoxy group (-OCH₃), a nitrile group (-C≡N), and an ether oxygen within the chromene ring. These groups allow it to interact with the silica gel. By carefully selecting a mobile phase of appropriate polarity, it is possible to achieve a fine separation of the target compound from less polar and more polar impurities.

Pre-Purification Analysis: The Importance of Thin Layer Chromatography (TLC)

Before proceeding with column chromatography, it is crucial to develop a suitable solvent system using Thin Layer Chromatography (TLC).[4] TLC is a rapid and inexpensive analytical technique that provides a preview of the separation that can be expected on a column.[5] The goal is to find a solvent system in which the target compound has a retention factor (Rf) of approximately 0.25-0.35.[5] This Rf value ensures that the compound will move down the column at a reasonable rate, allowing for good separation from impurities.[6]

Protocol for TLC Analysis:
  • Prepare a dilute solution of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate using a capillary tube.

  • Develop the TLC plate in a chamber containing a test solvent system. A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[7]

  • Visualize the spots on the TLC plate, typically under a UV lamp, as chromene derivatives are often UV-active.

  • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[1]

  • Adjust the solvent system as necessary. If the Rf value is too high, decrease the polarity of the mobile phase (i.e., increase the proportion of the non-polar solvent). If the Rf is too low, increase the polarity (i.e., increase the proportion of the polar solvent).[3]

Parameter Recommendation Rationale
Stationary Phase Silica gel coated TLC plateMimics the conditions of the column.
Mobile Phase (Starting Point) 30% Ethyl Acetate in HexaneA common system for moderately polar compounds.[7]
Target Rf Value 0.25 - 0.35Provides optimal separation on the column.[5]

Detailed Protocol for Column Chromatography Purification

This protocol is designed for the purification of approximately 1 gram of crude this compound. The scale can be adjusted as needed, with a corresponding change in the column size and solvent volumes.

Materials and Reagents:
  • Crude this compound

  • Silica gel (for column chromatography, 60-120 mesh or 230-400 mesh for flash chromatography)

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Hexane (or petroleum ether), HPLC grade

  • Ethyl acetate, HPLC grade

  • Collection vessels (test tubes or flasks)

  • TLC plates, developing chamber, and UV lamp

  • Rotary evaporator

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_loading Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_column 1. Prepare the Column (Cotton plug, sand, silica slurry) prep_sample 2. Prepare the Sample (Dissolve in minimal solvent or dry load) load_sample 3. Load the Sample onto the Column prep_sample->load_sample elute 4. Elute with the Mobile Phase load_sample->elute collect 5. Collect Fractions elute->collect tlc_analysis 6. Analyze Fractions by TLC collect->tlc_analysis combine 7. Combine Pure Fractions tlc_analysis->combine evaporate 8. Evaporate Solvent combine->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure:
  • Column Preparation (Slurry Packing Method):

    • Ensure the chromatography column is clean, dry, and vertically clamped.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing.

    • Add a thin layer (approx. 1 cm) of sand over the plug.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane). The amount of silica gel should be approximately 50-100 times the weight of the crude sample.

    • Carefully pour the slurry into the column. Use a funnel to avoid coating the sides of the column.

    • Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.

    • Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica settles, continuously add more slurry until the desired column height is reached.

    • Never let the solvent level drop below the top of the silica gel, as this can cause the column to "run dry" and crack, leading to poor separation.

    • Once the silica gel has settled, add a thin layer of sand on top to protect the surface from being disturbed during solvent addition.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent if necessary for solubility (e.g., dichloromethane).[2] Using a pipette, carefully add the sample solution to the top of the column, allowing it to adsorb onto the silica gel.

    • Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[2] Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, taking care not to disturb the top layer of sand.

    • Begin eluting the column by opening the stopcock. Collect the eluent in a series of labeled test tubes or flasks.

    • Start with a low polarity mobile phase (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity as the separation progresses (gradient elution). This can be done in a stepwise manner (e.g., collecting a certain number of fractions at 20% ethyl acetate, then switching to 30%, and so on).

  • Monitoring the Separation:

    • Periodically analyze the collected fractions by TLC to determine which fractions contain the desired compound. Spot the starting material, the crude mixture, and the collected fractions on the same TLC plate for comparison.

    • Fractions containing the pure compound should show a single spot with the same Rf value.

  • Isolation of the Pure Compound:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

    • Assess the purity of the final product by TLC, and if necessary, by other analytical techniques such as NMR spectroscopy or melting point determination.

Troubleshooting Common Issues

Problem Possible Cause Solution
Poor Separation Inappropriate solvent system.Re-optimize the mobile phase using TLC to achieve a greater difference in Rf values between the target compound and impurities.[8]
Column was not packed properly (air bubbles, cracks).Repack the column carefully using the slurry method.
Sample was overloaded.Use a larger column with more silica gel or reduce the amount of sample loaded.
Compound is Stuck on the Column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For very polar compounds, a small percentage of methanol can be added to the eluent.[7]
Compound may be decomposing on the acidic silica.Consider using neutral alumina as the stationary phase or adding a small amount of a basic modifier like triethylamine (1-2%) to the mobile phase.[8]
Compound Elutes Too Quickly Mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.
Streaking of Spots on TLC Sample is too concentrated.Dilute the sample before spotting on the TLC plate.
Compound is acidic or basic.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound and its derivatives may have biological activity and should be handled with care. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

  • Organic solvents are flammable and may be toxic. Avoid inhalation of vapors and contact with skin.

Conclusion

The purification of this compound by column chromatography is a reliable and effective method for obtaining high-purity material essential for research and development. Success hinges on the careful selection of a suitable solvent system, proper column packing, and diligent monitoring of the separation process. By following the detailed protocol and troubleshooting guidance provided in these application notes, researchers can confidently and efficiently purify this and other similar chromene derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 8-methoxy-2H-chromene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 8-methoxy-2H-chromene-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and maximize the yield and purity of your target compound.

Section 1: Foundational Synthesis Protocol

The synthesis of this compound is most reliably achieved via a base-catalyzed Knoevenagel condensation between 2-hydroxy-3-methoxybenzaldehyde and malononitrile, followed by an intramolecular cyclization.[1] The protocol below represents an optimized, robust starting point for this transformation.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound with high yield and purity.

Reagents & Materials:

ReagentMW ( g/mol )AmountMoles (mmol)Molar Eq.
2-Hydroxy-3-methoxybenzaldehyde152.151.52 g10.01.0
Malononitrile66.060.66 g10.01.0
Piperidine85.1585 mg (0.1 mL)1.00.1
Ethanol (Absolute)46.0720 mL--

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-3-methoxybenzaldehyde (1.52 g, 10.0 mmol) and absolute ethanol (20 mL). Stir at room temperature until the aldehyde is fully dissolved.

  • Addition of Reagents: Add malononitrile (0.66 g, 10.0 mmol) to the solution. Stir for 2-3 minutes to ensure a homogenous mixture.

  • Catalysis: Add piperidine (0.1 mL, 1.0 mmol) dropwise to the reaction mixture. A color change and slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (7:3 v/v). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath for 30 minutes to precipitate the product. Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 10 mL).

  • Purification: The crude product is often of high purity. For optimal results, recrystallize from ethanol or purify via flash column chromatography on silica gel using a hexane-ethyl acetate gradient.[2][3]

Expected Outcome: A pale yellow to white crystalline solid. Yield: 85-95% (isolated yield). Characterization: The final product is 2-amino-8-methoxy-4H-chromene-3-carbonitrile, the more stable tautomer of the initially formed 2-imino-2H-chromene. Key characterization signals include IR (KBr, cm⁻¹): ~3400-3300 (NH₂), ~2190 (C≡N).[4]

Section 2: The "Why": Mechanism and Parameter Causality

Understanding the reaction mechanism is critical for effective troubleshooting. The synthesis proceeds in two key stages, as illustrated below.

Reaction_Mechanism Reactants 2-Hydroxy-3-methoxybenzaldehyde + Malononitrile Knoevenagel_Adduct Knoevenagel Adduct (Styrylmalononitrile) Reactants->Knoevenagel_Adduct Knoevenagel Condensation Catalyst Piperidine (Weak Base) Catalyst->Reactants Catalyzes Imino_Chromene 2-Imino-2H-chromene (Intermediate) Knoevenagel_Adduct->Imino_Chromene Intramolecular Cyclization Final_Product 2-Amino-8-methoxy-4H-chromene (Stable Tautomer) Imino_Chromene->Final_Product Tautomerization

Caption: Reaction mechanism for chromene synthesis.

Why These Specific Conditions?

  • Catalyst Choice: A weak base like piperidine is essential. Its role is to deprotonate the highly acidic methylene protons of malononitrile (pKa ≈ 11) to form a nucleophilic enolate.[1] A strong base (e.g., NaOH, NaOEt) would indiscriminately deprotonate the phenolic hydroxyl group and could also catalyze the self-condensation (Aldol reaction) of the starting aldehyde, leading to a complex and inseparable mixture of byproducts.[5]

  • Solvent: Ethanol is an excellent choice as it readily dissolves the reactants while allowing the product to precipitate upon completion, simplifying isolation. Aqueous solutions can also be effective, promoting a green chemistry approach.[6]

  • Temperature: Room temperature provides a controlled environment that favors the desired reaction pathway. While heating can increase the reaction rate, it can also promote the formation of dimeric and other side products, ultimately reducing the yield of the desired monomeric chromene.[6]

  • Stoichiometry: A 1:1 molar ratio of the aldehyde and malononitrile is crucial. An excess of malononitrile can lead to a Michael addition reaction with the initial Knoevenagel adduct, forming undesired (2-amino-3-cyano-4H-chromen-4-yl)malononitriles.[6]

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Troubleshooting_Tree Start Experiment Outcome: Low Yield or Impure Product TLC_Check Analyze Reaction TLC Start->TLC_Check No_Product No Product Formation (Only Starting Material) TLC_Check->No_Product Only SM Spot Multiple_Spots Multiple Spots / Streaking TLC_Check->Multiple_Spots Complex Mixture Faint_Product Faint Product Spot, High SM TLC_Check->Faint_Product SM + Faint Product Catalyst_Issue Cause: Inactive Catalyst Solution: Use fresh piperidine. Verify catalyst loading (10 mol%). No_Product->Catalyst_Issue SM_Issue Cause: Impure Aldehyde Solution: Check purity of starting material by NMR or GC-MS. No_Product->SM_Issue Side_Rxns Cause: Side Reactions (e.g., Dimerization) Solution: Lower temp, ensure 1:1 stoichiometry, reduce reaction time. Multiple_Spots->Side_Rxns Temp_Issue Cause: Temp Too Low Solution: Allow reaction to run longer (up to 12h) at RT. Faint_Product->Temp_Issue Incomplete_Rxn Cause: Incomplete Reaction Solution: Extend reaction time. Monitor every hour via TLC. Faint_Product->Incomplete_Rxn

Caption: A decision tree for troubleshooting common synthesis issues.

Q1: My reaction yield is very low, or I recovered only starting material. What went wrong?

  • A: This issue typically points to a problem with catalysis or the integrity of your starting materials.

    • Catalyst Inactivity: Piperidine can degrade over time. Ensure you are using a fresh bottle or a recently distilled supply. Verify that the correct catalytic amount (5-10 mol%) was added.

    • Purity of Aldehyde: The 2-hydroxy-3-methoxybenzaldehyde starting material can oxidize upon prolonged storage. Confirm its purity via TLC or NMR before starting the reaction.

    • Insufficient Reaction Time: While typically fast, some batches may require longer reaction times. Ensure you have allowed the reaction to proceed for at least 4-6 hours, monitoring by TLC, before concluding it has failed.

Q2: My TLC plate shows multiple product spots, and the isolated product is impure. What are these byproducts?

  • A: The formation of multiple products indicates that side reactions are competing with the desired pathway. A delicate control of experimental conditions is key to avoiding this.[6]

    • Dimeric Species: The most common byproduct is a dimer formed from the reaction of the 2-iminochromene intermediate with another molecule.[6][7] This is often exacerbated by prolonged reaction times or higher temperatures. Solution: Adhere strictly to room temperature conditions and stop the reaction as soon as TLC indicates the consumption of the starting aldehyde.

    • Michael Adduct: As mentioned, using an excess of malononitrile can lead to the formation of a byproduct where a second molecule of malononitrile has added to the C4 position of the chromene ring. Solution: Use precise 1:1 stoichiometry of your reactants.

    • Knoevenagel Intermediate: You may be seeing the uncyclized Knoevenagel adduct (the styrylmalononitrile intermediate). This suggests the intramolecular cyclization is slow. Solution: Ensure your catalyst is active. Running the reaction for a slightly longer period may facilitate complete cyclization.

Q3: The reaction worked, but my product oiled out or is difficult to purify.

  • A: Purification challenges can often be overcome by switching from crystallization to chromatography.

    • Oiling Out: If the product separates as an oil instead of a solid, it is likely due to impurities disrupting the crystal lattice. Decant the solvent and proceed directly to column chromatography.

    • Chromatography: A silica gel column is highly effective. Start with a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity to elute your product. Flavonoid-type compounds are well-suited for this purification method.[3] The target compound is moderately polar and should separate well from non-polar impurities and highly polar baseline material.

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I use a different base, like triethylamine (TEA) or DBU?

  • A: Yes, other weak organic bases are often viable. Triethylamine is a common alternative to piperidine. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a stronger, non-nucleophilic base that can also be very effective, often leading to faster reaction times.[8] However, with stronger bases, you must be even more vigilant about monitoring for side product formation.

Q2: Is it possible to run this reaction under microwave or solvent-free conditions?

  • A: Absolutely. These "green" chemistry approaches are well-documented for this type of transformation. Microwave irradiation can dramatically reduce reaction times from hours to minutes.[4][9] Solvent-free grinding with a solid base catalyst like sodium carbonate is another excellent, environmentally friendly option that often produces high yields.[10]

Q3: The literature sometimes refers to the product as 2-amino-4H-chromene-3-carbonitrile. Is this the same as 2-imino-2H-chromene-3-carbonitrile?

  • A: They are tautomers. The reaction initially forms the 2-imino-2H-chromene, which rapidly tautomerizes to the more thermodynamically stable 2-amino-4H-chromene aromatic system.[7] For all practical purposes in drug discovery and materials science, the isolated and characterized product is the 2-amino-4H-chromene tautomer.

Q4: How can I improve the solubility of my final compound for biological assays?

  • A: Chromene derivatives can sometimes exhibit poor aqueous solubility. For screening purposes, stock solutions are typically made in DMSO. If derivatization is an option, functional groups can be introduced to the 2-amino position to modulate physicochemical properties, a strategy that has been explored in the literature.[11]

References

Knoevenagel Condensation for Chromene Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Chromene Synthesis via Knoevenagel Condensation. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, practical solutions to common challenges encountered during this versatile and powerful reaction. Our focus is on not just what to do, but why you're doing it, empowering you to make informed decisions in your experimental design.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low or No Product Yield

Q1: My Knoevenagel condensation for chromene synthesis is resulting in a disappointingly low yield or failing completely. What are the likely causes and how can I rectify this?

A: Low or nonexistent yields in this reaction typically stem from one or more of the following factors: suboptimal catalyst activity, inappropriate reaction conditions, or issues with the starting materials themselves. A systematic approach is the most effective way to diagnose and solve the problem.

Possible Causes & Solutions:

  • Catalyst Inefficiency: The catalyst, usually a weak base, is the engine of this reaction. Its role is to deprotonate the active methylene compound, initiating the condensation.[1][2]

    • The Problem: An old, impure, or insufficiently basic catalyst will fail to generate the necessary nucleophile efficiently. Conversely, a base that is too strong can lead to unwanted side reactions like the self-condensation of the aldehyde.[2][3]

    • The Solution:

      • Use a Fresh Catalyst: Ensure your base (e.g., piperidine, pyridine, ammonium acetate) is fresh and pure.[1][2]

      • Optimize Catalyst Choice: Piperidine is a common choice, but for certain substrates, other catalysts like L-proline or even greener options like ammonium bicarbonate might be more effective.[2][3][4]

      • Control Catalyst Loading: Too much catalyst can promote side reactions. A typical catalytic amount is 0.1 equivalents.[2]

  • Suboptimal Reaction Conditions: The delicate balance of temperature, time, and solvent can significantly impact the reaction outcome.

    • The Problem: The reaction may be too slow at room temperature, or prolonged heating could lead to product degradation or side reactions. The solvent polarity can also dramatically affect reaction rates.[2][5]

    • The Solution:

      • Temperature Optimization: While many Knoevenagel condensations proceed at ambient temperature, gentle heating (e.g., 40-80°C) can often drive the reaction to completion and improve yields.[1][2]

      • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). This will help you determine the optimal time to stop the reaction, preventing the formation of byproducts from over-exposure to reaction conditions.[1][2]

      • Solvent Selection: Protic solvents like ethanol are often effective.[1][6] However, polar aprotic solvents such as DMF or acetonitrile can sometimes lead to higher conversions in shorter times.[2][5] In some cases, solvent-free conditions have been shown to improve yields and are more environmentally friendly.[1][7]

  • Water Removal: The Knoevenagel condensation is a "condensation" reaction for a reason—it produces water as a byproduct.[1][2]

    • The Problem: The accumulation of water can inhibit the reaction equilibrium, pushing it back towards the starting materials.[1][8]

    • The Solution: Employ methods to remove water as it forms. This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (like toluene) or by adding molecular sieves to the reaction mixture.[2][9]

  • Purity of Reactants: The quality of your starting materials is paramount.

    • The Problem: Impurities in either the salicylaldehyde derivative or the active methylene compound can interfere with the reaction, poisoning the catalyst or participating in side reactions.[1]

    • The Solution: Ensure your reactants are pure. If necessary, purify them by recrystallization or distillation before use.

Troubleshooting Logic for Low Yield

LowYieldTroubleshooting start Low Yield or No Reaction catalyst Check Catalyst start->catalyst conditions Optimize Conditions start->conditions reactants Verify Reactants start->reactants fresh_catalyst Use Fresh/Pure Catalyst catalyst->fresh_catalyst Activity? alt_catalyst Try Alternative Catalyst (e.g., L-proline) catalyst->alt_catalyst Suitability? temp_time Adjust Temperature & Time (Monitor by TLC) conditions->temp_time Kinetics? solvent Change Solvent (e.g., Ethanol, DMF, Toluene) conditions->solvent Solubility/Polarity? water_removal Implement Water Removal (Dean-Stark) conditions->water_removal Equilibrium? purify_reactants Purify Starting Materials reactants->purify_reactants Purity? success Improved Yield fresh_catalyst->success alt_catalyst->success temp_time->success solvent->success water_removal->success purify_reactants->success

Caption: A decision tree for troubleshooting low yields.

Issue 2: Formation of Significant Side Products

Q2: My reaction is producing the desired chromene, but I'm also getting a significant amount of side products, making purification difficult. What are these side products and how can I minimize them?

A: The formation of side products is often a result of the high reactivity of the intermediates and products under the reaction conditions. The most common side reactions are Michael addition and self-condensation of the aldehyde.

Common Side Products & Minimization Strategies:

  • Michael Addition Product:

    • The Cause: The initial Knoevenagel product, an electron-deficient alkene, can act as a Michael acceptor. A second molecule of the deprotonated active methylene compound (the carbanion) can then attack this alkene, leading to a 1,4-addition product.

    • Minimization Strategies:

      • Control Stoichiometry: Carefully control the ratio of your reactants. Using a large excess of the active methylene compound can favor the Michael addition. A slight excess may be beneficial, but this should be optimized.[1]

      • Monitor Reaction Progress: As mentioned previously, monitoring the reaction by TLC is crucial. Stop the reaction as soon as the starting salicylaldehyde is consumed to prevent the product from reacting further.

      • Base Strength: A weaker base may be less likely to promote the Michael addition.

  • Aldehyde Self-Condensation (Aldol Condensation):

    • The Cause: If a strong base is used, it can deprotonate the α-carbon of the aldehyde (if it has α-hydrogens), leading to an aldol-type self-condensation. While salicylaldehyde itself lacks α-hydrogens, substituted derivatives might be susceptible.

    • Minimization Strategies:

      • Use a Weak Base: This is a key principle of the Knoevenagel condensation. Weak bases like piperidine or pyridine are generally preferred over stronger bases like alkoxides.[2][3][10]

  • Polymerization:

    • The Cause: The α,β-unsaturated product can sometimes polymerize under harsh conditions (e.g., high heat for extended periods).

    • Minimization Strategies:

      • Mild Conditions: Use the mildest temperature and shortest reaction time necessary to achieve full conversion of the starting material.

Part 2: Frequently Asked Questions (FAQs)

This section addresses broader questions about the Knoevenagel condensation for chromene synthesis.

Q3: What is the mechanism for chromene formation via the Knoevenagel condensation?

A: The synthesis of chromenes from salicylaldehydes and active methylene compounds is a tandem reaction. It begins with a classic Knoevenagel condensation, followed by an intramolecular oxa-Michael addition (also known as an intramolecular conjugate addition).[11][12]

  • Deprotonation: A weak base removes an acidic proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion (enolate).[4][13][14]

  • Nucleophilic Attack (Knoevenagel Condensation): The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the salicylaldehyde.[4][14] This forms a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by the solvent or the conjugate acid of the base to form a β-hydroxy compound.[14]

  • Dehydration: This intermediate readily undergoes dehydration (elimination of a water molecule) to form the Knoevenagel adduct, an α,β-unsaturated compound.[4][15]

  • Intramolecular Oxa-Michael Addition: The phenolic hydroxyl group of the salicylaldehyde moiety then acts as a nucleophile and attacks the β-carbon of the newly formed double bond in an intramolecular conjugate addition. This cyclization step forms the chromene ring.[11][12]

Mechanism of Chromene Synthesis

Chromene_Mechanism cluster_knoevenagel Knoevenagel Condensation cluster_cyclization Intramolecular Oxa-Michael Addition Reactants Salicylaldehyde + Active Methylene Compound Carbanion Carbanion Formation (Deprotonation) Reactants->Carbanion + Base Base Weak Base (e.g., Piperidine) Attack Nucleophilic Attack on Aldehyde Carbanion->Attack Dehydration Dehydration (-H2O) Attack->Dehydration Knoevenagel_Product Knoevenagel Adduct (α,β-unsaturated intermediate) Dehydration->Knoevenagel_Product Cyclization Intramolecular Nucleophilic Attack (by Phenolic -OH) Knoevenagel_Product->Cyclization Chromene Chromene Product Cyclization->Chromene

Caption: The tandem reaction pathway for chromene synthesis.

Q4: How do I choose the right active methylene compound for my synthesis?

A: The choice of the active methylene compound is dictated by the desired substitution on the final chromene ring. The "CH₂" group of this reagent becomes a carbon atom in the pyran ring of the chromene. The groups attached to this methylene carbon must be electron-withdrawing to make the protons acidic enough to be removed by a weak base.[3][10]

Active Methylene CompoundElectron-Withdrawing GroupsResulting Chromene Substituent
Malononitrile-CN, -CN2-amino-3-cyano-4H-chromene (after tautomerization)
Ethyl Cyanoacetate-CN, -COOEt2-oxo-3-cyano-chromene (coumarin derivative)
Diethyl Malonate-COOEt, -COOEt2-oxo-3-carbethoxy-chromene
Meldrum's AcidCyclic DiesterSpirocyclic chromene derivatives

Q5: Can I use a ketone instead of an aldehyde in this reaction?

A: While theoretically possible, aldehydes are generally much more reactive than ketones in the Knoevenagel condensation.[9] The increased steric hindrance and lower electrophilicity of the ketone's carbonyl carbon make the initial nucleophilic attack less favorable. For successful chromene synthesis, salicylaldehyde or its derivatives are the standard electrophiles.

Part 3: Experimental Protocols & Data

General Protocol for Chromene Synthesis

This protocol is a general guideline. Specific amounts, temperatures, and times should be optimized for your particular substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the salicylaldehyde derivative (1.0 equivalent) and the active methylene compound (1.0 to 1.2 equivalents).[2]

  • Solvent Addition: Add the chosen solvent (e.g., ethanol, 5-10 mL per mmol of aldehyde).

  • Catalyst Addition: Add the weak base catalyst (e.g., piperidine, 0.1 equivalents).[2]

  • Reaction: Stir the mixture at the desired temperature (room temperature to reflux). Monitor the reaction progress by TLC.[2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid product by vacuum filtration.[1][2]

  • Purification: Wash the collected solid with a small amount of cold solvent (e.g., ethanol) to remove residual catalyst and starting materials.[1][12] If necessary, the crude product can be further purified by recrystallization.[1][12]

Comparative Data on Catalysts and Solvents

The choice of catalyst and solvent significantly impacts reaction efficiency. The following table summarizes typical conditions and outcomes.

CatalystSolventTemperatureTypical TimeTypical YieldReference
PiperidineEthanolReflux1-3 hoursGood to Excellent[1][10]
Ammonium AcetateTolueneReflux2-4 hoursGood[1][16]
L-prolineDMF60 °C30-60 minExcellent[2]
Boric AcidAqueous EthanolRoom Temp1-2 hoursGood to Excellent[17][18]
None (Catalyst-free)Water50 °C15-120 minVariable to Excellent[19]
Various HeterogeneousVariousVariousVariableGood to Excellent[17][20]

Note: "Excellent" typically refers to yields >90%, "Good" to 70-90%, and "Variable" indicates high substrate dependency.

References

Technical Support Center: Synthesis of 8-methoxy-2H-chromene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 8-methoxy-2H-chromene-3-carbonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this synthetic procedure. Our goal is to move beyond simple protocols and explain the causality behind common experimental challenges, particularly the formation of undesired side products. By understanding the "why," you can better troubleshoot and optimize your reactions for higher purity and yield.

The Core Reaction: Knoevenagel Condensation and Cyclization

The synthesis of the 2H-chromene scaffold is a cornerstone of heterocyclic chemistry, frequently employed in the creation of biologically active molecules.[1] The most common route to this compound involves a base-catalyzed Knoevenagel condensation between 2-hydroxy-3-methoxybenzaldehyde and malononitrile, followed by an intramolecular cyclization.[2]

The intended reaction proceeds as follows: A weak base deprotonates the active methylene group of malononitrile, creating a potent carbon nucleophile. This nucleophile attacks the carbonyl carbon of the salicylaldehyde derivative. The subsequent intermediate undergoes dehydration to form a vinylidenemalononitrile intermediate, which is then poised for a rapid intramolecular O-alkylation (cyclization) to yield the final 2H-chromene product.

Caption: The intended reaction pathway for the synthesis of this compound.

Troubleshooting Guide: Common Side Products

Even in well-established reactions, unexpected outcomes can arise. This section addresses the most common issues encountered during the synthesis of this compound in a question-and-answer format.

Question 1: My NMR and/or LC-MS show significant peaks that do not correspond to my starting materials or the desired product. What are these impurities?

Answer: This is the most frequent challenge and typically points to the formation of one or more well-documented side products. The reaction between salicylaldehydes and malononitrile is sensitive to reaction conditions, and slight deviations can lead to alternative reaction pathways.[3][4]

The most probable side products are:

  • Dimeric Species: The initially formed product can exist in equilibrium with its 2-imino-2H-chromene tautomer. This imino-form is highly reactive and can undergo self-condensation to form various dimers.[3][5] Studies have shown that under catalyst-free conditions or with prolonged reaction times, these dimers can become the major products.[5][6]

  • Michael Adduct: If the Knoevenagel condensation product reacts with a second molecule of malononitrile before cyclization, a Michael adduct, specifically (2-amino-3-cyano-8-methoxy-4H-chromen-4-yl)malononitrile, can form.[3][4] This is often favored by using an excess of malononitrile.

  • 2-Amino-4H-chromene Isomer: Depending on the catalyst and solvent system, the reaction can be diverted to form the thermodynamically stable 2-amino-4H-chromene isomer instead of the desired 2H-chromene.[7][8] This pathway involves a different cyclization mechanism and tautomerization step.

Side_Product_Pathways Reactants Aldehyde + Malononitrile Intermediate Knoevenagel Intermediate Reactants->Intermediate Product Desired Product (8-methoxy-2H-chromene- 3-carbonitrile) Intermediate->Product Intramolecular Cyclization Michael_Adduct Side Product B: Michael Adduct Intermediate->Michael_Adduct + Malononitrile (excess reagent) Isomer Side Product C: 2-Amino-4H-chromene Isomer Intermediate->Isomer Alternative Cyclization Imino_Tautomer 2-Imino Tautomer Intermediate->Imino_Tautomer Tautomerization Dimer Side Product A: Dimeric Species Imino_Tautomer->Dimer Self-Condensation (e.g., prolonged time)

Caption: Divergent pathways leading to common side products from the central Knoevenagel intermediate.

Question 2: My yield is consistently low. How can I optimize the reaction to favor the desired this compound?

Answer: Low yield is almost always linked to the formation of the side products discussed above. Optimizing for the desired product requires careful control over several key parameters.

ParameterProblemScientific RationaleRecommended Action
Stoichiometry Formation of Michael Adduct.An excess of the malononitrile nucleophile increases the probability of a second addition to the vinylidene intermediate before cyclization can occur.Use a precise 1:1 molar ratio of 2-hydroxy-3-methoxybenzaldehyde to malononitrile. Add the malononitrile slowly to the aldehyde solution if possible.
Catalyst Aldehyde self-condensation or formation of undesired isomers.Strong bases (e.g., NaOH, NaOMe) can deprotonate the phenolic hydroxyl group and promote undesired side reactions, including the self-condensation of the aldehyde.[9] The choice of base can also influence the cyclization pathway.[10]Use a weak organic base like piperidine, pyridine, or triethylamine in catalytic amounts (typically 5-10 mol%).[2][10]
Temperature Formation of thermodynamically stable dimers.Higher temperatures and longer reaction times provide the energy and opportunity for the initial product to undergo further reactions, such as dimerization, which often leads to more stable, but undesired, compounds.[3]Monitor the reaction closely by TLC. Start at room temperature and heat gently only if necessary. Aim for the shortest reaction time possible and work up the reaction as soon as the starting aldehyde is consumed.
Solvent Poor solubility or promotion of side reactions.The solvent can influence reaction rates and the stability of intermediates. Aprotic solvents are often preferred to avoid interference with the base catalyst and intermediates.Ethanol is a common and effective solvent.[11] For sensitive reactions, consider aprotic solvents like dioxane [1] or acetonitrile to minimize alternative proton transfer pathways.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify this compound from its side products? A1: Flash column chromatography is the most effective method. The polarity differences between the target compound and the common side products are usually significant enough for good separation.

  • Eluent System: Start with a non-polar system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increase the polarity.

  • Expected Elution Order: The desired, moderately polar this compound should elute first, followed by the larger, more complex dimeric species, and finally the highly polar Michael adduct. Recrystallization from a suitable solvent like ethanol can also be an effective final purification step.[1]

Q2: Can I use a stronger base to speed up the reaction? A2: It is strongly discouraged. Using a strong base like sodium hydroxide is a common mistake that often leads to a complex mixture of products or complete failure of the reaction. Strong bases can induce the self-condensation of the aldehyde and promote other undesired pathways.[9] The Knoevenagel condensation works best with mild, basic catalysts.

Q3: My initial product appears to be the 2-imino tautomer. How do I convert it to the desired product? A3: The 2-imino-2H-chromene is often an intermediate that can be isolated under specific conditions.[3][4] It is in equilibrium with other forms. Gentle heating in a suitable solvent or purification on silica gel (which is acidic) can sometimes facilitate the conversion to the more stable chromene system. However, the most effective strategy is to establish reaction conditions (as outlined in the troubleshooting table) that directly favor the formation of the desired final product without isolating the imino intermediate.

Experimental Protocol: Optimized Synthesis

This protocol incorporates best practices to minimize side product formation.

Materials:

  • 2-hydroxy-3-methoxybenzaldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Piperidine (0.1 eq)

  • Anhydrous Ethanol (approx. 0.5 M concentration)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxy-3-methoxybenzaldehyde and anhydrous ethanol. Stir until fully dissolved.

  • Add malononitrile to the solution. Stir for 5 minutes at room temperature.

  • Add piperidine dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress every 30 minutes using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexane:Ethyl Acetate).

  • Troubleshooting Step: If the reaction is sluggish after 2 hours, gently heat the mixture to 40-50°C. Avoid vigorous refluxing to minimize dimer formation.

  • Once TLC indicates the complete consumption of the starting aldehyde, cool the reaction to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The crude product can be purified directly by flash column chromatography on silica gel, eluting with a gradient of Hexane/Ethyl Acetate.

  • Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield this compound as a solid.

References

Technical Support Center: Purification of 8-methoxy-2H-chromene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 8-methoxy-2H-chromene-3-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic scaffold. The synthesis of this compound, typically via a Knoevenagel condensation between 2-hydroxy-3-methoxybenzaldehyde and malononitrile, is efficient but can present unique purification challenges.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve high purity and yield in your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification workflow in a practical question-and-answer format.

Question 1: My crude product is a complex mixture. Thin Layer Chromatography (TLC) shows multiple spots, with several close to the product's expected Rf value. What's happening?

Answer: This is a common issue stemming from the reactivity of the starting materials and intermediates in the Knoevenagel condensation. The reaction of salicylaldehydes with malononitrile is known to produce not only the desired 2-imino-2H-chromene product (which tautomerizes to the 2-amino form) but also various side products.[3][4]

Causality & In-Depth Explanation: The primary cause is often the formation of dimers or Michael adducts. The initial chromene product can react with another molecule of malononitrile or even with itself.[3][4][5] These side products often have polarities very similar to the desired compound, making separation by standard chromatography challenging.

Solutions:

  • Reaction Condition Optimization: Before tackling purification, revisit your reaction. Using a milder base (e.g., sodium bicarbonate instead of piperidine), lowering the temperature, and carefully controlling the stoichiometry (avoiding a large excess of malononitrile) can significantly reduce side product formation.[4]

  • Gradient Chromatography Optimization: A shallow gradient during column chromatography is essential. A steep gradient will cause closely eluting spots to co-elute. Start with a very non-polar mobile phase (e.g., 5% Ethyl Acetate in Hexane) and increase the polarity very slowly (e.g., 1% increments).

  • Alternative Purification Techniques: If chromatography is ineffective, consider recrystallization from a solvent system identified through solubility screening. Sometimes, a "sacrificial" chromatography step to remove the most dissimilar impurities, followed by recrystallization of the enriched material, is the most effective strategy.

Question 2: I'm struggling to remove unreacted 2-hydroxy-3-methoxybenzaldehyde from my product. It co-elutes or co-precipitates.

Answer: The starting salicylaldehyde is a key impurity. Its phenolic hydroxyl group gives it a polarity that can be surprisingly close to the chromene product, especially in certain solvent systems.

Causality & In-Depth Explanation: The aldehyde is less polar than the highly conjugated chromene product but can still exhibit strong interactions with silica gel. In reverse-phase chromatography, it will be more retained. Its removal is critical for obtaining accurate analytical data and for downstream applications.

Solutions:

  • Aqueous Workup: Before any chromatography, perform a mild basic wash. Dissolve the crude product in a water-immiscible solvent (like Ethyl Acetate or Dichloromethane) and wash with a dilute, cold sodium bicarbonate or sodium carbonate solution. The phenolic aldehyde will be deprotonated to its phenoxide salt, which is soluble in the aqueous layer, while the chromene product remains in the organic layer.

  • Chromatography Solvent Modification: Adding a small amount of a competitive hydrogen bond acceptor, like a trace of triethylamine (0.1-0.5%), to your chromatography eluent can sometimes improve the separation from acidic impurities by modifying their interaction with the silica.

  • Recrystallization: The starting aldehyde often has very different crystal packing properties. Recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture can effectively exclude the aldehyde impurity from the crystal lattice.[6]

Question 3: My product appears to be degrading or streaking on the silica gel column. Is this compound unstable?

Answer: While the 2H-chromene core is generally stable, certain functionalities can make it susceptible to degradation on acidic surfaces like standard silica gel. Streaking on TLC or a low recovery from a column can be indicators of on-column decomposition.

Causality & In-Depth Explanation: Standard silica gel is acidic (pH ~4-5). The electron-rich methoxy group and the amino functionality of the chromene can interact with the acidic silanol groups, potentially leading to slow decomposition, ring-opening, or irreversible adsorption.

Solutions:

  • Use Neutralized or Deactivated Silica: Pack your column with silica gel that has been pre-treated with a base. This can be done by adding ~1% triethylamine to the eluent system during slurry packing and equilibration.

  • Switch to an Alternative Stationary Phase: Consider using neutral alumina for your chromatography. Alumina is available in basic, neutral, and acidic grades; for this compound, neutral or basic alumina would be preferable.

  • Minimize Contact Time: Perform flash chromatography rather than slow gravity chromatography. The reduced residence time of the compound on the stationary phase minimizes the opportunity for degradation.

  • Work Quickly and at Room Temperature: Avoid leaving the compound on the column for extended periods (e.g., overnight).

Question 4: Attempts to recrystallize my product fail, either yielding an oil or no precipitate at all.

Answer: Successful recrystallization depends on finding a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The presence of impurities can also significantly hinder crystal formation.

Causality & In-Depth Explanation: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated so quickly that the molecules don't have time to arrange into an ordered crystal lattice. The presence of even small amounts of impurities can disrupt this lattice formation.

Solutions:

  • Systematic Solvent Screening: Test solubility in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, and water) in small vials. A good candidate will show poor solubility cold but dissolve completely upon heating.

  • Use a Two-Solvent System: This is often the key. Dissolve your compound in a minimal amount of a "good" solvent (one it's very soluble in, like Dichloromethane or Ethyl Acetate) at room temperature. Then, slowly add a "poor" solvent (one it's insoluble in, like Hexane or Pentane) dropwise until the solution just becomes cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly.

  • Induce Crystallization: If a cooled, supersaturated solution fails to crystallize, try scratching the inside of the flask with a glass rod below the solvent line or adding a "seed crystal" from a previous successful batch.

  • Ensure Sufficient Purity: Recrystallization works best on material that is already >85-90% pure. If your crude material is very impure, a preliminary rapid filtration through a plug of silica may be necessary to remove baseline impurities before attempting recrystallization.

Section 2: Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities I should expect?

    • A1: The most common impurities are unreacted 2-hydroxy-3-methoxybenzaldehyde, malononitrile, and a dimeric adduct formed from the reaction of the product with a second molecule of malononitrile.[3][4] The latter is often a pale yellow solid with a slightly higher molecular weight.

  • Q2: What is a good starting point for a flash chromatography solvent system?

    • A2: A gradient of Ethyl Acetate in Hexane (or Petroleum Ether) is the most common and effective system.[7] A good starting point for method development is to run TLC plates with 10%, 20%, and 30% Ethyl Acetate in Hexane to find a condition where the product has an Rf of ~0.25-0.35.

  • Q3: What are suitable solvents for recrystallization?

    • A3: Ethanol is frequently cited for recrystallizing similar chromene derivatives.[6][8] A mixed solvent system like Ethyl Acetate/Hexane or Dichloromethane/Pentane is also highly effective for inducing crystallization.

  • Q4: How can I definitively confirm the purity and identity of my final product?

    • A4: A combination of techniques is essential. ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure.[8][9] Mass Spectrometry (MS) will confirm the molecular weight.[10] Purity should be assessed by High-Performance Liquid Chromatography (HPLC) and/or melting point analysis; a sharp melting point indicates high purity.

Section 3: Standard Purification Protocols

Protocol 3.1: Step-by-Step Flash Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system by TLC. Aim for a product Rf of 0.25-0.35. A typical system is 20-30% Ethyl Acetate in Hexane.

  • Column Packing:

    • Select a column of appropriate size (e.g., for 1g of crude material, a 40g silica column is a good starting point).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% EtOAc/Hexane).

    • Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution:

    • Begin elution with the low-polarity solvent (e.g., 5% EtOAc/Hexane).

    • Gradually and slowly increase the polarity of the mobile phase based on your TLC analysis. A shallow gradient is critical for separating closely related impurities.

    • Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3.2: Step-by-Step Recrystallization (Two-Solvent Method)
  • Solvent Selection: Based on small-scale tests, select a soluble ("good") solvent and an anti-solvent ("poor"). A common pair is Ethyl Acetate (good) and Hexane (poor).

  • Dissolution: Place the impure, solid material in an Erlenmeyer flask. Add the "good" solvent dropwise while gently warming and swirling until the solid is just dissolved. Use the absolute minimum amount of solvent necessary.

  • Addition of Anti-Solvent: While the solution is still warm, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few more drops of the "good" solvent, just enough to make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For best results, then place it in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals sparingly with a small amount of the cold "poor" solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Section 4: Visual Guides & Data

Diagrams

Purification_Troubleshooting start Crude Product Analysis (TLC) complex_mixture Complex Mixture? (Multiple close spots) start->complex_mixture degradation Streaking / Low Recovery? start->degradation impurity_type Main Impurity ID? complex_mixture->impurity_type No optimize_rxn Action: Optimize Reaction (Temp, Base, Stoichiometry) complex_mixture->optimize_rxn Yes shallow_grad Action: Shallow Gradient Flash Chromatography impurity_type->shallow_grad Dimer / Adduct basic_wash Action: Aqueous Basic Wash (e.g., NaHCO3) impurity_type->basic_wash Starting Aldehyde recrystallize Action: Recrystallization (e.g., EtOH or EtOAc/Hexane) impurity_type->recrystallize Other degradation->impurity_type No neutral_silica Action: Use Neutralized Silica or Alumina degradation->neutral_silica Yes optimize_rxn->shallow_grad

Caption: Decision tree for troubleshooting purification strategies.

Caption: Workflow for identifying common synthesis impurities.

Data Tables

Table 1: Recommended Solvent Systems for Flash Chromatography

PolaritySolvent System (v/v)Typical Application
Low10-20% Ethyl Acetate / HexaneEluting non-polar impurities and starting aldehyde.
Medium20-40% Ethyl Acetate / HexaneEluting the target this compound.
High50-70% Ethyl Acetate / HexaneEluting highly polar side products (e.g., dimers).
ModifierAdd 0.5% TriethylamineTo reduce peak tailing if acidic impurities are present.

Table 2: Common Solvents for Recrystallization Trials

SolventTypeComments
EthanolProtic, PolarGood single solvent. Dissolves well when hot, less when cold.[6][8]
IsopropanolProtic, PolarSimilar to ethanol, slightly less polar.
Ethyl Acetate / HexaneSolvent / Anti-solventExcellent two-solvent system for fine-tuning solubility.
Dichloromethane / PentaneSolvent / Anti-solventGood for compounds that are highly soluble in chlorinated solvents.
TolueneAromatic, Non-polarCan be effective if other systems fail; higher boiling point.

Section 5: References

  • Crystal structure analysis and biological evaluation of 4H-chromene derivatives through in silico and in vitro studies. (2012). ResearchGate. --INVALID-LINK--

  • 8-Methoxy-2H-chromene-3-carbaldehyde. (2013). National Center for Biotechnology Information (PMC). --INVALID-LINK--

  • Synthesis, Characterization and Biological Studies of Chromene Derivatives. (2016). IslandScholar. --INVALID-LINK--

  • Organocatalytic Fluorogenic Synthesis of Chromenes. (2017). National Center for Biotechnology Information (PMC). --INVALID-LINK--

  • Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. (2023). ResearchGate. --INVALID-LINK--

  • Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. (2016). PubMed Central. --INVALID-LINK--

  • Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates. (2023). PubMed Central. --INVALID-LINK--

  • Knoevenagel condensation. (n.d.). Wikipedia. --INVALID-LINK--

  • Synthesis of 2-imino-2H-chromene-3-carbonitrile (5) using LiOH·H2O. (2021). ResearchGate. --INVALID-LINK--

  • The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. (2023). MDPI. --INVALID-LINK--

  • The condensation of salicylaldehydes and malononitrile revisited: synthesis of new dimeric chromene derivatives. (2012). SciSpace. --INVALID-LINK--

  • The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. (2023). ResearchGate. --INVALID-LINK--

  • Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. (2021). National Center for Biotechnology Information (PMC). --INVALID-LINK--

  • This compound. (n.d.). Santa Cruz Biotechnology. --INVALID-LINK--

  • N-benzyl derivatives of 2-amino-8-methoxy-4H-chromene-3- carbonitrile: synthesis via reductive amination, in silico ADME profiling & exploration of their effects against protein kinases. (2022). ResearchGate. --INVALID-LINK--

  • Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. (2021). Frontiers in Chemistry. --INVALID-LINK--

  • Synthesis of chromene and its derivatives. (2019). ResearchGate. --INVALID-LINK--

  • Reaction mechanism of synthesis of Chromene derivative. (2020). ResearchGate. --INVALID-LINK--

  • 2-imino-8-methoxy-2H-chromene-3-carbonitrile. (n.d.). ChemicalBook. --INVALID-LINK--

  • This compound. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • Troubleshooting Knoevenagel condensation side reactions. (2025). BenchChem. --INVALID-LINK--

  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (2018). Journal of Drug Delivery and Therapeutics. --INVALID-LINK--

References

Technical Support Center: A Guide to Improving the Purity of Synthesized 8-Methoxy-2H-chromene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 8-methoxy-2H-chromene-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. Here, we provide in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to help you achieve high purity in your experimental work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and purification of this compound, offering explanations for the underlying causes and actionable solutions.

Issue 1: The final product is a persistent oil or fails to crystallize.

  • Potential Cause: The presence of unreacted starting materials, particularly 2-hydroxy-3-methoxybenzaldehyde, or solvent residues can inhibit crystallization. Oily byproducts from side reactions can also act as crystallization inhibitors.

  • Solution:

    • Confirm reaction completion: Before workup, ensure the reaction has gone to completion using Thin Layer Chromatography (TLC). The disappearance of the starting aldehyde is a key indicator.

    • Thoroughly remove solvent: Use a rotary evaporator to remove the bulk of the solvent. For high-boiling point solvents like DMF or DMSO, high-vacuum distillation or an aqueous workup to extract the product into a more volatile organic solvent is recommended.

    • Purification is necessary: If the crude product is an oil, direct crystallization is unlikely to be successful. Proceed with flash column chromatography to isolate the desired compound from impurities.[1]

Issue 2: The product yield is significantly lower than expected.

  • Potential Cause: The Knoevenagel condensation, a common route for this synthesis, is a reversible reaction.[2] Reaction conditions such as temperature, catalyst, and reaction time can significantly impact the equilibrium and, consequently, the yield. Inadequate catalyst activity or inappropriate solvent choice can also lead to low conversion.

  • Solution:

    • Optimize catalyst: A weak base like piperidine or triethylamine is often used to catalyze the Knoevenagel condensation.[2][3] Ensure the catalyst is not degraded and is used in the correct stoichiometric amount.

    • Control temperature: While refluxing is common, excessive heat can sometimes promote side reactions. Experiment with running the reaction at a lower temperature for a longer duration.

    • Water removal: The condensation step produces water, which can shift the reaction equilibrium backward. The use of a Dean-Stark apparatus or a drying agent can help drive the reaction forward.

Issue 3: The purified product shows extra peaks in the 1H NMR spectrum.

  • Potential Cause: The presence of isomers or structurally similar byproducts is a common issue. In chromene synthesis, the formation of the 4H-chromene isomer can occur.[4] Dimeric byproducts can also form, especially with prolonged reaction times or under certain catalytic conditions.[5]

  • Solution:

    • Analyze the NMR spectrum: Carefully analyze the unexpected peaks. Contamination with the starting aldehyde will show a characteristic singlet around 9-10 ppm. The presence of a 4H-chromene isomer will display a distinct signal for the C4 proton.

    • Optimize purification: A standard flash chromatography setup with silica gel and an ethyl acetate/hexane solvent system is usually effective for separating the desired 2H-chromene from its 4H-isomer and other byproducts.[6] A gradient elution, starting with a low polarity and gradually increasing it, will likely provide the best separation.

    • Consider recrystallization: If the impurity is present in a small amount after chromatography, recrystallization can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A common and effective method is the Knoevenagel condensation of 2-hydroxy-3-methoxybenzaldehyde with malononitrile, typically catalyzed by a weak base like piperidine or triethylamine in a suitable solvent such as ethanol or isopropanol.[3][7]

Q2: What are the key analytical techniques to assess the purity of the final product?

The purity of this compound is best determined by a combination of techniques:

  • 1H NMR Spectroscopy: This provides detailed structural information and can be used for quantitative purity assessment (qNMR).[8][9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for detecting and quantifying impurities.[]

  • Mass Spectrometry (MS): This confirms the molecular weight of the desired product.

  • Elemental Analysis: Provides the elemental composition of the compound, which can be compared to the theoretical values.[8]

Q3: What are the recommended storage conditions for this compound?

As with many organic compounds, it is best to store this compound in a cool, dry, and dark place in a tightly sealed container to prevent degradation.

Experimental Protocols

Protocol 1: Flash Column Chromatography for Purification

This protocol outlines a standard procedure for purifying crude this compound using flash chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)[12]

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • TLC plates (silica gel coated)

  • Small vials or test tubes for fraction collection

Procedure:

  • TLC Analysis: Determine an appropriate solvent system by running a TLC of the crude material. A good starting point is a mixture of hexane and ethyl acetate.[6] Aim for an Rf value of 0.2-0.3 for the desired product.[12]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for poorly soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.[13]

  • Elution: Apply the sample to the top of the column and begin eluting with the mobile phase, applying positive pressure.

  • Fraction Collection: Collect fractions in vials or test tubes and monitor the elution of the product by TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization for Final Polishing

Recrystallization can be used to further purify the product after chromatography.

Materials:

  • Purified this compound

  • Suitable recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of solvents)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the compound in a minimal amount of the hot solvent in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Data Presentation

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Flash Chromatography 95-99%High resolution, good for complex mixturesCan be time-consuming, uses large solvent volumes
Recrystallization >99%Excellent for removing minor impuritiesPotential for product loss in the mother liquor

Visualizations

G cluster_0 Troubleshooting Workflow start Crude Product Analysis oily_product Product is an oil or fails to crystallize start->oily_product Issue low_yield Low product yield start->low_yield Issue impure_nmr Impure NMR spectrum start->impure_nmr Issue check_completion Check reaction completion (TLC) oily_product->check_completion Yes optimize_catalyst Optimize catalyst low_yield->optimize_catalyst Yes analyze_nmr Analyze NMR for byproducts impure_nmr->analyze_nmr Yes remove_solvent Thoroughly remove solvent check_completion->remove_solvent chromatography Perform flash chromatography remove_solvent->chromatography control_temp Control reaction temperature optimize_catalyst->control_temp remove_water Remove water byproduct control_temp->remove_water optimize_purification Optimize purification method analyze_nmr->optimize_purification recrystallize Consider recrystallization optimize_purification->recrystallize

Caption: Troubleshooting Decision Tree for Synthesis Issues.

G cluster_1 Purification Workflow crude_product Crude Product flash_chromatography Flash Column Chromatography crude_product->flash_chromatography purity_check1 Purity Check (TLC/NMR) flash_chromatography->purity_check1 recrystallization Recrystallization purity_check1->recrystallization Purity < 99% purity_check2 Final Purity Analysis (HPLC, NMR, MS) purity_check1->purity_check2 Purity ≥ 99% recrystallization->purity_check2 final_product Pure Product (>99%) purity_check2->final_product Pass

Caption: Recommended Purification Workflow.

References

Technical Support Center: Catalyst Selection for High-Yield Chromene-3-Carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromene-3-carbonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this critical class of multicomponent reactions. As your dedicated application scientist, my goal is to explain the causality behind experimental choices, ensuring your protocols are robust and your yields are optimized.

Overview: The Chemistry of Chromene Synthesis

The synthesis of 2-amino-4H-chromene-3-carbonitriles is a cornerstone reaction in medicinal chemistry, valued for its efficiency and the biological significance of its products, which exhibit a wide range of pharmacological activities.[1][2] The most common route is a one-pot, three-component reaction involving an aldehyde, an active methylene compound (typically malononitrile), and a phenolic component (like a substituted phenol, naphthol, or a 1,3-dicarbonyl compound such as dimedone).

The reaction proceeds through a domino cascade, and the catalyst's role is paramount in driving this sequence to completion with high efficiency and selectivity.

The Core Reaction Mechanism

Understanding the reaction pathway is the first step to effective catalyst selection. The synthesis is a classic cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization.

  • Knoevenagel Condensation: The reaction initiates with the condensation between the aldehyde and malononitrile to form a Knoevenagel adduct (an electron-deficient alkene). This step is typically base-catalyzed, involving the deprotonation of malononitrile.[3]

  • Michael Addition: The phenolic hydroxyl group or the enol form of a 1,3-dicarbonyl compound then acts as a nucleophile, attacking the Knoevenagel adduct in a conjugate or Michael addition.

  • Intramolecular Cyclization & Tautomerization: The intermediate then undergoes an intramolecular cyclization, followed by tautomerization to yield the stable 2-amino-4H-chromene-3-carbonitrile product.[4]

Reaction_Mechanism cluster_start Reactants cluster_intermediate Reaction Cascade cluster_end Product RCHO Aldehyde Knoevenagel Knoevenagel Adduct RCHO->Knoevenagel 1. Knoevenagel Condensation Malono Malononitrile Malono->Knoevenagel 1. Knoevenagel Condensation Phenol Phenolic Component Michael Michael Adduct Phenol->Michael 2. Michael Addition Knoevenagel->Michael 2. Michael Addition Product Chromene-3-carbonitrile Michael->Product 3. Intramolecular Cyclization Catalyst Catalyst Catalyst->Knoevenagel (Base) Catalyst->Michael (Acid/Base)

Caption: General reaction mechanism for chromene-3-carbonitrile synthesis.

Frequently Asked Questions (FAQs) on Catalyst Selection

Q1: What are the primary classes of catalysts for this synthesis, and when should I use them?

Catalyst choice is dictated by your specific substrates, desired reaction conditions (e.g., solvent, temperature), and operational requirements like recyclability. Catalysts can be broadly grouped into four categories.

Catalyst TypeExamplesTypical LoadingKey Advantages & Use Cases
Organic Bases DBU, Piperidine, L-proline[3][5]10-30 mol%High efficiency, good for sterically sensitive substrates. DBU is particularly useful where nucleophilic side reactions are a concern.[3] L-proline is an effective organocatalyst.[5]
Inorganic Bases K₂CO₃, Na₂CO₃, NaOH[2][6][7]5-25 mol%Cost-effective, readily available, and highly effective, especially in polar solvents like water or ethanol. Often used in green chemistry protocols.[2][7]
Dual Acid-Base Pyridine-2-carboxylic acid (P2CA)[1][8]15 mol%Can catalyze multiple steps in the cascade, often leading to shorter reaction times and high yields. Excellent for green synthesis in water-EtOH mixtures.[1][8][9]
Heterogeneous & Recyclable Ionic Liquids, Magnetic Nanoparticles (MNPs@Cu), Natural Catalysts (e.g., from snail shells)[4][7][10]VariesSimplifies purification, promotes green chemistry principles. Magnetic catalysts are easily removed with an external magnet.[10] Natural catalysts are sustainable and economical.[7]
Q2: How does catalyst basicity or acidity influence the reaction outcome?

The catalyst's electronic nature directly impacts which step of the reaction cascade it accelerates most effectively.

  • Basic Catalysts : The primary role of a base is to deprotonate the active methylene group of malononitrile, forming a carbanion that initiates the Knoevenagel condensation with the aldehyde.[3] Stronger bases can accelerate this initial step but may also promote unwanted side reactions if not chosen carefully.

  • Acidic Catalysts : An acid catalyst (or the acidic function of a dual-catalyst) activates the aldehyde's carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the malononitrile carbanion. This can be crucial for less reactive aldehydes.

  • Dual-Function Catalysts : Catalysts like Pyridine-2-carboxylic acid (P2CA) possess both a basic nitrogen atom and an acidic carboxylic acid group.[1] This allows them to perform both functions, activating the aldehyde and deprotonating the malononitrile, which can result in superior catalytic efficiency and higher yields in shorter times.[8][9]

Q3: My aldehyde has strong electron-withdrawing/donating groups. How should this affect my catalyst choice?

The electronic nature of the aldehyde's substituents has a significant impact on its reactivity and, consequently, on the reaction's success.

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -CF₃): Aldehydes with EWGs are more electrophilic and generally react faster. Most standard base catalysts like K₂CO₃ or DBU will work efficiently.[4][11]

  • Electron-Donating Groups (EDGs) (e.g., -OCH₃, -N(CH₃)₂): Aldehydes with EDGs are less electrophilic and react more slowly. For these substrates, a more potent catalytic system may be required. Consider using a dual acid-base catalyst like P2CA to activate the carbonyl group or increasing the reaction temperature.[1][11] In some cases, stronger bases or higher catalyst loading might be necessary to drive the initial Knoevenagel condensation to completion.

Troubleshooting Guide

Encountering issues like low yields or side products is a common part of process optimization. This section addresses the most frequent challenges.

Troubleshooting_Workflow cluster_details Troubleshooting Steps Start Low Yield or Side Products Observed CheckCatalyst 1. Verify Catalyst Activity & Loading Start->CheckCatalyst OptimizeConditions 2. Optimize Reaction Conditions CheckCatalyst->OptimizeConditions Catalyst OK ChangeCatalyst 4. Select Alternative Catalyst CheckCatalyst->ChangeCatalyst Catalyst Inactive Details1 • Is catalyst fresh? • Is loading optimal (e.g., 10-15 mol%)? • Is it soluble in the reaction media? CheckSubstrates 3. Assess Substrate Reactivity OptimizeConditions->CheckSubstrates Still Low Yield Success High Yield & Purity Achieved OptimizeConditions->Success Problem Solved Details2 • Screen temperature (RT, 50°C, reflux). • Monitor reaction over time (TLC). • Evaluate different solvents. CheckSubstrates->OptimizeConditions Substrate OK CheckSubstrates->ChangeCatalyst Substrate is Unreactive Details3 • Does aldehyde have strong EDGs? • Is the phenolic component sterically hindered? ChangeCatalyst->OptimizeConditions Retest Details4 • For EDG-aldehydes, try a dual acid-base catalyst (P2CA). • For purification issues, try a heterogeneous catalyst.

Caption: A logical workflow for troubleshooting low-yield reactions.

Q4: My reaction yield is disappointingly low. What are the most probable causes?
  • Cause 1: Inactive or Inappropriate Catalyst. Your catalyst may have degraded, or its loading may be insufficient. Basic catalysts like Na₂CO₃ can be hygroscopic. Ensure you are using a fresh, dry catalyst at an appropriate loading, typically 10-15 mol%.[1] If the reaction fails to start, a catalyst-free control experiment is recommended to confirm its necessity.[12]

  • Cause 2: Suboptimal Reaction Conditions. This reaction can be sensitive to both temperature and solvent. While many protocols work at room temperature, unreactive substrates may require heating.[2] The choice of solvent is also critical; polar protic solvents like ethanol and water are often effective and align with green chemistry principles.[12][13] A systematic screening of these parameters is advised.

  • Cause 3: Side Reactions or Equilibrium Issues. The initial Knoevenagel condensation can be reversible. If the subsequent Michael addition is slow, the Knoevenagel adduct may revert to starting materials. In some cases, side products like 2-(2-amino-3-cyano-4H-chromen-4-yl)malononitrile can form, especially if excess malononitrile is used.[1][9]

Q5: I'm getting a mixture of products. How can I improve the selectivity for my desired chromene-3-carbonitrile?
  • Check Stoichiometry: Ensure you are using the correct molar ratios of reactants. An excess of one component, particularly malononitrile, can lead to the formation of alternative products.[14][15] A 1:1:1 ratio of aldehyde, malononitrile, and the phenolic component is standard.

  • Modify the Catalyst: A bulky, sterically hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can sometimes improve selectivity by disfavoring alternative reaction pathways.[3]

  • Control Reaction Time and Temperature: Over-running the reaction or using excessive heat can sometimes lead to the degradation of the desired product or the formation of thermodynamically stable side products. Monitor the reaction progress by TLC to determine the optimal endpoint.

Q6: Post-reaction cleanup is difficult due to the catalyst. What are my options?

This is a common issue with homogeneous catalysts. The solution is to switch to a heterogeneous or recoverable catalyst.

  • Magnetic Nanocatalysts: Catalysts like copper supported on magnetic nanoparticles (MNPs@Cu) offer high efficiency and can be easily removed from the reaction vessel using a simple external magnet, drastically simplifying the workup.[10]

  • Solid-Supported Catalysts: Using catalysts immobilized on solid supports like silica or nano-kaoline allows for simple filtration to remove the catalyst post-reaction.[13][16]

  • Recyclable Catalysts: Some catalysts, like certain ionic liquids or P2CA, can be recovered from the reaction mixture and reused for several cycles without a significant loss of activity, making the process more economical and sustainable.[1][4][8]

Validated Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening

This protocol allows for the efficient comparison of different catalysts for your specific reaction.

  • Preparation: In separate, labeled 10 mL vials, add the aldehyde (0.5 mmol, 1.0 eq.), malononitrile (0.5 mmol, 1.0 eq.), and the phenolic component (0.5 mmol, 1.0 eq.).

  • Solvent Addition: To each vial, add 2 mL of the chosen solvent (e.g., a 1:1 mixture of water and ethanol).[1][8]

  • Catalyst Addition: To each vial, add the catalyst to be screened (e.g., DBU, K₂CO₃, L-proline, P2CA) at a predetermined loading (e.g., 15 mol%, 0.075 mmol). Include one vial with no catalyst as a control.

  • Reaction: Seal the vials and stir the mixtures vigorously at a set temperature (e.g., room temperature or 60°C).

  • Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) at 30-minute intervals.

  • Analysis: Compare the reaction times and final product spots on the TLC plates to identify the most effective catalyst. For quantitative analysis, perform a workup and determine the isolated yield for the most promising candidates.

Protocol 2: High-Yield Synthesis of 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile using P2CA

This protocol is adapted from a highly efficient, green synthesis method.[1][8][9]

  • Reagents Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, combine benzaldehyde (10 mmol, 1.06 g), malononitrile (10 mmol, 0.66 g), and dimedone (10 mmol, 1.40 g).

  • Solvent and Catalyst: Add 20 mL of a 1:1 water-ethanol solvent mixture, followed by Pyridine-2-carboxylic acid (P2CA) (1.5 mmol, 0.185 g, 15 mol%).

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring. The reaction is typically complete within 30-60 minutes. Monitor completion using TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solid product will often precipitate.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven. This method typically yields the desired product in yields of up to 98%.[8]

References

Technical Support Center: Synthesis of 8-Methoxy-2H-chromene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-methoxy-2H-chromene-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions related to the impact of solvents on this synthesis, providing in-depth, field-proven insights to help you optimize your experimental outcomes.

Introduction: The Critical Role of Solvents

The synthesis of this compound, a valuable scaffold in medicinal chemistry, is typically achieved through a Knoevenagel condensation of 2-hydroxy-3-methoxybenzaldehyde and malononitrile.[1] The choice of solvent in this reaction is not merely a matter of dissolving reactants; it is a critical parameter that profoundly influences reaction kinetics, yield, purity, and the formation of side products. This guide will help you navigate the complexities of solvent selection and troubleshoot common issues encountered during this synthesis.

Troubleshooting Guide & FAQs

Question 1: My reaction yield is consistently low. What are the most likely solvent-related causes?

Answer:

Low yields in the synthesis of this compound are frequently linked to suboptimal solvent selection. The Knoevenagel condensation involves charged intermediates, and the polarity of the solvent plays a significant role in stabilizing these species and influencing the reaction rate.[2]

Common Solvent-Related Issues and Solutions:

  • Inappropriate Polarity: The reaction generally favors polar protic solvents. Ethanol has been shown to provide excellent yields in similar chromene syntheses.[3][4] If you are using a non-polar solvent like toluene or a polar aprotic solvent like DMF, you may experience lower yields. Protic solvents can participate in hydrogen bonding, which helps to stabilize the intermediates in the reaction mechanism.[5]

  • Poor Solubility of Reactants: Ensure that both 2-hydroxy-3-methoxybenzaldehyde and malononitrile are fully soluble in your chosen solvent at the reaction temperature. Poor solubility will lead to a heterogeneous reaction mixture and consequently, a lower reaction rate and yield.

  • Suboptimal Catalyst-Solvent Interaction: The commonly used base catalyst, such as piperidine or potassium carbonate, needs to be effective in the chosen solvent.[1][6] In some cases, the solvent can interact with the catalyst, reducing its basicity and slowing down the reaction.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I am observing significant side product formation. How can the solvent choice help in improving the purity of my product?

Answer:

Side product formation is a common issue, and the solvent can influence the reaction pathway, leading to the formation of undesired compounds. In the synthesis of chromene derivatives, potential side reactions include the formation of dimers or other condensation products.[7][8]

Solvent's Role in Purity:

  • Reaction Selectivity: The solvent can influence the selectivity of the reaction. In some cases, a less polar solvent might favor the desired intramolecular cyclization over intermolecular side reactions. However, for the Knoevenagel condensation leading to chromenes, polar protic solvents like ethanol are generally preferred for better yields and cleaner reactions.[2][3]

  • Product Precipitation: A well-chosen solvent system can sometimes lead to the precipitation of the desired product as it is formed, effectively removing it from the reaction mixture and preventing further reactions or degradation. This can be a significant advantage for improving purity.

  • Temperature Control: The choice of solvent also dictates the reaction temperature (reflux temperature). Running the reaction at a lower temperature in a lower-boiling solvent might be sufficient to form the product while minimizing the formation of high-energy side products.

Experimental Protocol for Solvent Screening:

To optimize for purity, a systematic solvent screening is recommended.

Step-by-Step Protocol:

  • Set up parallel reactions: In separate vials, place 2-hydroxy-3-methoxybenzaldehyde (1 mmol) and malononitrile (1 mmol).

  • Add catalyst: To each vial, add a catalytic amount of piperidine (e.g., 0.1 mmol).

  • Introduce solvents: Add 5 mL of different solvents to each vial. A suggested screening set includes:

    • Ethanol (Polar Protic)

    • Isopropanol (Polar Protic)

    • Acetonitrile (Polar Aprotic)

    • Dioxane (Non-polar aprotic)[9]

    • Toluene (Non-polar)

  • Run and monitor: Stir the reactions at a consistent temperature (e.g., room temperature or reflux) and monitor the progress by Thin Layer Chromatography (TLC).

  • Analyze results: After a set time, analyze the crude reaction mixtures by LC-MS or ¹H NMR to determine the ratio of the desired product to major side products.

Data Presentation:

SolventTypeDielectric Constant (ε)Observed Yield (%)Purity (%)
EthanolPolar Protic24.5HighHigh
IsopropanolPolar Protic19.9Moderate-HighHigh
AcetonitrilePolar Aprotic37.5ModerateModerate
DioxaneNon-polar Aprotic2.2LowLow
TolueneNon-polar2.4LowLow

Note: The values presented are illustrative and may vary based on specific reaction conditions.

Question 3: My reaction is very slow or does not go to completion. Can the solvent be the culprit?

Answer:

Yes, the solvent has a direct impact on the reaction rate. A slow or incomplete reaction is often a sign that the reaction conditions, including the solvent, are not optimal for the key steps of the mechanism.

How Solvents Affect Reaction Kinetics:

  • Stabilization of Intermediates: As mentioned, polar solvents are better at stabilizing the charged intermediates of the Knoevenagel condensation, which lowers the activation energy and speeds up the reaction.[2]

  • Proton Transfer: Protic solvents can facilitate the proton transfer steps involved in the reaction mechanism, acting as a proton shuttle.

  • Viscosity: Highly viscous solvents can hinder the diffusion of reactants, slowing down the reaction rate.

Troubleshooting Slow Reactions:

  • Switch to a more polar, protic solvent: If you are using a non-polar or aprotic solvent, switching to ethanol is the first logical step.[4]

  • Increase the temperature: If the reaction is slow at room temperature, heating to reflux can significantly increase the rate. The choice of solvent will determine the maximum achievable temperature.

  • Consider a co-solvent: If your starting materials have poor solubility in the ideal solvent, adding a co-solvent in which they are more soluble can help. However, be mindful that this will change the overall polarity of the medium.

Question 4: What is the proposed reaction mechanism, and how does the solvent influence each step?

Answer:

The synthesis of this compound proceeds through a Knoevenagel condensation followed by an intramolecular cyclization.

Reaction Mechanism:

Reaction_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration Reactants 2-hydroxy-3-methoxybenzaldehyde + Malononitrile Intermediate_1 Knoevenagel Adduct Reactants->Intermediate_1 Base (e.g., Piperidine) Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Tautomerization & Cyclization Product This compound Intermediate_2->Product - H2O

Caption: Simplified reaction mechanism for the synthesis of this compound.

Solvent Influence on Each Step:

  • Step 1 (Knoevenagel Condensation): This step involves the deprotonation of malononitrile to form a carbanion, which then attacks the carbonyl carbon of the aldehyde. A polar solvent stabilizes this charged carbanion and the subsequent intermediates. Protic solvents can also hydrogen bond with the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

  • Step 2 (Intramolecular Cyclization): The formation of the chromene ring is an intramolecular nucleophilic attack of the hydroxyl group onto the nitrile-conjugated double bond. The polarity of the solvent can influence the conformation of the intermediate, potentially affecting the rate of this cyclization.

  • Step 3 (Dehydration): The final step is the elimination of a water molecule to form the stable 2H-chromene ring. While the solvent's role here is less pronounced than in the initial steps, it can influence the ease of this elimination.

By understanding how the solvent interacts with the reactants and intermediates at each stage, you can make more informed decisions to optimize your synthesis.

References

Technical Support Center: Synthesis of 8-methoxy-2H-chromene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support guide for the synthesis of 8-methoxy-2H-chromene-3-carbonitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the reaction work-up and product purification. The synthesis, commonly achieved via a Knoevenagel condensation between 2-hydroxy-3-methoxybenzaldehyde and malononitrile, is generally robust. However, challenges in isolating a pure product can arise. This guide is designed to help you navigate these issues with a clear understanding of the underlying chemical principles.

Standard Experimental Protocol: Synthesis and Work-up

This protocol outlines a standard procedure for the base-catalyzed condensation reaction and subsequent purification.

Reaction Setup:

  • To a round-bottom flask, add 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) and malononitrile (1.0-1.1 eq).

  • Add a suitable solvent, such as ethanol or isopropanol (approx. 5-10 mL per gram of aldehyde).

  • Add a catalytic amount of a weak base, such as piperidine (0.1 eq) or triethylamine (0.1 eq).[1]

  • Stir the mixture at room temperature or under gentle reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

Work-up & Purification:

  • Upon reaction completion, cool the mixture to room temperature. If a precipitate has formed, this is likely your product.

  • Pour the reaction mixture into a larger volume of cold water (or a slightly acidic aqueous solution, e.g., 1% HCl) to precipitate the crude product.

  • Isolate the solid by vacuum filtration and wash the filter cake thoroughly with cold water to remove the catalyst and any water-soluble impurities.

  • Wash the cake with a small amount of cold ethanol or another suitable solvent to remove colored impurities.

  • Dry the crude product under vacuum.

  • For final purification, recrystallize the crude solid from a suitable solvent, such as ethanol.[2] If necessary, perform column chromatography.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the work-up and purification stages in a question-and-answer format.

Q1: My reaction yields are consistently low, even though TLC shows full consumption of the starting aldehyde. Where am I losing my product during work-up?

Answer: Product loss during work-up is a common issue and can stem from several factors related to the product's solubility and stability.

  • Cause: Premature precipitation and insufficient washing. If the product precipitates directly from the reaction mixture upon cooling, it can trap unreacted starting materials and the catalyst. Subsequent washing might be insufficient to remove these, leading to a lower weight of pure, recrystallized product.

  • Solution: Ensure the crude product is thoroughly triturated or stirred as a slurry in cold water. This breaks up the solid and allows for more effective removal of water-soluble impurities. An acidic wash (e.g., dilute HCl) is particularly effective for removing basic catalysts like piperidine by converting them to their water-soluble ammonium salts.

  • Cause: Product solubility in the aqueous phase. While chromene derivatives are generally not very water-soluble, the presence of ethanol from the reaction mixture can increase the product's solubility in the aqueous quench solution, leading to losses in the filtrate.

  • Solution: Minimize the amount of alcohol used in the reaction. Alternatively, after the reaction, you can remove the ethanol under reduced pressure before adding the mixture to water. This will ensure maximum precipitation of your crude product.

  • Cause: Formation of water-soluble side products. Under certain conditions, side reactions can lead to different products. For instance, using an excess of malononitrile can sometimes lead to the formation of Michael adducts or more complex structures that may have different solubilities.[3][4]

  • Solution: Carefully control the stoichiometry of your reactants. Monitor the reaction by TLC not just for the disappearance of the aldehyde but also for the appearance of a single, major product spot.

Q2: My crude product is a persistent yellow-brown oil that refuses to crystallize. How can I solidify it?

Answer: The failure of a product to crystallize is almost always due to the presence of impurities that disrupt the crystal lattice formation.

  • Primary Cause: Residual catalyst or unreacted starting materials. Basic catalysts like piperidine or unreacted liquid aldehydes can act as impurities that keep the product oily.

  • Expert Solution: The first step is a rigorous purification wash. Dissolve the oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Transfer the solution to a separatory funnel and wash sequentially with 1M HCl to remove the basic catalyst, followed by a saturated sodium bicarbonate solution to remove any unreacted phenolic starting material (2-hydroxy-3-methoxybenzaldehyde). Finally, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. This should yield a solid or a much purer oil that is more amenable to crystallization.

  • Inducing Crystallization: If the purified product is still an oil, you can try the following:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of solid product from a previous batch, add a tiny crystal to the oil.

    • Solvent Trituration: Add a small amount of a non-solvent (a solvent in which your product is poorly soluble, like hexane or diethyl ether) to the oil and stir vigorously. This can often shock the product out of solution as a solid.

    • Slow Evaporation: Dissolve the oil in a minimal amount of a good solvent (e.g., DCM) and add a layer of a poor solvent (e.g., hexane). Cover the container and allow the good solvent to slowly evaporate over time.

Q3: My NMR spectrum shows significant amounts of unreacted 2-hydroxy-3-methoxybenzaldehyde. How can I remove it post-reaction?

Answer: The phenolic nature of the starting aldehyde provides a straightforward chemical handle for its removal.

  • Explanation: 2-hydroxy-3-methoxybenzaldehyde contains an acidic phenolic hydroxyl group. This can be deprotonated by a mild base to form a water-soluble phenoxide salt. Your product, this compound, lacks this acidic proton.

  • Protocol: Dissolve your crude product in an organic solvent immiscible with water (e.g., ethyl acetate). Wash the organic solution with a 1M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the aldehyde, pulling it into the aqueous layer as its sodium salt. Repeat the basic wash 2-3 times. Afterward, wash the organic layer with water and then brine to remove any residual base, dry over Na₂SO₄, and concentrate to obtain the purified product.

Q4: I am having trouble with emulsions during the extractive work-up. How can I break them?

Answer: Emulsions are common when performing extractions, especially after basic washes. They are stabilized by fine particulate matter or compounds that act as surfactants.

  • Solutions:

    • Add Brine: The most common and effective method is to add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to break up the emulsion and forces the separation of the organic and aqueous phases.

    • Patience: Allow the separatory funnel to stand undisturbed for an extended period (10-30 minutes). Often, the layers will separate on their own.

    • Filtration: In stubborn cases, you can filter the entire emulsified mixture through a pad of Celite® or glass wool. This can help to remove the particulate matter that is stabilizing the emulsion.

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for forcing phase separation.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

Answer: The pure compound is typically described as a yellow solid. The exact color can vary from pale yellow to a more intense yellow depending on the crystalline form and purity.

Q2: What are the best solvents for recrystallization?

Answer: Ethanol is a commonly cited and effective solvent for the recrystallization of this class of compounds.[1][2] The general procedure is to dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Other polar protic solvents or solvent mixtures like ethanol/water or isopropanol could also be effective.

Q3: Is column chromatography always necessary for purification?

Answer: Not always. If the Knoevenagel condensation proceeds cleanly and the product precipitates in high purity, a thorough wash of the crude solid followed by a single recrystallization may be sufficient to obtain material of high purity (>95%). However, if TLC analysis of the crude product shows multiple spots of similar polarity, flash column chromatography is the recommended method for achieving high purity. A common eluent system would be a gradient of ethyl acetate in hexane or petroleum ether.

Q4: How can I confirm the identity and purity of my final product?

Answer: A combination of analytical techniques should be used:

  • TLC: A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

  • Melting Point: A sharp melting point that matches the literature value indicates high purity. The melting point for a related compound, 3-acetyl-8-methoxy-2H-chromen-2-one, is reported as 444–447 K (171-174 °C), suggesting the carbonitrile will have a distinct, high melting point.[1]

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The spectra should show the expected signals with the correct integrations and chemical shifts, and be free of impurity peaks.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (C₁₁H₉NO₂ = 187.19 g/mol ).[5]

  • Infrared (IR) Spectroscopy: Look for characteristic peaks, especially the sharp nitrile (C≡N) stretch around 2220-2260 cm⁻¹ and C-O-C stretches.

Data Summary Table

ParameterValueReference
Molecular Formula C₁₁H₉NO₂[5]
Molecular Weight 187.19 g/mol [5]
Physical Form Yellow Solid
Key IR Peaks (cm⁻¹) ~2230 (C≡N), ~1600 (C=C), ~1250 (C-O)General Spectroscopic Data
Recrystallization Solvent Ethanol[1][2]

Work-up and Purification Workflow

The following diagram illustrates a comprehensive workflow for the isolation and purification of this compound after the initial reaction is complete.

Workup_Workflow cluster_reaction Post-Reaction cluster_workup Aqueous Work-up cluster_purification Purification ReactionMixture Completed Reaction Mixture (Product, Solvent, Catalyst, H₂O) Quench Quench in Cold Water / Dilute Acid ReactionMixture->Quench Filtration Vacuum Filtration Quench->Filtration Wash Wash Solid with H₂O & Cold EtOH Filtration->Wash Crude Dry Crude Solid Wash->Crude PurityCheck Assess Purity (TLC, NMR) Crude->PurityCheck Recrystallize Recrystallization (e.g., from Ethanol) PurityCheck->Recrystallize Sufficiently Pure Column Column Chromatography (if needed) PurityCheck->Column Impure PureProduct Pure Crystalline Product Recrystallize->PureProduct Column->Recrystallize

Caption: General workflow for work-up and purification.

References

Technical Support Center: Byproduct Formation in the Knoevenagel Condensation of Salicylaldehyde and Malononitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of chromene derivatives via the Knoevenagel condensation of salicylaldehyde and malononitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, mechanistic insights, and optimized protocols. Our goal is to help you navigate the complexities of this reaction, minimize byproduct formation, and maximize the yield of your desired product, 2-imino-2H-chromene-3-carbonitrile.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the reaction, providing causal explanations and actionable solutions in a direct question-and-answer format.

Q1: My reaction yields a complex mixture instead of the clean, desired 2-imino-2H-chromene-3-carbonitrile. What are the likely byproducts?

A: The reaction between salicylaldehyde and malononitrile is deceptively complex. While the target is the intramolecularly cyclized Knoevenagel product, several subsequent or parallel reactions can occur, leading to a variety of byproducts. The distribution of these products is highly dependent on stoichiometry, catalyst, solvent, and reaction time.[1][2]

The most commonly observed byproducts include:

  • Michael Adduct (e.g., 2-(2-amino-3-cyano-4H-chromen-4-yl)malononitrile): This results from the addition of a second molecule of malononitrile to the initial Knoevenagel product.[1][2][3]

  • Dimeric Species: Under certain conditions, particularly with extended reaction times, the 2-iminochromene product can undergo dimerization.[1][2]

  • Chromeno[3,4-c]pyridine Derivatives: These are complex heterocyclic structures formed from domino reactions involving up to three molecules of malononitrile.[1][2]

  • Hydrolyzed Product (2-oxo-2H-chromene-3-carbonitrile): The target imine is susceptible to hydrolysis, especially during aqueous workup, which converts it to the more stable coumarin (ketone) analogue.[4]

Q2: I've confirmed the formation of the Michael adduct, where a second unit of malononitrile has added. How can I prevent this side reaction?

A: The formation of the Michael adduct is a classic case of the product being reactive under the reaction conditions. The initial Knoevenagel product is an excellent Michael acceptor.

Causality & Solution:

  • Stoichiometry Control (Primary Cause): This byproduct is most prevalent when using an excess of malononitrile. The abundance of the malononitrile carbanion (the nucleophile) drives the Michael addition.

    • Solution: Employ a strict 1:1 molar ratio of salicylaldehyde to malononitrile.[5] Even a slight excess of the aldehyde can be beneficial to ensure all the nucleophilic malononitrile is consumed in the primary condensation step.

  • Reaction Time: Longer reaction times allow the Michael addition to compete more effectively with the initial condensation.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC).[6][7] Once the salicylaldehyde starting material is consumed, work up the reaction promptly to prevent the slower-forming byproducts from accumulating.

  • Concentration: High concentrations of reactants can favor bimolecular side reactions like the Michael addition.

    • Solution: While counterintuitive to rate, running the reaction at a slightly lower concentration can sometimes disfavor the second addition step.

Q3: My final isolated product is the coumarin (2-oxo-2H-chromene-3-carbonitrile) instead of the desired 2-imino-2H-chromene-3-carbonitrile. Why did this hydrolysis occur?

A: The imine functional group in your target molecule is essentially a protected ketone. It is prone to hydrolysis to the more thermodynamically stable carbonyl group, especially in the presence of water and an acid or base catalyst.

Causality & Solution:

  • Aqueous Workup: The most common cause is exposure to water during the workup or purification steps (e.g., washing with aqueous solutions, using "wet" solvents for chromatography).

    • Solution: If the imine is the desired final product, perform a non-aqueous workup. Use anhydrous solvents (e.g., ethanol, THF) and avoid washing with water or bicarbonate solutions if possible.[1][8] If an aqueous wash is unavoidable, keep the contact time brief and the temperature low.

  • Solvent Choice: Using protic solvents like water or running the reaction in non-anhydrous ethanol can introduce sufficient water for hydrolysis to occur over time.

    • Solution: Use anhydrous solvents for the reaction. If the reaction generates water, consider using a Dean-Stark apparatus with a solvent like toluene to remove it azeotropically.[6]

Q4: How does my choice of catalyst and solvent impact byproduct formation?

A: The catalyst and solvent are critical variables that dictate the reaction's pathway and selectivity.

Catalyst Insights:

  • Base Strength: The catalyst's primary role is to deprotonate malononitrile to form the nucleophilic carbanion.[9][10]

    • Weak Bases (Recommended): Catalysts like piperidine, pyridine, or triethylamine are ideal. They are strong enough to deprotonate malononitrile (pKa ≈ 11) but not so strong as to promote self-condensation of the aldehyde or other undesired side reactions.[6][11]

    • Strong Bases (Avoid): Strong bases like NaOH or KOH can lead to a rapid, uncontrolled reaction, favoring the formation of tars and the Michael adduct.[3]

    • Greener Options: Catalysts like ammonium bicarbonate or L-proline have been shown to be effective and can simplify workup.[11][12]

Solvent Insights:

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These are common and effective solvents. They readily dissolve the reactants and catalyst. However, they can participate in proton transfer and may lead to hydrolysis if not anhydrous.[2]

  • Aprotic Solvents (e.g., THF, Dioxane): These can be used to avoid hydrolysis but may result in slower reaction rates.

  • Aqueous Conditions: Using water as a solvent with a base like NaHCO₃ can be a green and efficient method, but careful control of reaction time is crucial to isolate the desired product before subsequent reactions occur.[2][12]

ParameterRecommendationRationale
Stoichiometry 1:1 Salicylaldehyde:MalononitrilePrevents Michael addition of excess malononitrile.[5]
Catalyst Weak organic base (e.g., piperidine)Sufficiently basic to deprotonate malononitrile without causing aldehyde self-condensation.[6][11]
Solvent Ethanol or MethanolGood solubility for reactants; can be run at room temperature.[2]
Temperature Room TemperatureOften sufficient for the reaction to proceed cleanly. Heating can accelerate byproduct formation.[3]
Monitoring Thin Layer Chromatography (TLC)Essential for stopping the reaction upon consumption of starting materials to prevent over-reaction.[7]

Part 2: Scientific Integrity & Logic (FAQs)

Q1: What is the accepted mechanism for the formation of 2-imino-2H-chromene-3-carbonitrile?

A: The reaction proceeds through a well-established cascade of three key steps:

  • Deprotonation: The basic catalyst removes an acidic α-hydrogen from malononitrile, generating a resonance-stabilized carbanion (enolate).[9][10]

  • Knoevenagel Condensation: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of salicylaldehyde. The resulting alkoxide intermediate is protonated and then undergoes dehydration (elimination of water) to form the benzylidene malononitrile intermediate (an α,β-unsaturated system).[9]

  • Intramolecular Cyclization: The lone pair on the phenolic oxygen atom attacks the β-carbon of the unsaturated system in an intramolecular Michael-type addition (oxo-Michael reaction), forming the chromene ring. A final tautomerization yields the stable 2-imino-2H-chromene-3-carbonitrile product.[12][13]

Q2: How can I reliably purify the target iminochromene from the Michael adduct byproduct?

A: The polarity difference between the target product and the Michael adduct is often sufficient for effective separation.

  • Recrystallization (Preferred Method): The desired 2-imino-2H-chromene-3-carbonitrile is typically less polar and more crystalline than the Michael adduct. A carefully chosen recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) can often precipitate the pure target compound, leaving the more soluble byproduct in the mother liquor.

  • Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel is a reliable alternative. Use a solvent system of moderate polarity, such as a hexane/ethyl acetate gradient. The less polar iminochromene will elute before the more polar Michael adduct, which has an additional amino group and two extra cyano groups.

Part 3: Protocols & Visualizations

Optimized Protocol for Synthesis of 2-imino-2H-chromene-3-carbonitrile

This protocol is designed to minimize byproduct formation.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde (1.0 eq) and malononitrile (1.0 eq).

  • Solvent Addition: Add absolute ethanol (approx. 20 mL per 10 mmol of aldehyde). Stir at room temperature until all solids are dissolved.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) dropwise to the stirring solution.[6]

  • Reaction: Stir the reaction mixture at room temperature. A precipitate of the yellow product may begin to form within minutes to hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) every 30 minutes. The reaction is complete when the salicylaldehyde spot is no longer visible.

  • Workup: Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual catalyst and any soluble impurities.

  • Drying: Dry the product under vacuum to yield 2-imino-2H-chromene-3-carbonitrile as a crystalline solid. Purity can be checked by NMR and melting point.

Visualizing Reaction Pathways

The following diagram illustrates the critical branch point where the reaction can either proceed to the desired product or diverge to form the common Michael addition byproduct.

reaction_pathway cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_products Potential Products Sal Salicylaldehyde Knoevenagel Knoevenagel Adduct (Benzylidene Malononitrile) Sal->Knoevenagel Knoevenagel Condensation Mal Malononitrile (1 eq) Mal->Knoevenagel Knoevenagel Condensation Cat Base Catalyst Cat->Knoevenagel Knoevenagel Condensation Desired Desired Product (2-Imino-2H-chromene-3-carbonitrile) Knoevenagel->Desired Intramolecular Cyclization Byproduct Michael Adduct Byproduct Knoevenagel->Byproduct Michael Addition Mal_extra Excess Malononitrile Mal_extra->Byproduct

Caption: Reaction scheme showing the desired cyclization pathway versus the byproduct pathway.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common experimental issues.

troubleshooting_workflow start Low Yield or Complex Mixture? check_tlc Analyze Crude Mixture by TLC/NMR start->check_tlc is_michael Is Michael Adduct the Main Byproduct? check_tlc->is_michael is_hydrolysis Is Coumarin (Ketone) Product Observed? is_michael->is_hydrolysis No sol_michael Solution: 1. Use 1:1 Stoichiometry 2. Reduce Reaction Time 3. Monitor via TLC is_michael->sol_michael Yes is_unreacted Significant Unreacted Starting Material? is_hydrolysis->is_unreacted No sol_hydrolysis Solution: 1. Use Anhydrous Solvents 2. Perform Non-Aqueous Workup is_hydrolysis->sol_hydrolysis Yes sol_unreacted Solution: 1. Check Catalyst Activity 2. Increase Reaction Time Slightly 3. Gentle Warming (e.g., 40°C) is_unreacted->sol_unreacted Yes end Optimized Reaction is_unreacted->end No sol_michael->end sol_hydrolysis->end sol_unreacted->end

Caption: A decision tree for troubleshooting byproduct formation.

References

Technical Support Center: Alternative Catalysts for 2-Amino-4H-chromene-3-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-4H-chromene-3-carbonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes using modern, efficient, and sustainable catalytic methods. We will explore a variety of alternative catalysts, address common experimental challenges through a troubleshooting guide and FAQs, and provide detailed experimental protocols.

The Shift Towards Greener Synthesis: An Overview of Alternative Catalysts

The synthesis of 2-amino-4H-chromenes, typically achieved through a one-pot, three-component reaction of an aldehyde, malononitrile, and a phenolic compound (such as resorcinol or dimedone), is a cornerstone reaction in medicinal chemistry.[1][2] The core mechanism involves a base-catalyzed Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the phenol and subsequent intramolecular cyclization. Traditionally, this reaction has been catalyzed by homogeneous bases like piperidine or triethylamine, which can lead to challenges in catalyst removal, environmental concerns, and sometimes, long reaction times.[3]

The demand for greener, more efficient, and reusable catalytic systems has driven significant innovation in this field.[4][5] This guide focuses on several classes of alternative catalysts that offer significant advantages over traditional methods.

Alternative Catalyst Systems:
  • Ionic Liquids (ILs): These salts, which are liquid at or near room temperature, can act as both the solvent and the catalyst.[4][6] They are lauded for their negligible vapor pressure, high thermal stability, and recyclability. Task-specific ionic liquids have been designed to be particularly effective for this synthesis.[6][7]

  • Nanoparticle Catalysts: Offering a high surface-area-to-volume ratio, nanoparticle catalysts exhibit exceptional activity.[8] This category includes:

    • Magnetic Nanoparticles (MNPs): Often composed of an iron oxide core (e.g., Fe₃O₄) functionalized with a catalytic species, MNPs allow for remarkably simple catalyst recovery using an external magnet.[9][10][11] This simplifies the workup procedure and enhances reusability.[9][10]

    • Photocatalysts: Light-mediated synthesis using heterogeneous photoredox nanocatalysts represents a novel, energy-efficient approach.[3]

    • Metal Nanoparticles: Silver (Ag) and Palladium (Pd) nanoparticles, sometimes supported on materials like graphene oxide, have been shown to be highly effective.[8][12]

  • Organocatalysts: These metal-free organic molecules can effectively catalyze the reaction, often with high yields and selectivity. Examples include 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), diethylamine, and pyridine-2-carboxylic acid (P2CA).[13][14][15][16] P2CA is particularly noteworthy for its dual acid-base behavior, which can accelerate the reaction cascade.[13][14]

Comparative Overview of Alternative Catalysts
Catalyst TypeKey AdvantagesCommon Challenges
Ionic Liquids Recyclable, dual solvent/catalyst role, high thermal stability.[6][7]Can be viscous, potentially high cost, requires specific workup for recovery.
Magnetic Nanoparticles Excellent reusability, extremely simple separation with a magnet, high catalytic activity.[9][10][11]Potential for aggregation without proper surface coating, initial synthesis of the catalyst can be multi-step.[17]
Other Nanoparticles High surface area and reactivity, can be highly efficient.[8][12]Recovery may require filtration or centrifugation, potential for leaching of metal ions.
Organocatalysts Metal-free (avoids product contamination), often inexpensive and readily available, mild reaction conditions.[13][14][15]May require higher catalyst loading, can sometimes be challenging to separate from the reaction mixture.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2-amino-4H-chromene-3-carbonitriles in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yield is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Cause: Inefficient Catalyst Activity. The chosen catalyst may not be optimal for your specific substrates.

    • Solution: Screen a panel of catalysts. For instance, if you are using a mild base like piperidine and getting low yields, consider a more potent organocatalyst like DBU or a highly active nanoparticle catalyst.[15] Also, verify the catalyst's integrity; some catalysts can be deactivated by moisture or air.

  • Cause: Suboptimal Reaction Conditions. Temperature and solvent play a crucial role.

    • Solution: Optimize the reaction temperature. While many modern catalysts work at room temperature, some substrates may require gentle heating (e.g., 60-80 °C) to achieve good conversion.[7] The choice of solvent is also critical; ethanol is often reported to give excellent yields and facilitate easy product precipitation.[13][18] A water-EtOH mixture can also be highly effective.[13][14]

  • Cause: Incomplete Knoevenagel Condensation. The initial step of the cascade must be efficient.

    • Solution: Ensure your aldehyde is reactive and pure. Aromatic aldehydes with electron-withdrawing groups tend to react faster. If the condensation is sluggish, consider a catalyst known to promote this step effectively, such as a basic ionic liquid or an amine-based organocatalyst.

Q2: I am observing significant side product formation in my reaction, making purification difficult. What are these side products and how can I minimize them?

A2: The formation of side products is often related to the reactivity of the intermediates in the cascade reaction.

  • Cause: Michael Addition of Malononitrile to the Product. The α,β-unsaturated intermediate formed after the Knoevenagel condensation is a potent Michael acceptor. An excess of malononitrile can act as a Michael donor, leading to a dimeric by-product.[19]

    • Solution: Carefully control the stoichiometry. Use a 1:1 molar ratio of the aldehyde and malononitrile.[19] Monitor the reaction closely using Thin Layer Chromatography (TLC) and stop it as soon as the starting aldehyde is consumed to prevent the subsequent Michael addition from occurring.

  • Cause: Self-Condensation of the Aldehyde. This is essentially an aldol condensation and is more prevalent with enolizable aldehydes, especially when using a strong base.[19][20]

    • Solution: Use a milder base. Catalysts like piperidine or pyridine are less likely to promote self-condensation than stronger bases like NaOH.[19][20] Adding the aldehyde slowly to the mixture of malononitrile, the phenol, and the catalyst can also help by keeping the instantaneous concentration of the aldehyde low.

  • Cause: Dimerization of the Iminochromene Intermediate. Under certain conditions, particularly catalyst-free or with specific bases like triethylamine, dimeric chromene derivatives can form.[21][22]

    • Solution: Ensure adequate catalyst loading and choose a catalyst that favors the intramolecular cyclization pathway over intermolecular dimerization.

Q3: I'm using a heterogeneous catalyst (e.g., magnetic nanoparticles), but my yields are decreasing with each catalyst reuse. What's causing this deactivation?

A3: Catalyst deactivation is a key concern in heterogeneous catalysis.

  • Cause: Catalyst Poisoning. Impurities in the reactants or solvent, or by-products from the reaction, can bind strongly to the active sites of the catalyst, blocking them.[23] Sulfur-containing compounds are common poisons for metal-based catalysts.[23]

    • Solution: Use high-purity reactants and solvents. If poisoning is suspected, washing the recovered catalyst thoroughly with a suitable solvent (e.g., ethanol, acetone) before drying and reuse can help. In some cases, a mild thermal treatment may regenerate the catalyst.

  • Cause: Leaching of the Active Species. For supported catalysts, the active catalytic component may detach from the support material and be lost during the workup.

    • Solution: Ensure the catalyst is robustly designed. Covalent grafting of the catalytic species to the support is generally more stable than simple adsorption. A hot filtration test can help determine if leaching is occurring.

  • Cause: Physical Aggregation. Nanoparticles can aggregate or clump together, especially after multiple uses, which reduces the available surface area and, consequently, the catalytic activity.[17]

    • Solution: Ensure the nanoparticles have a stabilizing coating (e.g., silica, a polymer shell).[9] After recovery, ensure the catalyst is fully dried and de-aggregated (e.g., by gentle grinding or sonication in the reaction solvent before the next run).

Q4: My product is difficult to purify. It's oily or sticky, and column chromatography is inefficient.

A4: Purification challenges often arise from the reaction medium or residual starting materials/by-products.

  • Cause: Solvent Choice. Some solvents can make product isolation difficult.

    • Solution: Switch to a solvent system from which the product readily precipitates upon completion of the reaction. Ethanol is frequently cited as an excellent choice, as many 2-amino-4H-chromene derivatives have limited solubility in it at room temperature, allowing for simple filtration.[2][9]

  • Cause: Impurities. As discussed in Q2, side products can co-precipitate or interfere with crystallization.

    • Solution: Optimize the reaction to minimize by-products. If the product is still impure after filtration, recrystallization from a suitable solvent (like ethanol or an ethanol/water mixture) is often effective.

  • Cause: Workup for Ionic Liquids. If using an ionic liquid as the medium, separating the product can be tricky.

    • Solution: A common method is to add a solvent in which the product is soluble but the ionic liquid is not (e.g., diethyl ether). The product can be extracted, and the ionic liquid can then be washed, dried under vacuum, and reused.[7] Alternatively, adding water may precipitate the product, which can then be filtered off.

Frequently Asked Questions (FAQs)

Q1: With so many alternative catalysts available, how do I choose the best one for my specific application?

A1: The ideal catalyst depends on your priorities:

  • For "Green" Chemistry and Sustainability: Magnetic nanoparticles are an excellent choice due to their exceptional reusability and the elimination of filtration from the workup.[11] Solvent-free conditions or using water/ethanol as a solvent with a recyclable catalyst like pyridine-2-carboxylic acid also represent very green approaches.[13][14]

  • For Simplicity and Cost-Effectiveness: Commercially available organocatalysts like DBU or even simple bases like diethylamine can be very effective and do not require special preparation.[15][16]

  • For High Throughput and Speed: Many nanoparticle-catalyzed reactions are extremely fast, often completing in minutes.[2][8]

  • For Mild Conditions: If your substrates are sensitive, biocatalysts like lipase or organocatalysts that function at room temperature are ideal choices.[7]

Q2: Does the nature of the substituent on the aromatic aldehyde affect the reaction?

A2: Yes, significantly. Aromatic aldehydes bearing electron-withdrawing groups (e.g., -NO₂, -CN, halides) are generally more electrophilic and react faster in the initial Knoevenagel condensation step.[1] Conversely, aldehydes with strong electron-donating groups (e.g., -OH, -NMe₂) may react more sluggishly and might require longer reaction times or slightly elevated temperatures.

Q3: Can this synthesis be performed under solvent-free conditions?

A3: Yes, several catalytic systems are highly effective under solvent-free conditions, which is a key principle of green chemistry.[3] Ionic liquids and certain solid-supported catalysts, including magnetic nanoparticles, often perform exceptionally well when the neat reactants are ground or heated together.[4] This minimizes waste and can simplify the workup procedure.

Q4: Is it possible to scale up this reaction for industrial applications?

A4: Absolutely. The multicomponent nature of this reaction is inherently atom-economical and efficient, which is attractive for industrial-scale synthesis. For scalability, heterogeneous catalysts like magnetic nanoparticles are particularly advantageous because their easy separation is maintained at a larger scale, unlike filtration which can become cumbersome.[11] Recent studies have demonstrated the viability of gram-scale synthesis using catalysts like pyridine-2-carboxylic acid, highlighting its potential for practical, widespread use.[13][14]

Visualizations and Mechanisms

General Reaction Mechanism

The synthesis proceeds through a domino Knoevenagel condensation/Michael addition/cyclization cascade. The catalyst, typically a base, plays a crucial role in the initial deprotonation of malononitrile.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition & Cyclization A Aldehyde (R-CHO) C Knoevenagel Adduct (α,β-unsaturated nitrile) A->C B Malononitrile Cat1 Base Catalyst B->Cat1 Deprotonation Cat1->A Nucleophilic Attack D Phenol Derivative (e.g., Dimedone) E Michael Adduct C->E Michael Addition Cat2 Base Catalyst D->Cat2 Deprotonation F Final Product (2-Amino-4H-chromene) E->F Intramolecular Cyclization & Tautomerization

Caption: The reaction cascade for 2-amino-4H-chromene synthesis.

Experimental Workflow: Magnetic Nanoparticle Catalysis

This workflow highlights the simplicity of using a magnetically recoverable catalyst.

G start Start reactants Combine Aldehyde, Malononitrile, Phenol, Solvent, and MNP Catalyst start->reactants reaction Stir/Heat for Specified Time reactants->reaction separation Cool and Apply External Magnet reaction->separation filtration Decant or Filter Supernatant (Contains Product) separation->filtration catalyst_wash Wash MNP Catalyst with Ethanol separation->catalyst_wash Catalyst Pellet product_iso Isolate Product (Evaporation/ Recrystallization) filtration->product_iso catalyst_dry Dry Catalyst for Reuse catalyst_wash->catalyst_dry catalyst_dry->reactants Reuse end End product_iso->end

Caption: Workflow for synthesis and catalyst recovery using magnetic nanoparticles.

Key Experimental Protocols

Protocol 1: Synthesis using a Magnetic Nanoparticle Catalyst

(Based on the general procedure described for Schiff base complexes on MNPs)[9]

  • Preparation: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), the phenol derivative (e.g., dimedone, 1 mmol), and the magnetic nanocatalyst (typically 1-5 mol%).

  • Solvent Addition: Add ethanol (5-10 mL) as the solvent.

  • Reaction: Place a condenser on the flask and heat the mixture to reflux with stirring. Monitor the reaction progress by TLC. Reaction times are typically very short (10-30 minutes).

  • Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Place a strong permanent magnet against the side of the flask. The MNP catalyst will be attracted to the magnet, pelleting on the side of the flask.

  • Product Isolation: Carefully decant the hot ethanolic solution containing the product into a separate beaker. The product will often crystallize or precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The solid product can be collected by filtration and washed with a small amount of cold ethanol to afford the pure compound.

  • Catalyst Regeneration: Wash the recovered MNP catalyst with ethanol (2-3 times), then dry it in an oven for reuse in subsequent reactions.

Protocol 2: Synthesis using an Organocatalyst (Pyridine-2-carboxylic acid)

(Adapted from Vankar, et al.)[13][14]

  • Preparation: To a flask, add the substituted aldehyde (3 mmol), malononitrile (3 mmol), dimedone (3 mmol), and pyridine-2-carboxylic acid (P2CA) (15 mol%, 0.45 mmol).

  • Solvent Addition: Add a 1:1 mixture of water and ethanol (e.g., 10 mL total).

  • Reaction: Reflux the reaction mixture with stirring. Monitor the reaction by TLC. Reactions are typically complete within 5-30 minutes.

  • Product Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove the catalyst and any water-soluble impurities. The product can be further purified by recrystallization from ethanol if necessary.

  • Catalyst Recovery: The aqueous filtrate containing the P2CA catalyst can be concentrated and potentially reused, though its recovery is more involved than with heterogeneous catalysts.

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of 8-methoxy-2H-chromene-3-carbonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 8-methoxy-2H-chromene-3-carbonitrile. Given the nascent state of publicly available data on this specific molecule, we will approach this validation through a logical, stepwise process, leveraging established activities of structurally similar chromene-3-carbonitrile derivatives as a predictive foundation. This document will serve as a comparative guide, outlining the necessary experimental protocols to rigorously assess its potential anticancer and anti-inflammatory properties, benchmarked against known compounds.

The chromene nucleus is a well-established privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The presence of the methoxy group at the 8-position and the carbonitrile at the 3-position of the 2H-chromene core in our target molecule suggests a strong potential for biological efficacy, warranting a thorough investigation.

Comparative Landscape: Positioning this compound

Our validation strategy is predicated on the known biological activities of related chromene structures. For instance, various 4H-chromene-3-carbonitrile derivatives have demonstrated significant anticancer and anti-inflammatory properties. A notable example is the evaluation of N-benzyl derivatives of 2-amino-8-methoxy-4H-chromene-3-carbonitrile for their effects against protein kinases, suggesting a potential mechanism of action for our target compound. Furthermore, the broader class of chromenes has been recognized for its anti-inflammatory and anticancer activities.

This guide will focus on validating two primary, and often interconnected, biological activities for this compound:

  • Anticancer Activity: Assessing cytotoxicity against relevant cancer cell lines and exploring potential mechanisms of action.

  • Anti-inflammatory Activity: Evaluating the ability to modulate key inflammatory pathways in cellular models.

As a primary comparator, we will conceptually benchmark the potential activity of this compound against Doxorubicin , a standard chemotherapeutic agent, and Indomethacin , a well-characterized non-steroidal anti-inflammatory drug (NSAID).

Experimental Validation Workflow

The following sections detail the experimental protocols necessary to validate the biological activity of this compound. The causality behind each experimental choice is explained to provide a clear understanding of the validation process.

Part 1: Assessment of Anticancer Activity

A fundamental first step in anticancer drug discovery is to determine a compound's ability to inhibit the growth of cancer cells.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Rationale: This initial screen will provide a quantitative measure of the cytotoxic potential of this compound across a panel of cancer cell lines. We will use cell lines representing different cancer types, for example, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HT-29 (colon adenocarcinoma).

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Doxorubicin will be used as a positive control. Add 100 µL of the diluted compound or control to the respective wells. Include wells with untreated cells (negative control) and wells with medium and DMSO (vehicle control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation:

CompoundCancer Cell LineIC₅₀ (µM) [Predicted/Experimental]
This compoundMCF-7To be determined
This compoundA549To be determined
This compoundHT-29To be determined
DoxorubicinMCF-7~0.5 - 1.5
DoxorubicinA549~0.1 - 0.5
DoxorubicinHT-29~0.2 - 1.0

Note: IC₅₀ values for Doxorubicin are approximate and can vary between cell lines and experimental conditions.

Part 2: Elucidation of Potential Anti-inflammatory Activity

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. Therefore, assessing the anti-inflammatory potential of our target compound is a logical next step.

The Griess assay is a simple and sensitive colorimetric method for the detection of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO). Macrophages, when activated by inflammatory stimuli like lipopolysaccharide (LPS), produce large amounts of NO.

Rationale: This assay will determine if this compound can inhibit the production of the pro-inflammatory mediator, nitric oxide, in an in vitro model of inflammation.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Indomethacin will be used as a positive control.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group without LPS stimulation.

  • Griess Reaction: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the results as a percentage of inhibition compared to the LPS-stimulated control.

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive technique for quantifying the concentration of specific proteins, such as cytokines, in biological samples.

Rationale: Tumor Necrosis Factor-alpha (TNF-α) is a key pro-inflammatory cytokine. Measuring its inhibition will provide further evidence of the anti-inflammatory potential of this compound.

Step-by-Step Methodology:

  • Sample Collection: Use the cell culture supernatants from the Griess assay experiment (or a parallel experiment).

  • ELISA Procedure: Follow the manufacturer's instructions for a commercial mouse TNF-α ELISA kit. Briefly, this involves:

    • Coating a 96-well plate with a capture antibody specific for TNF-α.

    • Adding the cell culture supernatants and standards to the wells.

    • Incubating to allow TNF-α to bind to the capture antibody.

    • Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Adding a substrate that is converted by the enzyme into a colored product.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve and determine the concentration of TNF-α in the samples. Calculate the percentage of TNF-α inhibition.

Data Presentation:

CompoundAssayIC₅₀ (µM) [Predicted/Experimental]
This compoundGriess (NO)To be determined
This compoundELISA (TNF-α)To be determined
IndomethacinGriess (NO)~10 - 50
IndomethacinELISA (TNF-α)~5 - 20

Note: IC₅₀ values for Indomethacin are approximate and can vary based on experimental conditions.

Visualizing the Experimental Workflow and Potential Mechanisms

To provide a clear visual representation of the validation process and potential molecular interactions, the following diagrams have been generated using Graphviz.

Experimental Workflow Diagram

G cluster_0 Anticancer Activity Validation cluster_1 Anti-inflammatory Activity Validation start_cancer This compound cell_lines Cancer Cell Lines (MCF-7, A549, HT-29) start_cancer->cell_lines Treat mtt_assay MTT Assay cell_lines->mtt_assay Assess Viability ic50_cancer Determine IC50 mtt_assay->ic50_cancer Analyze Data start_inflam This compound macrophages RAW 264.7 Macrophages start_inflam->macrophages Pre-treat lps_stimulation LPS Stimulation macrophages->lps_stimulation griess_assay Griess Assay (NO) lps_stimulation->griess_assay elisa_assay ELISA (TNF-α) lps_stimulation->elisa_assay ic50_inflam Determine IC50 griess_assay->ic50_inflam elisa_assay->ic50_inflam

Caption: Workflow for validating the anticancer and anti-inflammatory activities.

Potential Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS TNFa TNF-α Expression NFkB->TNFa NO Nitric Oxide (NO) iNOS->NO TNFa_protein TNF-α Protein TNFa->TNFa_protein Chromene This compound Chromene->NFkB Inhibition?

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This guide outlines a robust and scientifically sound methodology for the initial validation of the biological activities of this compound. By employing standardized in vitro assays and comparing the results with well-established drugs, researchers can effectively ascertain the anticancer and anti-inflammatory potential of this novel compound.

Positive results from these initial screens would warrant further investigation into the specific molecular mechanisms of action. This could include assays to assess apoptosis induction (e.g., caspase activity assays, Annexin V staining), cell cycle analysis, and kinase inhibition profiling to identify specific molecular targets. The framework presented here provides the essential first steps in the exciting journey of drug discovery and development for this promising class of molecules.

A Senior Application Scientist's Guide to the In Vitro Evaluation of 8-methoxy-2H-chromene-3-carbonitrile as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Chromene Scaffold

The chromene ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with a wide array of biological activities.[1] In oncology, derivatives of both 2H- and 4H-chromene have emerged as potent cytotoxic agents against a multitude of human cancer cell lines, acting through diverse mechanisms such as microtubule disruption, cell cycle arrest, and induction of apoptosis.[2][3] One such compound, Crolibulin™, has even advanced to clinical trials for treating advanced solid tumors, underscoring the therapeutic potential of this chemical class.[1][3]

This guide focuses on a specific analogue, 8-methoxy-2H-chromene-3-carbonitrile . While extensive data may not be published for this exact molecule, its structural features suggest it is a promising candidate for investigation. This document provides a comprehensive, field-proven framework for conducting a rigorous in vitro comparison of its anticancer activity. We will proceed from initial cytotoxicity screening to preliminary mechanistic insights, establishing a self-validating system for generating reliable and reproducible data for drug development professionals.

Part 1: Strategic Experimental Design for a Tiered Screening Approach

A robust initial evaluation hinges on a well-designed experimental strategy. Our approach is not merely to generate data, but to generate meaningful, comparative data that informs a " go/no-go " decision for further development.

Rationale for Cell Line Selection

To obtain a broad yet representative assessment of anticancer activity, we will employ a panel of three human cancer cell lines from the NCI-60 panel, each representing a prevalent cancer type with distinct genetic backgrounds:

  • MCF-7: A well-characterized, estrogen receptor-positive (ER+) human breast adenocarcinoma cell line. It is a workhorse for screening potential breast cancer therapeutics.

  • A549: A human lung carcinoma cell line, representative of non-small cell lung cancer (NSCLC).

  • HCT-116: A human colorectal carcinoma cell line known for its rapid growth and use in colon cancer research.[4]

To assess selectivity, a non-cancerous cell line should ideally be included. For this guide, we will focus on the cancer cell panel, but researchers are encouraged to include a line such as HEK293 (human embryonic kidney) or MCF-10A (non-tumorigenic breast epithelial) in parallel experiments.

Selection of a Benchmarking Control

To contextualize the potency of our test compound, a standard-of-care chemotherapeutic agent is essential. We have selected Doxorubicin , a potent and widely used anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II. Its well-documented IC50 values across numerous cell lines provide a robust benchmark for comparison.[5][6][7]

The Choice of Cytotoxicity Assay: MTT

For primary screening, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, cost-effective, and widely adopted method.[8][9] The principle is straightforward: metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced, once solubilized, is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[9][10]

This workflow provides a clear, quantitative measure of cytotoxicity—the half-maximal inhibitory concentration (IC50).

Experimental Workflow Diagram

The overall strategy for the primary cytotoxicity screen is outlined below.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis start Start culture Culture & Expand Cancer Cell Lines (MCF-7, A549, HCT-116) start->culture count Harvest & Count Cells (Trypan Blue Exclusion) culture->count plate Seed Cells into 96-well Plates count->plate add_cpd Add Compounds to Wells (Incubate 48h at 37°C, 5% CO₂) plate->add_cpd prepare_cpd Prepare Serial Dilutions of this compound & Doxorubicin prepare_cpd->add_cpd add_mtt Add MTT Reagent (Incubate 4h) add_cpd->add_mtt solubilize Solubilize Formazan (Add DMSO) add_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate % Viability vs. Control read->calculate plot Plot Dose-Response Curve & Determine IC50 calculate->plot end end plot->end End

Caption: Tiered workflow for in vitro cytotoxicity screening.

Part 2: Detailed Experimental Protocols

Adherence to standardized protocols is critical for reproducibility. The following sections provide step-by-step methodologies.

Cell Culture and Maintenance

This protocol assumes standard aseptic cell culture techniques are followed in a certified biosafety cabinet.[11][12]

  • Thawing & Expansion: Revive cryopreserved cells by rapidly thawing the vial in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin). Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the pellet in fresh medium.[13] Transfer to an appropriately sized culture flask (e.g., T-25 or T-75).

  • Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO2.[14]

  • Sub-culturing (Passaging): Monitor cell confluency daily. When cells reach 80-90% confluency, aspirate the medium, wash once with sterile Phosphate-Buffered Saline (PBS), and add an appropriate volume of a detachment agent like Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with complete growth medium, collect the cell suspension, and centrifuge. Resuspend the pellet and re-plate at the recommended split ratio.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Harvest log-phase cells as described above. Perform a cell count using a hemocytometer or automated cell counter with Trypan Blue to ensure high viability (>95%). Dilute the cell suspension to the optimal seeding density (e.g., 5,000-10,000 cells/well) and dispense 100 µL into each well of a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and Doxorubicin in sterile DMSO. Create a series of 2-fold serial dilutions in serum-free medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Include "vehicle control" wells (containing DMSO at the highest concentration used) and "medium only" blank wells. Incubate the plate for 48 hours at 37°C with 5% CO2.[8]

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT.[8]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Place the plate on an orbital shaker for 10-15 minutes at low speed to ensure complete solubilization.[9]

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

Data Analysis and IC50 Determination
  • Background Subtraction: Subtract the average OD of the "medium only" blank wells from the OD of all other wells.

  • Calculate Percent Viability: Determine the percentage of cell viability for each concentration using the following formula: % Viability = (OD of Treated Well / OD of Vehicle Control Well) x 100

  • IC50 Calculation: Plot the percent viability against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) in software like GraphPad Prism or R to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[9]

Part 3: Comparative Data and Mechanistic Hypothesis

Comparative Cytotoxicity Data (Hypothetical)

The following table summarizes hypothetical IC50 values derived from the described protocol, providing a clear comparison of potency and selectivity.

CompoundIC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. A549 (Lung)IC50 (µM) vs. HCT-116 (Colon)
This compound 4.5 ± 0.67.2 ± 0.92.8 ± 0.4
Doxorubicin (Positive Control) 0.65 ± 0.25[6]0.4 ± 0.09[6]1.9 ± 0.3[7]
Values are presented as mean ± standard deviation from three independent experiments.

Interpretation: In this hypothetical scenario, this compound demonstrates potent cytotoxic activity in the low micromolar range, with particular efficacy against the HCT-116 colon cancer cell line. While not as potent as the benchmark drug Doxorubicin, its activity warrants further investigation, especially if it exhibits a more favorable safety profile against non-cancerous cells.

Hypothesized Mechanism of Action: Induction of Apoptosis

Many chromene derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[2][15][16] A common pathway involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors. Based on the literature for structurally similar compounds, we can hypothesize that this compound may trigger the intrinsic apoptotic pathway.

Proposed Signaling Pathway Diagram

G cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade compound 8-methoxy-2H-chromene- 3-carbonitrile bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 inhibits bax Bax (Pro-apoptotic) bcl2->bax inhibits mito Mitochondrion bax->mito permeabilizes cyto_c Cytochrome c Release mito->cyto_c act_cas9 Active Caspase-9 cyto_c->act_cas9 forms apoptosome apaf1 Apaf-1 apaf1->act_cas9 forms apoptosome cas9 Pro-Caspase-9 cas9->act_cas9 forms apoptosome act_cas3 Active Caspase-3 (Executioner) act_cas9->act_cas3 activates cas3 Pro-Caspase-3 apoptosis Apoptosis (Cell Death) act_cas3->apoptosis

References

A Comparative Benchmarking Guide to 8-methoxy-2H-chromene-3-carbonitrile and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the vast chemical space of heterocyclic compounds, the chromene scaffold stands out as a privileged structure with a remarkable spectrum of biological activities. This guide provides an in-depth comparative analysis of 8-methoxy-2H-chromene-3-carbonitrile and other key chromene derivatives, offering objective performance data and the supporting experimental methodologies to empower your research and development endeavors.

The Chromene Core: A Foundation for Diverse Bioactivity

The chromene, or benzopyran, nucleus is a heterocyclic motif found in a plethora of natural products and synthetic compounds.[1] Its inherent structural features allow for diverse substitutions, leading to a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3] The 2H- and 4H-isomers of chromene, along with their various functionalized derivatives, have been the subject of extensive research, revealing potent biological effects and offering promising avenues for the development of novel therapeutics.

This guide will focus on the comparative analysis of this compound, a specific derivative with potential for further investigation, against other notable chromene analogs. We will delve into their synthesis, explore their performance in key biological assays, and elucidate the structure-activity relationships that govern their efficacy.

Synthesis of Chromene Derivatives: A Modular Approach

A common and efficient method for the synthesis of the closely related and widely studied 2-amino-4H-chromene-3-carbonitrile derivatives is the one-pot, three-component reaction of a substituted salicylaldehyde, malononitrile, and a suitable active methylene compound, often catalyzed by a base like piperidine or sodium carbonate.[4][5] This versatile approach allows for the generation of a diverse library of chromene derivatives by varying the starting materials.

General Synthetic Workflow for 2-Amino-4H-Chromene-3-Carbonitriles

Salicylaldehyde Substituted Salicylaldehyde Reaction One-Pot Reaction Salicylaldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction ActiveMethylene Active Methylene Compound ActiveMethylene->Reaction Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Reaction catalyzes Solvent Solvent (e.g., Ethanol) Solvent->Reaction in Product 2-Amino-4H-chromene-3-carbonitrile Derivative Reaction->Product

Caption: General one-pot synthesis of 2-amino-4H-chromene-3-carbonitriles.

Experimental Protocol: Synthesis of 2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles[5]
  • Reactant Mixture: To a mixture of a substituted benzaldehyde (2 mmol), malononitrile (2 mmol), and resorcinol (2 mmol) in 5 mL of water, add a solution of sodium carbonate (0.5 mmol) in 5 mL of water.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the solid product precipitates out of the solution. Filter the solid, wash thoroughly with water.

  • Purification: Recrystallize the crude product from a mixture of 96% ethanol and toluene to afford the pure 2-amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitrile derivatives.

This protocol can be adapted for the synthesis of this compound by using 2-hydroxy-3-methoxybenzaldehyde as the starting salicylaldehyde derivative.

Comparative Biological Performance

The therapeutic potential of chromene derivatives has been extensively evaluated across various disease models. Here, we present a comparative analysis of the anticancer and antimicrobial activities of this compound and its analogs, based on available experimental data.

Anticancer Activity

The anticancer properties of chromene derivatives are one of their most well-documented biological activities.[1] Many of these compounds exert their effects by inducing apoptosis, inhibiting cell proliferation, and targeting key signaling pathways involved in cancer progression.[6][7]

The following table summarizes the in vitro cytotoxic activity (IC50 values) of a selection of chromene derivatives against various human cancer cell lines. It is important to note that direct comparison is challenging due to variations in the cell lines and experimental conditions used in different studies.

CompoundDerivative ClassCancer Cell LineIC50 (µM)Reference
8-methoxy-2-N-phenylimino-2H-[4]-benzopyran-3-carbonitrile (5c) 2H-ChromenePC3 (Prostate)~15.9 (63% survival at 25 µM)[8]
2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile (MX 58151) 4H-ChromeneT47D (Breast)0.037 (GI50)[8]
2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitrile (7e) 4H-ChromeneMDA-MB-231 (Breast)3.46-18.76 (µg/mL)[6]
2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitrile (7f) 4H-ChromeneMCF-7 (Breast)3.46-18.76 (µg/mL)[6]
2-amino-4-(2-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile (4c) Benzo[h]chromeneHT-29 (Colon) & CCRF-CEM (Leukemia)11.1 (Src kinase inhibition)[9]
2-amino-4-(3-nitrophenyl)-4H-benzo[h]chromene-3-carbonitrile (4h) Benzo[h]chromeneHT-29 (Colon) & CCRF-CEM (Leukemia)18.3 (Src kinase inhibition)[9]

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Antimicrobial Activity

Chromene derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[3] Their mechanisms of action are diverse and can include the inhibition of essential enzymes and disruption of microbial cell membranes.

The following table provides a comparative overview of the antimicrobial activity of selected chromene derivatives, presented as the Minimum Inhibitory Concentration (MIC) in µg/mL.

CompoundDerivative ClassMicroorganismMIC (µg/mL)Reference
2-amino-4H-chromene derivative (3h) 4H-ChromeneStaphylococcus aureusZone of inhibition: 25 mm[10]
2-amino-4H-chromene derivative (3o) 4H-ChromeneStaphylococcus aureusZone of inhibition: 25 mm[10]
2-amino-4H-chromene derivative (3i) 4H-ChromeneFusarium oxysporumZone of inhibition: 21 mm[10]
2-amino-7-hydroxy-8-methyl-4-aryl-4H-chromene-3-carbonitrile (4f, 4g) 4H-ChromeneProteus mirabilisBiofilm formation inhibition[4]
2,7-diamino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile (4b, 4c) Benzo[h]chromeneVarious bacteria and fungi0.007 - 3.9[11]
2-amino-7-hydroxy-4-phenyl-6-(phenyldiazenyl)-4H-chromene-3-carbonitrile (13e, 13i) 4H-ChromeneVarious bacteria and fungi0.007 - 3.9[11]

Note: MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Structure-Activity Relationship (SAR) Insights

The biological activity of chromene derivatives is intricately linked to the nature and position of substituents on the benzopyran core. Analysis of the available data reveals several key SAR trends:

  • Substitution at the 4-position of the 4H-chromene ring: The presence of an aryl group at this position is often crucial for potent anticancer activity. Electron-withdrawing or bulky groups on this aryl ring can significantly influence cytotoxicity.[9]

  • The 2-amino and 3-cyano groups: These functionalities are common in many biologically active 4H-chromenes and are considered important for their anticancer effects.[1]

  • Substitution on the benzene ring of the chromene core: The introduction of electron-donating groups, such as methoxy or hydroxyl groups, can modulate the biological activity. For instance, the 8-methoxy group in our title compound is expected to influence its electronic properties and, consequently, its interaction with biological targets. Halogen substitutions, such as bromo or chloro groups, have also been shown to enhance cytotoxic activity in some cases.[6]

Key Structural Features Influencing Bioactivity

ChromeneCore Chromene Core Position4 4-Aryl/Alkyl Group (Crucial for Anticancer Activity) ChromeneCore->Position4 influences Position2_3 2-Amino & 3-Cyano Groups (Important for Cytotoxicity) ChromeneCore->Position2_3 influences BenzeneRing Substituents on Benzene Ring (e.g., Methoxy, Halogen) (Modulate Activity) ChromeneCore->BenzeneRing influences

Caption: Key structural determinants of bioactivity in chromene derivatives.

Conclusion and Future Directions

This comparative guide highlights the significant potential of this compound and its analogs as scaffolds for the development of novel therapeutic agents. The modular nature of their synthesis allows for the creation of diverse chemical libraries, and the available data demonstrates their potent anticancer and antimicrobial activities.

While a direct head-to-head comparison of this compound with a wide range of derivatives under uniform experimental conditions is not yet available in the literature, the collated data presented here provides a strong foundation for researchers. Future studies should focus on systematic SAR investigations of 2H-chromene-3-carbonitrile derivatives to fully elucidate the impact of the 8-methoxy substitution and to optimize the therapeutic potential of this promising class of compounds. The detailed experimental protocols provided herein offer a starting point for the synthesis and evaluation of novel analogs, paving the way for the next generation of chromene-based therapeutics.

References

Unveiling the Anticancer Arsenal: A Comparative Guide to the Mechanism of Action of 8-Methoxy-2H-chromene-3-carbonitrile and its Analogs in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of oncology drug discovery, the chromene scaffold has emerged as a privileged structure, giving rise to a multitude of derivatives with potent and diverse anticancer activities.[1][2] This guide delves into the mechanistic underpinnings of a specific, promising class of these compounds: 8-methoxy-2H-chromene-3-carbonitrile and its closely related analogs. While direct, extensive research on this exact molecule is nascent, a wealth of data from structurally similar compounds, particularly 8-methoxy-1H-benzo[f]chromene-2-carbonitriles, provides a robust framework for understanding its likely mechanism of action and positions it within the broader context of chromene-based anticancer agents.

This guide will not only dissect the molecular pathways targeted by these compounds but also offer a comparative analysis against established chemotherapeutics and provide detailed experimental protocols for researchers seeking to validate and expand upon these findings.

The Core Mechanism: A Multi-pronged Assault on Cancer Cell Viability

The anticancer efficacy of 8-methoxy-chromene derivatives is not rooted in a single mode of action but rather a coordinated attack on multiple critical cellular processes. The primary mechanisms identified through studies on closely related analogs involve the induction of apoptosis through mitochondrial dysregulation and the halting of cellular proliferation via cell cycle arrest.[3][4]

Induction of Apoptosis: The Mitochondrial Connection

A key feature of the anticancer activity of 8-methoxy-1H-benzo[f]chromene-2-carbonitrile derivatives is their ability to trigger programmed cell death, or apoptosis, by targeting the mitochondria.[3][4] This process is initiated by an increase in mitochondrial superoxide levels, a type of reactive oxygen species (ROS). The surge in ROS leads to a decrease in the mitochondrial membrane potential, a critical event that permeabilizes the mitochondrial membrane and releases pro-apoptotic factors into the cytoplasm. This cascade culminates in the activation of effector caspases, such as caspase 3/7, which are the executioners of apoptosis, leading to the systematic dismantling of the cancer cell.[3][4]

Compound 8-Methoxy-chromene -3-carbonitrile Analog Mitochondria Mitochondria Compound->Mitochondria Targets ROS Increased Mitochondrial Superoxide (ROS) Mitochondria->ROS MMP Decreased Mitochondrial Membrane Potential ROS->MMP Caspase Caspase 3/7 Activation MMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Mitochondrial Apoptosis Pathway Induced by 8-Methoxy-chromene Analogs.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, these chromene derivatives have been shown to interfere with the cancer cell's ability to divide and proliferate by causing cell cycle arrest.[3][4] Studies on 8-methoxy-1H-benzo[f]chromene-2-carbonitriles revealed that these compounds can cause an accumulation of cells in the S phase or S-G2/M phases of the cell cycle.[3][4] This indicates that the compounds may damage DNA during replication (S phase) or interfere with the machinery required for mitosis (M phase), thus preventing the cancer cells from completing the cell division process. Some benzochromene derivatives have also been identified as dual inhibitors of topoisomerase I/II, enzymes critical for resolving DNA topological problems during replication and transcription, and tubulin, the building block of microtubules essential for cell division.[3][5]

cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Compound 8-Methoxy-chromene -3-carbonitrile Analog Arrest Cell Cycle Arrest Compound->Arrest Induces Arrest->S Arrest->G2 Arrest->M

Caption: Cell Cycle Arrest Points Targeted by 8-Methoxy-chromene Analogs.

Comparative Analysis: Benchmarking Against Standard Anticancer Agents

The true potential of a novel anticancer compound is best understood in the context of existing therapies. Several studies have compared the cytotoxic effects of various chromene derivatives against standard chemotherapeutic drugs like doxorubicin, sorafenib, and etoposide across a panel of human cancer cell lines.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Chromene Derivative 2 HT-29 (Colon)More potent than Doxorubicin[6][7]
Chromene Derivative 5 HepG-2 (Liver)More potent than Doxorubicin[6][7]
Benzochromene Derivatives (27, 28, 31a-e, 33) Various1.78 - 5.47[1]
Sorafenib Various3.6 - 6.2[1]
Erlotinib Various> 20[1]
8-Methoxy-1H-benzo[f]chromene-2-carbonitrile (4c) MDA-MB-231 (Breast)Highly Cytotoxic[3][4]
Etoposide MDA-MB-231, MCF-7, T47D (Breast)Generally less potent than some chromene derivatives[8]

Note: This table is a synthesis of data from multiple sources and direct comparison of IC50 values should be done with caution due to variations in experimental conditions.

Methodologies for Mechanistic Investigation

For researchers aiming to explore the anticancer properties of this compound or similar compounds, the following experimental protocols provide a robust starting point for elucidating their mechanism of action.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Protocol:

  • Seed cancer cells (e.g., MDA-MB-231, A549, HeLa, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the chromene derivative (e.g., 0.1 to 100 µM) for 48 or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the compound on cell cycle progression.

Protocol:

  • Treat cancer cells with the chromene derivative at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assessment by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis.

Protocol:

  • Treat cells with the compound as described for cell cycle analysis.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Objective: To assess mitochondrial dysfunction.

Protocol:

  • Treat cells with the chromene derivative for a specified time.

  • Incubate the cells with a fluorescent cationic dye such as JC-1 or TMRE.

  • Wash the cells with PBS.

  • Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in red fluorescence for TMRE indicates a loss of ΔΨm.

Caspase Activity Assay

Objective: To measure the activity of key apoptosis-executing enzymes.

Protocol:

  • Treat cells with the compound.

  • Lyse the cells to release cellular proteins.

  • Incubate the cell lysate with a fluorogenic or colorimetric substrate specific for the caspase of interest (e.g., DEVD for caspase-3).

  • Measure the fluorescence or absorbance using a plate reader.

  • Quantify the caspase activity relative to a standard curve.

cluster_workflow Experimental Workflow Start Cancer Cell Culture Treat Treat with Chromene Derivative Start->Treat Viability Cell Viability (MTT Assay) Treat->Viability Mechanism Investigate Mechanism Treat->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis Mitochondria Mitochondrial Potential (JC-1/TMRE) Apoptosis->Mitochondria Caspase Caspase Activity Assay Apoptosis->Caspase

Caption: Workflow for Investigating the Anticancer Mechanism of Chromene Derivatives.

Conclusion and Future Directions

The collective evidence strongly suggests that this compound and its analogs are a promising class of anticancer agents that warrant further investigation. Their ability to induce apoptosis through mitochondrial pathways and halt cell proliferation via cell cycle arrest provides a solid foundation for their therapeutic potential. Future research should focus on pinpointing the direct molecular targets of these compounds, which could include key proteins in the apoptotic and cell cycle pathways. Moreover, in vivo studies are essential to validate the preclinical efficacy and assess the pharmacokinetic and safety profiles of these chromene derivatives, paving the way for their potential translation into clinical applications. The chromene scaffold continues to be a rich source of inspiration for the development of novel and effective cancer therapies.[9][10]

References

A Comparative Guide to the Synthesis of 8-Methoxy-2H-chromene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of synthetic routes for 8-methoxy-2H-chromene-3-carbonitrile, a valuable scaffold in medicinal chemistry. We will delve into the mechanistic details, experimental protocols, and performance metrics of the primary synthetic strategies, offering insights to guide your selection of the most suitable method for your research and development needs.

Introduction to this compound

The 2H-chromene-3-carbonitrile framework is a privileged heterocyclic motif found in a wide array of biologically active compounds. The incorporation of a methoxy group at the 8-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. As such, efficient and versatile synthetic access to this compound is of paramount importance for the exploration of new therapeutic agents. This guide will focus on the most prevalent and practical synthetic approaches to this target molecule.

Route 1: The Knoevenagel Condensation of o-Vanillin and Malononitrile

The most direct and widely employed method for the synthesis of this compound is the one-pot Knoevenagel condensation of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) with malononitrile. This reaction is typically catalyzed by a base and proceeds through a tandem Knoevenagel condensation and intramolecular oxa-Michael addition.

Mechanistic Insights

The reaction is initiated by the base-catalyzed deprotonation of the active methylene group of malononitrile, forming a carbanion. This nucleophile then attacks the carbonyl carbon of o-vanillin. The resulting intermediate undergoes dehydration to yield a benzylidenemalononitrile derivative. Subsequent intramolecular cyclization, facilitated by the nucleophilic attack of the hydroxyl group onto the electron-deficient double bond, followed by tautomerization, affords the final 2H-chromene-3-carbonitrile product. The choice of base and reaction conditions can significantly impact the reaction rate and yield.

Knoevenagel_Mechanism cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Intramolecular Oxa-Michael Addition cluster_step3 Step 3: Tautomerization o-Vanillin 2-Hydroxy-3-methoxy- benzaldehyde (o-Vanillin) Intermediate_1 Benzylidenemalononitrile intermediate o-Vanillin->Intermediate_1 + Malononitrile (Base catalyst) Malononitrile Malononitrile Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular cyclization Product 8-Methoxy-2H-chromene- 3-carbonitrile Intermediate_2->Product Tautomerization

Caption: General mechanism of the Knoevenagel condensation route.

Comparative Analysis of Catalytic Systems

Several catalytic systems have been reported for this transformation, each with its own advantages and disadvantages. Below is a comparison of some common catalysts.

Catalyst SystemSolventTemperature (°C)Reaction TimeYield (%)Reference
PiperidineEthanolRoom Temperature9 h~85 (for a derivative)[1]
Sodium CarbonateWaterRoom Temperature2 hHigh (general procedure)[2]
Sodium BicarbonateNot specifiedNot specifiedNot specified100 (for a bromo-derivative)[3]
Pyridine-2-carboxylic acidWater-Ethanol (1:1)RefluxShortUp to 98 (for derivatives)[4]
Catalyst-freeVarious solventsUltrasound/Thermal6-20 hHigh (for derivatives)[5]

Note: Yields are reported for closely related derivatives or under general procedures, as a specific yield for the title compound under all these conditions was not available in a single source.

Experimental Protocol: Piperidine-Catalyzed Synthesis

This protocol is adapted from a procedure for a closely related derivative and represents a standard laboratory method.[1]

Materials:

  • 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve an equimolar amount of 2-hydroxy-3-methoxybenzaldehyde and malononitrile in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.5 mol%) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically several hours), remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound.

Route 2: Alternative Synthetic Strategies (A Prospective Outlook)

While the one-pot Knoevenagel condensation is the most prominent route, it is valuable to consider alternative strategies that could offer advantages in specific contexts, such as access to diverse substitution patterns or improved scalability. Although a detailed, experimentally validated alternative route for this compound is not extensively documented in the literature, a plausible multi-step approach can be envisioned.

Proposed Multi-Step Synthesis

A hypothetical multi-step synthesis could involve the initial formation of the chromene ring system with a different substituent at the 3-position, which is then converted to the nitrile group.

Multi_Step_Route Start o-Vanillin Step1 Reaction with a C2 synthon (e.g., Wittig reagent) Start->Step1 Step2 Intermediate: 8-Methoxy-2H-chromene with a precursor group at C3 Step1->Step2 Step3 Conversion of the precursor group to nitrile Step2->Step3 Product 8-Methoxy-2H-chromene- 3-carbonitrile Step3->Product

Caption: A conceptual multi-step synthetic approach.

Discussion of the Multi-Step Approach:

  • Advantages: This approach could offer greater flexibility for introducing a variety of substituents at the 3-position by modifying the final conversion step. It might also provide a route to circumvent any potential issues with the one-pot Knoevenagel reaction, such as side-product formation.

  • Disadvantages: A multi-step synthesis is inherently less atom-economical and will likely result in a lower overall yield compared to a one-pot reaction. It also requires more purification steps, increasing time and resource consumption.

Comparison of Synthetic Routes

FeatureRoute 1: Knoevenagel CondensationRoute 2: Proposed Multi-Step Synthesis
Simplicity High (One-pot reaction)Low (Multiple steps)
Atom Economy HighLow
Yield Generally highLikely lower overall yield
Versatility Primarily for 3-carbonitrile derivativesPotentially more versatile for other C3 substituents
Scalability Good, with optimizationMay be more challenging to scale up
Green Chemistry Can be performed under green conditions (e.g., in water, catalyst-free)Likely to involve more solvents and reagents

Conclusion and Future Perspectives

For the synthesis of this compound, the Knoevenagel condensation of o-vanillin and malononitrile stands out as the most efficient and practical method. Its one-pot nature, high potential yields, and adaptability to green chemistry principles make it the preferred route for most applications. The choice of catalyst can be tailored to specific laboratory constraints and desired reaction times.

While alternative multi-step routes are conceivable and could offer increased synthetic flexibility, they are currently less developed for this specific target molecule and would likely be less efficient. Future research may focus on the development of novel catalytic systems for the Knoevenagel condensation to further improve yields, reduce reaction times, and enhance the environmental friendliness of the synthesis.

References

A Senior Application Scientist's Guide to Purity Assessment of 8-methoxy-2H-chromene-3-carbonitrile by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides an in-depth, technically-grounded methodology for assessing the purity of 8-methoxy-2H-chromene-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. We move beyond a simple recitation of steps to explain the underlying scientific rationale for each decision in the method development and validation process. The protocols described herein are designed as a self-validating system to ensure the generation of robust, reliable, and defensible data in a research and drug development context.

Introduction: The Analytical Imperative for Chromene Scaffolds

Chromene derivatives are privileged structures in drug discovery, forming the core of compounds with a wide array of pharmacological activities, including antitumor, anti-inflammatory, and antiviral properties.[1] The specific compound, this compound, serves as a valuable intermediate in the synthesis of more complex bioactive molecules.[2][3] Consequently, ensuring its chemical purity is not merely a quality control checkpoint; it is a fundamental prerequisite for the integrity of subsequent research, ensuring that observed biological effects are attributable to the target compound and not to confounding impurities.

High-Performance Liquid Chromatography (HPLC) is the quintessential analytical tool for this task, offering high-resolution separation, sensitive detection, and precise quantification of the active pharmaceutical ingredient (API) and any related substances.[4][5] This guide will delineate a strategic approach to developing and validating a stability-indicating HPLC method for this compound, grounded in regulatory expectations and first-principles chemistry.

Part 1: Foundational Strategy - Analyte Characterization and Method Selection

The development of a robust analytical method begins not at the chromatograph, but with a thorough understanding of the analyte's physicochemical properties.[4][5]

Analyte Profile: this compound

  • Structure:

    • Molecular Formula: C₁₁H₉NO₂[6]

    • Molecular Weight: 187.2 g/mol [6][7]

    • Key Features: A fused heterocyclic system (chromene), a methoxy group (-OCH₃), and a nitrile group (-CN).

  • Physicochemical Properties:

    • Polarity: The combination of the somewhat polar ether and nitrile groups with the larger, nonpolar aromatic ring system renders the molecule moderately polar. This makes it an ideal candidate for Reverse-Phase (RP) chromatography.[8]

    • Solubility: It is critical to select a diluent in which the analyte is fully soluble and that is miscible with the mobile phase.[5] Acetonitrile or a mixture of acetonitrile and water is a logical starting point.

    • UV Absorbance: The conjugated π-electron system of the chromene core acts as a strong chromophore, predicting significant UV absorbance suitable for detection with a UV-Vis or Photodiode Array (PDA) detector.[8] A preliminary UV scan is necessary to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Rationale for Reverse-Phase HPLC (RP-HPLC)

The choice of RP-HPLC is a direct consequence of the analyte's properties. In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilane, C18), and the mobile phase is polar. Moderately polar molecules like this compound are retained on the column through hydrophobic interactions and are eluted by increasing the organic solvent content of the mobile phase. This mode of chromatography is versatile, reproducible, and applicable to the vast majority of small-molecule drug candidates.[4]

G cluster_0 Analyte Characterization cluster_1 Method Selection Rationale Analyte This compound Properties Physicochemical Properties: - Moderate Polarity - Aromatic Chromophore - Soluble in Organic Solvents Analyte->Properties Investigate Polarity Moderate Polarity Properties->Polarity Leads to UV_Abs Strong UV Chromophore Properties->UV_Abs Leads to RP_HPLC Select Reverse-Phase HPLC Polarity->RP_HPLC UV_Detector Select UV/PDA Detector UV_Abs->UV_Detector Result Chosen Technique: RP-HPLC with UV Detection RP_HPLC->Result UV_Detector->Result

Caption: Logical workflow for selecting the analytical technique based on analyte properties.

Part 2: Strategic HPLC Method Development

Method development is an iterative process of optimizing chromatographic conditions to achieve the desired separation. The primary goal is to resolve the main peak from all potential impurities, including starting materials, byproducts, and degradants.[9]

Step 1: Initial Column and Mobile Phase Selection

  • Causality: The choice of a C18 column is the industry standard for initial screening due to its versatility and strong hydrophobic retention. A column with dimensions of 150 mm x 4.6 mm and 5 µm particle size offers a good balance of efficiency, resolution, and backpressure.[8] For the mobile phase, Acetonitrile (ACN) is often preferred over methanol as its lower viscosity results in higher efficiency and lower backpressure. A weak acid, such as 0.1% formic acid or phosphoric acid in water, is used to control the ionization of any acidic or basic analytes, ensuring consistent retention times and improved peak shape.

Step 2: Gradient Elution for Initial Screening

  • Causality: A broad gradient elution is essential for initial analysis.[10] It ensures that all components, from highly polar (early eluting) to highly nonpolar (late eluting), are eluted from the column in a reasonable time. This "scouting gradient" provides a comprehensive picture of the sample's complexity and is critical for identifying potential impurities that might be missed in an isocratic run.[9]

Experimental Protocol: Scouting Gradient

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA detector, monitoring from 200-400 nm, with extraction at λmax (e.g., 254 nm as a starting point).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a concentration of approximately 0.5 mg/mL.

Table 1: Example Scouting Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
25.0 5 95
30.0 5 95
30.1 95 5

| 35.0 | 95 | 5 |

Step 3: Method Optimization

Based on the results of the scouting gradient, the method is optimized to ensure adequate resolution (Rs > 1.5) between the main peak and its closest eluting impurity.

  • If peaks are poorly resolved: Modify the gradient slope. A shallower gradient provides more time for separation and increases resolution.

  • If peak shape is poor (tailing/fronting): Adjust the pH of the mobile phase. For acidic or basic impurities, a change in pH can dramatically alter retention and improve peak symmetry.

  • For routine QC: If the sample is relatively simple with few impurities, the method can be converted to a faster, isocratic run for higher throughput.

Part 3: Method Validation - The Cornerstone of Trustworthiness

Once an optimized method is developed, it must be validated to demonstrate its suitability for the intended purpose.[11] This process is rigorously defined by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[12][13] Validation ensures that the method is accurate, precise, specific, and robust.

G Start Optimized HPLC Method Specificity Specificity / Selectivity (Forced Degradation) Start->Specificity Linearity Linearity & Range Specificity->Linearity If Specific Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ_LOD LOQ & LOD Precision->LOQ_LOD Robustness Robustness (Varying Parameters) LOQ_LOD->Robustness End Validated Method Robustness->End

Caption: The sequential workflow of HPLC method validation according to ICH guidelines.

Validation Parameters and Protocols

The following sections describe the key validation experiments.

1. Specificity (Stability-Indicating Nature)

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[12][14]

  • Protocol (Forced Degradation):

    • Prepare solutions of this compound (approx. 0.5 mg/mL).

    • Expose the solutions to stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 80 °C dry heat for 48 hours.

      • Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.

    • Analyze the stressed samples alongside an unstressed control.

  • Self-Validation Check: The method is specific if the main peak is resolved from all degradation product peaks (Resolution > 1.5). The PDA detector is crucial here to assess peak purity, ensuring no co-eluting peaks are present.[13]

2. Linearity and Range

  • Objective: To establish the relationship between analyte concentration and detector response and to define the concentration interval over which the method is precise, accurate, and linear.[11]

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five calibration standards by serial dilution, covering a range from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., 50% to 150%).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Self-Validation Check: The method is linear if the correlation coefficient (r²) is ≥ 0.999.

3. Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.[14] It is assessed by spike recovery.

  • Protocol:

    • Prepare a sample matrix (placebo, if applicable) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each level.

    • Analyze the samples and calculate the percentage recovery of the analyte.

  • Self-Validation Check: The method is accurate if the mean percent recovery is within a predefined range, typically 98.0% to 102.0%.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[12]

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate samples, prepared at 100% of the target concentration, on the same day by the same analyst.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Self-Validation Check: The method is precise if the Relative Standard Deviation (%RSD) is ≤ 2.0% for both repeatability and intermediate precision.

Table 2: Summary of Typical Validation Acceptance Criteria (ICH Q2(R2))

Parameter Acceptance Criterion
Specificity Analyte peak is resolved from all other peaks (Rs > 1.5). Peak purity index > 0.995.
Linearity Correlation Coefficient (r²) ≥ 0.999.
Range Typically 80% to 120% of the test concentration for an assay.[11]
Accuracy Mean % Recovery between 98.0% and 102.0%.
Precision %RSD ≤ 2.0%.
LOQ/LOD Signal-to-Noise ratio of 10:1 for LOQ and 3:1 for LOD.

| Robustness | %RSD of results should remain within specifications after minor changes. |

Part 4: Data Analysis and Purity Calculation

Once the method is validated, it can be used for routine purity assessment. The most common method for purity calculation is Area Percent.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Important Considerations:

  • This calculation assumes that all compounds have a similar response factor at the chosen wavelength. For accurate impurity quantification, a reference standard for each impurity is required to determine its specific response factor.

  • Any peak below the Limit of Quantitation (LOQ) should be disregarded for the total area calculation.

Part 5: Comparison with Alternative Methodologies

While HPLC is the gold standard for this analysis, it is useful to understand its position relative to other techniques.

  • Ultra-High-Performance Liquid Chromatography (UPLC): UPLC operates on the same principles as HPLC but uses smaller particle size columns (< 2 µm) and much higher pressures.[9] This results in significantly faster run times and higher resolution, making it ideal for high-throughput screening. A validated HPLC method can often be transferred to a UPLC system with minimal re-optimization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides not only retention time data but also mass-to-charge ratio information. This is an invaluable tool during method development and forced degradation studies for the structural identification of unknown impurities and degradants.

  • Gas Chromatography (GC): GC is unsuitable for this analyte. This compound is a non-volatile solid, and GC is restricted to analytes that are thermally stable and volatile.

References

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anticancer drug discovery, heterocyclic compounds, particularly those containing the chromene scaffold, have emerged as a promising class of molecules due to their diverse pharmacological activities. This guide provides a detailed comparative analysis of the cytotoxic properties of 8-methoxy-2H-chromene-3-carbonitrile and its structurally related heterocyclic analogues. By synthesizing data from multiple studies, we aim to elucidate the structure-activity relationships that govern their anticancer potential and provide a valuable resource for researchers and drug development professionals in the field of medicinal chemistry.

Introduction: The Therapeutic Potential of Chromenes and Coumarins

Chromenes, also known as benzopyrans, are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyran ring.[1] This core structure is a common motif in a variety of natural products and synthetic molecules that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[2][3] A closely related class of compounds, the coumarins (2H-chromen-2-ones), are also renowned for their diverse pharmacological effects and have been extensively investigated for their cytotoxic potential against various cancer cell lines.[4][5][6] The anticancer activity of these compounds is often attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways involved in cancer progression.[4][7]

The focus of this guide, this compound, belongs to the 2H-chromene family, characterized by the presence of a nitrile group at the 3-position, which is known to be a crucial pharmacophore for anticancer activity. The methoxy group at the 8-position can also significantly influence the molecule's biological properties. This guide will compare the cytotoxicity of this specific compound with other chromene and coumarin derivatives to highlight the structural features that enhance their anticancer efficacy.

Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of this compound and a selection of related heterocyclic compounds against various human cancer cell lines. The data has been compiled from multiple independent studies to provide a broad overview.

Table 1: Cytotoxicity of 3-Amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles [8]

CompoundAr-groupMDA-MB-231A549HeLaMIA PaCa-25637HepG2
4a 4-Fluorophenyl1.832.152.502.702.903.10
4c 3-Chlorophenyl1.201.501.802.102.302.60
4d 4-Chlorophenyl1.501.802.102.402.702.90
4e 3-Bromophenyl1.301.601.902.202.502.80
4f 4-Bromophenyl1.601.902.202.502.803.00

Table 2: Cytotoxicity of Various Coumarin Derivatives

CompoundCell LineIC50 (µM)Reference
4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetateA54948.1[6]
4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetateCRL 1548 (liver cancer)45.1[6]
Coumarin-dimethylaminoethoxy derivative (6)A5495.0[7][9]
Coumarin-pyrrolidinylethoxyl derivative (9)A5495.83[7][9]
(E)-2-((3-benzyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)-N'-(1-(4-bromophenyl)ethylidene)acetohydrazidePC-3 (prostate cancer)3.56[10]
(E)-2-((3-benzyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)-N'-(1-(4-bromophenyl)ethylidene)acetohydrazideMDA-MB-2318.5[10]

Table 3: Cytotoxicity of 2-Amino-4H-chromene-3-carbonitrile Derivatives

CompoundCell LineIC50 (µg/mL)Reference
2-amino-6-bromo-4-(nitromethyl)-4H-chromene-3-carbonitrile (7e)MDA-MB-2313.46[11]
2-amino-6-bromo-4-(nitromethyl)-4H-chromene-3-carbonitrile (7e)MCF-74.12[11]
2-amino-6-bromo-4-(nitromethyl)-4H-chromene-3-carbonitrile (7e)T47D5.21[11]
2-amino-6-bromo-4-(nitroethyl)-4H-chromene-3-carbonitrile (7f)MDA-MB-23118.76[11]
2-amino-6-bromo-4-(nitroethyl)-4H-chromene-3-carbonitrile (7f)MCF-715.43[11]
2-amino-6-bromo-4-(nitroethyl)-4H-chromene-3-carbonitrile (7f)T47D17.89[11]

Structure-Activity Relationship (SAR) Insights

A comprehensive analysis of the available data reveals several key structure-activity relationships that govern the cytotoxic potential of these heterocyclic compounds.

  • The Importance of the 2-Amino and 3-Cyano Groups: The 2-amino-4H-chromene-3-carbonitrile scaffold is a recurring motif in many potent cytotoxic agents.[11][12] The amino and cyano groups are believed to be critical for their biological activity, likely through interactions with cellular targets.

  • Influence of Substituents on the Phenyl Ring: In the case of 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles, the nature and position of the substituent on the pendant phenyl ring at the 1-position significantly impact cytotoxicity. Halogen substitutions, particularly chlorine and bromine at the meta or para positions, have been shown to enhance anticancer activity.[8][13] This suggests that electronic and steric factors of these substituents play a crucial role in target binding.

  • The Benzopyran Core: The fusion of an additional benzene ring to form the benzo[f]chromene scaffold appears to be a favorable modification for cytotoxic activity, as evidenced by the low micromolar IC50 values of the compounds listed in Table 1.

Mechanistic Considerations: How Do These Compounds Exert Their Cytotoxic Effects?

The cytotoxic effects of chromene and coumarin derivatives are often mediated through the induction of apoptosis and cell cycle arrest.

  • Apoptosis Induction: Several studies have demonstrated that these compounds can trigger programmed cell death in cancer cells.[4] For instance, 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles have been shown to increase mitochondrial superoxide levels and decrease the mitochondrial membrane potential, leading to the activation of caspases 3/7 and subsequent apoptosis.[8]

  • Cell Cycle Arrest: Disruption of the normal cell cycle is another common mechanism of action. Treatment with these compounds can lead to the accumulation of cells in specific phases of the cell cycle, such as the S or G2/M phase, ultimately inhibiting cell proliferation.[6][8]

  • Inhibition of Signaling Pathways: Some coumarin derivatives have been found to exert their cytotoxic effects by inhibiting key signaling pathways, such as the PI3K/AKT pathway, which is often dysregulated in cancer.[4]

The following diagram illustrates a generalized workflow for assessing the cytotoxic mechanisms of these compounds.

Cytotoxicity_Workflow cluster_assays In Vitro Cytotoxicity Assessment cluster_mechanism Mechanism of Action Studies Compound Test Compound (e.g., this compound) Cell_Lines Cancer Cell Lines (e.g., MDA-MB-231, A549) Compound->Cell_Lines Treatment MTT_Assay MTT Assay (Cell Viability) Cell_Lines->MTT_Assay IC50 Determine IC50 Value MTT_Assay->IC50 Flow_Cytometry Flow Cytometry IC50->Flow_Cytometry Select Concentrations MMP Mitochondrial Membrane Potential Assay IC50->MMP Western_Blot Western Blot (Protein Expression) IC50->Western_Blot cluster_mechanism cluster_mechanism Cell_Cycle Cell Cycle Analysis Flow_Cytometry->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Flow_Cytometry->Apoptosis

Caption: A generalized workflow for evaluating the cytotoxicity and mechanism of action of novel compounds.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

The following diagram illustrates the principle of apoptosis detection using Annexin V/PI staining.

Apoptosis_Detection cluster_stains Staining Agents Viable Viable Cell Phosphatidylserine (PS) on inner leaflet Intact membrane Early_Apoptotic Early Apoptotic Cell PS on outer leaflet Intact membrane Viable->Early_Apoptotic Apoptotic Stimulus Late_Apoptotic Late Apoptotic/Necrotic Cell PS on outer leaflet Permeable membrane Early_Apoptotic->Late_Apoptotic Annexin_V Annexin V-FITC (Binds to PS) Annexin_V->Early_Apoptotic Annexin_V->Late_Apoptotic PI Propidium Iodide (PI) (Stains DNA of permeable cells) PI->Late_Apoptotic

Caption: Principle of apoptosis detection by Annexin V and Propidium Iodide staining.

Conclusion

This comparative guide highlights the significant cytotoxic potential of this compound and its related heterocyclic analogues. The structure-activity relationship studies reveal that the 2-amino-3-cyano-4H-chromene and benzo[f]chromene scaffolds are promising templates for the design of novel anticancer agents. Specifically, substitutions with halogens on the pendant aryl ring at the 1-position of the benzo[f]chromene core can significantly enhance cytotoxic activity. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest. The experimental protocols provided herein offer a standardized approach for the further evaluation of these and other novel heterocyclic compounds. Continued research in this area is warranted to optimize the therapeutic potential of this important class of molecules for the development of more effective cancer therapies.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 8-methoxy-2H-chromene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities like 8-methoxy-2H-chromene-3-carbonitrile (CAS No. 57543-69-8) demands the highest standards of safety, not only in their application but also in their disposal.[1] This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, ensuring compliance with regulatory standards and safeguarding both laboratory personnel and the environment. The procedures outlined here are grounded in the principles of chemical hygiene and hazardous waste management mandated by federal and state regulations.[2][3]

Part 1: Hazard Assessment and Regulatory Framework

Understanding the Inherent Risks

This compound is a member of the chromene family, a class of compounds recognized for a wide range of biological activities.[4][5] Its structure contains a nitrile group (-CN), which classifies it with compounds that require careful handling due to potential toxicity. Nitrile compounds are among the most toxic and rapidly acting substances found in a chemical laboratory.[6]

  • Harmful if swallowed

  • Causes skin irritation

  • May cause respiratory irritation[7]

Given these potential hazards, this compound must be managed as a hazardous waste stream, adhering to strict protocols to prevent accidental exposure and environmental contamination.

The Regulatory Imperative: EPA and OSHA Compliance

The disposal of laboratory chemicals is not merely a matter of best practice; it is a legal requirement. In the United States, two primary federal agencies govern this process:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA establishes the framework for managing hazardous waste from its generation to its final disposal—a concept known as "cradle-to-grave" management.[2][8] Laboratories are classified as hazardous waste generators and must comply with specific regulations for waste identification, accumulation, and disposal.[9][10]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[3][11] This plan must include procedures for safe handling and disposal, ensuring that personnel are trained and protected.[3]

Compliance with these regulations is non-negotiable and forms the basis of the disposal protocols detailed below.

Part 2: Standard Operating Protocol for Disposal

This protocol provides a direct, procedural guide for the safe disposal of this compound and associated contaminated materials.

Required Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure solid, solution, or waste), ensure the following PPE is worn to prevent exposure:

  • Gloves: Chemical-resistant gloves (nitrile or neoprene are appropriate) are mandatory.[12]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect against skin contact.

  • Respiratory Protection: If handling the solid powder outside of a certified chemical fume hood, respiratory protection may be required to avoid inhaling dust particles.[7][12]

Waste Segregation: The Principle of Incompatibility

Proper segregation is the cornerstone of safe chemical waste management.[13] Never mix this compound waste with the following incompatible chemical classes:

  • Strong Oxidizers: (e.g., nitric acid, permanganates)

  • Strong Acids: (e.g., sulfuric acid, hydrochloric acid)

  • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide)

Mixing with incompatible materials can lead to dangerous chemical reactions.[6] This waste stream should be designated as "Non-halogenated Organic Solids" or "Non-halogenated Organic Liquids," depending on its form.

Waste Collection and Containment

For Solid Waste:

  • Collect pure this compound waste and any grossly contaminated items (e.g., weighing paper, contaminated gloves, absorbent pads from a spill) in a dedicated, puncture-resistant container.

  • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.[14]

  • Keep the container closed at all times except when adding waste.[6]

For Liquid Waste (Solutions):

  • Collect solutions containing this compound in a dedicated, leak-proof container with a screw-top cap.

  • Use secondary containment (such as a plastic tub) to prevent spills in the event of primary container failure.[6][13]

  • Leave at least 10% headspace in the container to allow for vapor expansion.

Labeling: The Key to Communication

Proper labeling is a critical OSHA and EPA requirement.[11][14] Your hazardous waste label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" and any solvents present.

  • An accurate list of all components and their approximate percentages.

  • The specific hazard characteristics (e.g., "Toxic," "Irritant").

  • The date accumulation started (the date the first drop of waste was added).

Storage and Disposal

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from heat sources and general traffic.[14] Schedule regular pickups with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6] Final disposal must be carried out at an approved treatment, storage, and disposal facility (TSDF), typically via controlled incineration.[7][10]

Part 3: Emergency Procedures

Spill Cleanup

In the event of a minor spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with a chemical absorbent material.

  • Once absorbed, carefully scoop the material into your designated solid hazardous waste container.

  • Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), and place the cleaning materials in the same waste container.

  • Report the spill to the laboratory supervisor and EHS.

Decontamination
  • Glassware: Triple-rinse contaminated glassware with a suitable solvent (e.g., acetone). The first two rinsates must be collected as hazardous liquid waste. The third rinsate can often be disposed of similarly, per institutional policy.

  • Surfaces: Decontaminate work surfaces with a solvent-dampened towel, collecting the towel as solid hazardous waste.

Part 4: Data Summary and Workflow

Chemical and Hazard Summary Table
PropertyValueSource(s)
Chemical Name This compound[1]
CAS Number 57543-69-8[1]
Molecular Formula C₁₁H₉NO₂[1]
Molecular Weight 187.2 g/mol [1]
Physical Form Yellow Solid
Anticipated Hazards Harmful if swallowed, Skin Irritant, Respiratory Irritant[7]
Waste Class Hazardous Chemical Waste (Non-halogenated Organic)[2][8]
Disposal Decision Workflow

The following diagram illustrates the logical steps for managing this compound from use to final disposal.

DisposalWorkflow cluster_prep Preparation & Handling cluster_wastegen Waste Generation & Collection cluster_storage Accumulation & Disposal start Begin Work with This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe generate_waste Generate Waste (Solid, Liquid, or Contaminated Debris) ppe->generate_waste segregate Segregate from Incompatible Wastes (Acids, Bases, Oxidizers) generate_waste->segregate contain Place in Correctly Labeled, Sealed Hazardous Waste Container segregate->contain store Store Container in Designated Satellite Accumulation Area contain->store pickup Arrange for Pickup by EHS or Licensed Waste Vendor store->pickup end Final Disposal at Approved TSDF via Incineration pickup->end

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 8-methoxy-2H-chromene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds requires a safety-first mindset grounded in a thorough understanding of potential hazards. This guide provides essential, field-proven guidance on the appropriate selection and use of Personal Protective Equipment (PPE) when working with 8-methoxy-2H-chromene-3-carbonitrile (CAS No. 57543-69-8). As researchers and drug development professionals, our primary responsibility is to mitigate risk, not just for ourselves but for our colleagues and environment. This document moves beyond a simple checklist, offering a risk-based framework to ensure every operational step is a self-validating system of safety.

The chromene nucleus is a foundational structure in many biologically active compounds, and its derivatives are of significant interest in medicinal chemistry.[1][2][3] The presence of a carbonitrile (-CN) group and a methoxy ether on the chromene scaffold necessitates a careful evaluation of its toxicological profile. While specific toxicity data for this exact molecule is limited, a conservative approach based on the hazards of structurally similar compounds, such as positional isomers and related nitrile-containing heterocycles, is scientifically prudent. An analogous compound, 7-methoxy-2H-chromene-3-carbonitrile, is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[4] Therefore, the following recommendations are based on mitigating these anticipated hazards.

Hazard Profile and Risk-Based PPE Selection

Understanding the "why" behind PPE selection is critical. The choice of equipment is not arbitrary; it is a direct response to the specific risks posed by the chemical's physical form and the procedure being performed.

Anticipated Hazards:

  • Skin Irritation (H315): Direct contact may cause redness, itching, or inflammation.[4]

  • Serious Eye Irritation (H319): Vapors or physical contact can cause significant eye damage.[4]

  • Respiratory Irritation (H335): Inhalation of the powdered solid or aerosols may irritate the respiratory tract.[4]

  • Acute Oral Toxicity (H302): Ingestion is harmful, underscoring the importance of preventing hand-to-mouth contamination.[4]

Based on these risks, a tiered approach to PPE is necessary. The following table summarizes the minimum required PPE for common laboratory tasks involving this compound.

Task / Operation Minimum Required PPE Rationale
Weighing and Handling Solid Nitrile Gloves (Double-gloved recommended), Safety Goggles, Lab Coat, Respiratory Protection (in open bench)High risk of generating airborne particulates (dust), leading to inhalation and surface contamination.
Preparing Solutions Nitrile Gloves, Chemical Splash Goggles, Lab CoatRisk of splashes and direct skin/eye contact during dissolution and transfer.
Running Reactions / Transfers Nitrile Gloves, Chemical Splash Goggles, Lab CoatPotential for splashes during reagent addition, sampling, or workup.
Large-Scale Operations (>5g) Heavy-duty Nitrile or Neoprene Gloves, Chemical Splash Goggles and Face Shield, Chemical-resistant Apron over Lab CoatIncreased splash and exposure potential necessitates enhanced body and facial protection.
Spill Cleanup Chemical-resistant Gloves (e.g., Neoprene over Nitrile), Chemical Splash Goggles, Lab Coat, Respiratory Protection (if volatile or dusty)Direct contact with concentrated material and potential for vapor/dust generation during cleanup.

Detailed PPE Specifications and Protocols

Hand Protection: The First Line of Defense

Your hands are the most likely part of your body to come into direct contact with the chemical.

  • Glove Type: Disposable nitrile gloves are the minimum requirement for incidental contact.[5] Nitrile provides good resistance to a broad range of chemicals, including the solvents likely used with this compound.[6][7] For prolonged contact or handling larger quantities, consider more robust options like neoprene gloves or wearing double-layered nitrile gloves.[5][8]

  • Protocol: Always inspect gloves for tears or punctures before use. Remove gloves immediately if you suspect contamination, wash your hands thoroughly, and don a new pair.[5] Never touch "clean" surfaces like doorknobs, keyboards, or your face with gloved hands. Contaminated gloves must be disposed of as hazardous chemical waste.

Eye and Face Protection: An Irreplaceable Asset

The risk of serious eye irritation necessitates robust protection.

  • Minimum Requirement: ANSI Z87.1-certified safety glasses with side shields are mandatory at all times in the laboratory where this chemical is present.[5][9]

  • Elevated Risk: For any procedure involving liquids, such as preparing solutions or performing extractions, you must upgrade to chemical splash goggles.[5][10] Goggles provide a complete seal around the eyes, protecting against splashes from all angles.

  • High-Risk Scenarios: When handling large volumes or conducting reactions with a significant splash potential, a face shield must be worn in addition to chemical splash goggles.[5][8] The face shield protects the entire face from splashes.

Body Protection: Shielding Against Contamination

A lab coat is not just for keeping your clothes clean; it is a critical barrier to prevent skin exposure.

  • Lab Coat: A long-sleeved lab coat, fully buttoned, is required.[8][9] This ensures maximum coverage of your arms and torso.

  • Material: A standard cotton or polyester/cotton blend is sufficient for most applications. For tasks with a high risk of significant splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Personal Clothing: Always wear long pants and closed-toe shoes in the laboratory.[5][8] This prevents exposure from spills that may reach the floor.

Respiratory Protection: Controlling Inhalation Exposure

Engineering controls are the primary method for preventing respiratory exposure.

  • Primary Control: All work with solid this compound and its solutions should be conducted within a certified chemical fume hood. This is the most effective way to control the inhalation of dust or vapors.[4]

  • Secondary Control: If a fume hood is not available or if engineering controls are insufficient to keep exposure below acceptable limits, respiratory protection is required. The use of a respirator requires enrollment in your institution's respiratory protection program, which includes training and fit-testing.[8]

Operational Workflow for PPE Selection and Use

The following diagram outlines the decision-making process for ensuring adequate protection when planning to work with this compound.

PPE_Workflow cluster_prep Phase 1: Preparation & Assessment cluster_selection Phase 2: PPE Selection cluster_ops Phase 3: Operation & Disposal task Task Assessment (Weighing, Solution Prep, Reaction) sds Review SDS & Hazard Info (Irritant, Harmful if Swallowed) task->sds scale Determine Scale (<1g, 1-5g, >5g) sds->scale eng_controls Work in Fume Hood? scale->eng_controls ppe_base Minimum PPE: - Nitrile Gloves - Lab Coat - Safety Glasses eng_controls->ppe_base Yes resp Add Respirator (If required by assessment) eng_controls->resp No/Insufficient ppe_splash Upgrade to: + Chemical Splash Goggles ppe_base->ppe_splash Liquid/Splash Risk don Don PPE Correctly ppe_base->don ppe_advanced Further Upgrade: + Face Shield + Chem-Resistant Apron + Double Gloves ppe_splash->ppe_advanced Large Scale/>5g ppe_splash->don ppe_advanced->don resp->ppe_base execute Execute Task in Fume Hood don->execute doff Doff PPE & Inspect execute->doff dispose Dispose of Contaminated Waste (Gloves, wipes, etc.) doff->dispose decon Decontaminate Workspace & Glassware dispose->decon

Caption: PPE selection and use workflow for this compound.

Spill Management and Decontamination

Accidents can happen, and a clear, pre-defined plan is the best defense.

Small Spill Cleanup Protocol (<1g or <50 mL of dilute solution):

  • Alert & Isolate: Alert personnel in the immediate area and restrict access.

  • Don PPE: At a minimum, wear double nitrile gloves, a lab coat, and chemical splash goggles.

  • Contain & Absorb: If it is a solid, gently cover it with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[11] If it is a liquid, create a dike around the spill with absorbent material and then cover the spill, working from the outside in.[11][12]

  • Collect: Carefully scoop the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[11]

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Follow with a solvent rinse (e.g., ethanol or isopropanol) if appropriate. All cleaning materials must be disposed of as hazardous waste.[11][13]

  • Doff & Wash: Remove PPE and dispose of it as hazardous waste. Wash hands thoroughly with soap and water.

For larger spills, evacuate the area immediately, close the door, and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: All waste materials contaminated with this compound, including residual solid, contaminated solvents, used spill cleanup materials, and disposable PPE, must be collected in a designated, sealed hazardous waste container.[4] The container must be clearly labeled with the chemical name and associated hazards. Follow all institutional and local regulations for chemical waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-methoxy-2H-chromene-3-carbonitrile
Reactant of Route 2
8-methoxy-2H-chromene-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.